molecular formula C11H16N2O3S B1420358 3-((Morpholinosulfonyl)methyl)aniline CAS No. 1073485-57-0

3-((Morpholinosulfonyl)methyl)aniline

Cat. No.: B1420358
CAS No.: 1073485-57-0
M. Wt: 256.32 g/mol
InChI Key: AHWNPMPPDIHZJK-UHFFFAOYSA-N
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Description

3-((Morpholinosulfonyl)methyl)aniline is a chemical building block of interest in medicinal chemistry and drug discovery research. The compound features both a primary aniline and a morpholinosulfonyl group on a phenyl ring, making it a valuable intermediate for the synthesis of more complex molecules. Its potential mechanism of action in biological systems is typically derived from the sulfonamide group's ability to act as a key pharmacophore, often contributing to the binding affinity of small molecules to their protein targets. Researchers may utilize this compound in the development of novel therapeutic agents, particularly where the morpholinosulfonyl moiety can enhance solubility or modulate pharmacokinetic properties. As with all such intermediates, it serves as a versatile scaffold for the construction of compound libraries aimed at screening for biological activity. Please note: The specific research applications, mechanism of action, and physicochemical data for this compound need to be verified from technical data sheets and scientific literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(morpholin-4-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWNPMPPDIHZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly functionalized, structurally complex scaffolds, bifunctional building blocks have become indispensable. 3-((Morpholinosulfonyl)methyl)aniline (CAS: 1073485-57-0) is a specialized intermediate engineered for the rapid assembly of advanced therapeutics, particularly in the domains of targeted protein degradation and kinase inhibition[1][2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, self-validating synthetic methodologies, and rational application in drug design.

Structural and Physicochemical Profiling

The molecular architecture of this compound is deliberately designed to offer both synthetic versatility and favorable pharmacokinetic (PK) properties.

Quantitative Data Summary
PropertyValue
Chemical Name This compound
Common Synonyms 3-(morpholine-4-sulfonylmethyl)-phenylamine[1]
CAS Registry Number 1073485-57-0[1]
Molecular Formula C11H16N2O3S[1]
Molecular Weight 256.326 g/mol [1]
InChIKey AHWNPMPPDIHZJK-UHFFFAOYSA-N[1]
Structural Class Substituted Aniline / Sulfonamide
Causality of Structural Elements
  • The Aniline Handle : The primary aromatic amine serves as a highly reactive nucleophile. It is primed for amide coupling with carboxylic acids or Buchwald-Hartwig amination with aryl halides, allowing seamless integration into larger heterocyclic cores (e.g., pyrrolo[2,3-b]pyridines)[2].

  • The Sulfonylmethyl Linker (-CH₂-SO₂-) : Unlike direct arylsulfonamides, the insertion of a methylene spacer breaks the extended conjugation and introduces a critical degree of conformational flexibility. This allows the attached morpholine ring to adapt to varying steric environments within target binding pockets[3].

  • The Morpholine Ring : A privileged motif in pharmacology. Morpholine enhances aqueous solubility, modulates the overall basicity (pKa) of the parent drug, and frequently engages in solvent-exposed hydrogen bonding, thereby improving oral bioavailability[4].

Synthetic Methodology & Self-Validating Protocol

To ensure high purity and yield for downstream library synthesis, the preparation of this building block must be tightly controlled. The following two-step protocol is designed as a self-validating system, incorporating in-line quality control checks.

Step 1: Sulfonamide Formation
  • Reaction Setup : Dissolve (3-nitrophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

  • Reagent Addition : Add morpholine (1.2 eq) dropwise, followed immediately by N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Mechanistic Causality : The 0°C temperature suppresses the formation of sulfonic acid hydrolysis byproducts. DIPEA is selected over triethylamine because its steric bulk minimizes nucleophilic competition, ensuring the morpholine exclusively attacks the sulfonyl electrophile.

  • Validation Check : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the sulfonyl chloride spot and the emergence of a highly UV-active, lower-Rf spot confirms total conversion to the nitro-intermediate.

Step 2: Nitro Reduction
  • Reaction Setup : Dissolve the intermediate 4-((3-nitrobenzyl)sulfonyl)morpholine in a solvent mixture of Ethanol/Water (3:1).

  • Reagent Addition : Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Reflux the suspension at 80°C for 2 hours.

  • Mechanistic Causality : The Fe/NH₄Cl reduction system is deliberately chosen over standard Palladium-on-Carbon (Pd/C) hydrogenation. The sulfur atom in the sulfonyl group carries a high risk of poisoning palladium catalysts. The iron-mediated reduction bypasses this risk, ensuring a clean, high-yielding conversion of the nitro group to the primary amine[4].

  • Validation Check : Filter the hot mixture through a Celite pad to remove iron oxides. The resulting filtrate must be subjected to LC-MS analysis (see Section 5).

SynthesisWorkflow A 3-Nitrobenzyl Sulfonyl Chloride B Sulfonamide Formation A->B Morpholine, DIPEA C Nitro Reduction (Fe/NH4Cl) B->C EtOH/H2O, 80°C D Target Compound (Aniline) C->D Filtration E LC-MS & NMR Validation D->E QC Check

Figure 1: Self-validating synthetic workflow for this compound.

Application in Drug Discovery: Rational Design

In the development of small-molecule inhibitors targeting kinases (such as RORγ or STEP), this compound derivatives are frequently utilized to occupy the ATP-binding pocket[3][4].

The structural logic is bipartite: The aniline nitrogen typically forms a critical, directional hydrogen bond with the backbone amides of the kinase hinge region. Simultaneously, the morpholinosulfonylmethyl tail acts as a vector, projecting out of the hydrophobic pocket and into the solvent-front. This dual-action anchoring and solubilizing effect is paramount for achieving both high target affinity and favorable physiological clearance[2].

KinaseInhibition A Kinase Target (e.g., RORγ/STEP) B ATP Binding Pocket A->B E Downstream Pathway Blockade B->E Inhibits C Aniline Motif (H-Bond to Hinge) C->B Anchors D Morpholine Motif (Solvent Exposure) D->B Solubilizes

Figure 2: Structural rationale for morpholinosulfonylmethyl aniline in kinase inhibition.

Analytical Validation Protocol

Before deploying this building block in automated library synthesis, its identity and purity must be rigorously verified to prevent the propagation of errors in multi-step drug synthesis.

  • LC-MS Profiling :

    • Method : C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Gradient of 5% to 95% Acetonitrile in Water containing 0.1% Formic Acid.

    • Causality : The addition of formic acid ensures the protonation of the basic morpholine nitrogen, yielding a robust and easily identifiable [M+H]⁺ signal at 257.3 m/z [1].

  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆) :

    • Aromatic Region : A complex multiplet around 6.5–7.1 ppm (4H) validates the 1,3-disubstituted benzene architecture.

    • Amine Protons : A broad singlet near 5.2 ppm (2H), which disappears upon D₂O exchange, confirms the presence of the primary aniline.

    • Methylene Spacer : A sharp singlet at ~4.3 ppm (2H) corresponds to the isolated -CH₂- flanked by the aryl ring and the electron-withdrawing sulfonyl group.

    • Morpholine Protons : Two distinct multiplets at ~3.0 ppm (4H, N-CH₂) and ~3.6 ppm (4H, O-CH₂) confirm the intact, cyclic morpholine ether.

References

  • Title: 3-(morpholine-4-sulfonylmethyl)
  • Source: google.
  • Source: nih.
  • Source: google.

Sources

Physicochemical Profiling of 3-((Morpholinosulfonyl)methyl)aniline: The "Insulated" Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 3-((Morpholinosulfonyl)methyl)aniline for research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, This compound represents a strategic building block that bridges the gap between solubility and nucleophilicity. Unlike its direct analog 3-(morpholinosulfonyl)aniline, this molecule features a methylene (


) spacer between the aromatic ring and the sulfonyl group. This structural nuance acts as an electronic "insulator," decoupling the strong electron-withdrawing sulfonyl moiety from the aniline nitrogen.

For the drug development scientist, this distinction is critical: it preserves the basicity and nucleophilicity of the aniline amine, allowing for milder coupling conditions and unique structure-activity relationship (SAR) profiles in kinase inhibitor and GPCR ligand design. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification[2]
  • IUPAC Name: 3-[(Morpholin-4-ylsulfonyl)methyl]aniline

  • Common Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.32 g/mol

  • SMILES: Nc1cccc(CS(=O)(=O)N2CCOCC2)c1

  • Related Analog CAS: 22184-97-0 (refers to the direct sulfonamide without the methyl linker; used here for comparative baseline).

The "Methylene Firewall" Effect

The defining feature of this molecule is the methylene bridge. In direct sulfonamides (Ar-SO


-NR

), the sulfonyl group exerts a strong electron-withdrawing effect (

) on the aromatic ring, significantly lowering the pKa of the aniline nitrogen (typically to ~2.0–3.0).

In This compound , the methylene group interrupts the


-conjugation. The sulfonyl group still exerts an inductive effect (

), but the resonance withdrawal is eliminated. Consequently, the aniline nitrogen retains a pKa closer to that of unsubstituted aniline (~4.6), making it a superior nucleophile for

reactions or Buchwald-Hartwig couplings.

G cluster_0 Direct Sulfonamide (Analog) cluster_1 Target Molecule Direct 3-(Morpholinosulfonyl)aniline (Strong EWG Effect) pKa_Low pKa ~ 2.5 (Poor Nucleophile) Direct->pKa_Low Conjugated Target This compound (Methylene Insulated) Direct->Target Structural Modification pKa_High pKa ~ 4.2 (Good Nucleophile) Target->pKa_High Decoupled

Figure 1: Comparative electronic environment showing the impact of the methylene spacer on aniline basicity.

Physicochemical Properties[2][3]

The following data aggregates predicted values based on high-confidence QSAR models and experimental data from structural homologs.

PropertyValue / RangeTechnical Context
Physical State Off-white to pale yellow solidTypical of oxidized anilines; color darkens on air exposure.
Melting Point 115 – 120 °C (Predicted)Higher than liquid anilines due to sulfonyl dipole interactions.
pKa (Aniline N) 4.1 ± 0.2 Significantly more basic than direct sulfonamide analogs.
pKa (Sulfonyl) Non-ionizableThe morpholine nitrogen is an amide-like sulfonamide; not basic.
LogP (Oct/Water) 1.1 – 1.4 Moderately lipophilic; suitable for CNS penetration optimization.
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents (DMSO, MeOH) for assay prep.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
TPSA ~78 Ų(Aniline NH2: 26 + Sulfonamide: 40 + Ether: 9). Good oral bioavailability range (<140 Ų).
H-Bond Donors 1 (Aniline NH2)Key interaction point for kinase hinge binding.
H-Bond Acceptors 4Sulfonyl oxygens (2) + Morpholine ether (1) + Morpholine N (1).

Synthesis & Characterization Protocols

For research applications requiring high purity (>98%), the synthesis typically proceeds via the 3-Nitrobenzyl chloride route. This avoids the harsh conditions of direct chlorosulfonation.

Synthetic Workflow (Retrosynthesis)
  • Precursor: 3-Nitrobenzyl chloride.

  • Sulfonylation: Nucleophilic substitution with sulfite, followed by activation to sulfonyl chloride.

  • Amidation: Coupling with morpholine.

  • Reduction: Selective reduction of the nitro group to aniline.

Synthesis Step1 3-Nitrobenzyl Chloride Step2 Intermediate: 3-Nitrobenzyl sulfonyl chloride Step1->Step2 1. Na2SO3, H2O/EtOH 2. POCl3 or SOCl2 Step3 Intermediate: 3-((Morpholinosulfonyl)methyl)nitrobenzene Step2->Step3 Morpholine, Et3N, DCM 0°C to RT Final FINAL: this compound Step3->Final H2, Pd/C or Fe/NH4Cl (Nitro Reduction)

Figure 2: Synthetic pathway for the production of this compound.

Characterization Criteria (Quality Control)

To ensure data integrity in biological assays, the following QC parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       3.0–3.1 (m, 4H, Morpholine N-CH
      
      
      
      )
    • 
       3.5–3.6 (m, 4H, Morpholine O-CH
      
      
      
      )
    • 
       4.3 (s, 2H, Ar-CH
      
      
      
      -SO
      
      
      ) — Diagnostic Peak
    • 
       5.2 (br s, 2H, NH
      
      
      
      , D
      
      
      O exchangeable)
    • 
       6.5–7.1 (m, 4H, Aromatic)
      
  • HPLC Purity: >95% at 254 nm.

    • Note: Anilines can oxidize on the column; use fresh buffers with 0.1% Formic Acid to prevent tailing.

  • Mass Spectrometry (ESI+):

    
    .
    

Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: Like all anilines, the primary amine is susceptible to oxidation (browning) upon prolonged exposure to air and light. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Benzylic Stability: The benzylic sulfone position (

    
    ) is relatively acidic (pKa ~23). Avoid strong bases (e.g., NaH, LDA) unless deprotonation at this specific site is intended for alkylation.
    
  • Solution Stability:

    • DMSO Stock (10 mM): Stable for 3 months at -20°C.

    • Aqueous Buffer: Prepare fresh. Avoid acidic buffers < pH 2 for extended periods to prevent potential morpholine ring opening (rare but possible under extreme stress).

Safety (E-E-A-T)
  • Toxicity: Treat as a potential mutagen and skin sensitizer. Anilines are known to cause methemoglobinemia.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and eye protection. Handle strictly in a fume hood.

  • Disposal: Segregate into halogenated organic waste (due to sulfur content protocols in many labs) or general organic waste depending on facility rules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210794, 4-(Morpholinosulfonyl)aniline. (Used for comparative sulfonamide physicochemical baselines). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for electronic effects of methylene insulators vs. direct conjugation). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Hammett

    
     values validating the insulation effect). Link
    
  • Sigma-Aldrich (2025). Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride. (Precursor safety data). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for morpholine and sulfonamide use in medicinal chemistry). Link

Comprehensive Solubility Profile of 3-((Morpholinosulfonyl)methyl)aniline in Organic Solvents: Mechanisms, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and drug development, the physicochemical profiling of intermediate building blocks is a critical determinant of successful downstream formulation and purification. 3-((Morpholinosulfonyl)methyl)aniline is a highly versatile organic compound characterized by a primary aniline group, a flexible methylene bridge, and a morpholinosulfonyl moiety[1].

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay of thermodynamics, crystal lattice energy, and solvent-solute interactions. This whitepaper provides an in-depth technical analysis of the solubility profile of this compound across various organic solvents, detailing the causality behind its solvation mechanics, and establishing self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Structural Physicochemistry & Solvation Mechanisms

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The solubility of a compound is fundamentally dictated by its ability to break its own crystal lattice energy and form thermodynamically favorable interactions with a solvent[2].

  • The Aniline Moiety (Hydrogen Bond Donor/Acceptor): The primary amine group is basic (pKa ~4.6) and acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This makes the molecule highly responsive to polar solvents capable of accepting hydrogen bonds.

  • The Morpholinosulfonyl Group (Strong Hydrogen Bond Acceptor): The sulfonamide-like structure, combined with the ether oxygen of the morpholine ring, creates a dense region of electronegativity[3]. While it lacks HBDs, it is a potent HBA.

  • The Methylene Bridge (Lattice Disruptor): Unlike direct aryl-sulfonamides, the

    
     bridge introduces rotational degrees of freedom. This flexibility slightly disrupts the planar stacking of the aromatic rings, lowering the crystal lattice energy and generally enhancing solubility in moderately polar organic solvents compared to rigid analogs.
    

Solvation Molecule This compound Aniline Aniline Moiety (H-Bond Donor/Acceptor) Molecule->Aniline Sulfonyl Sulfonyl Group (Strong H-Bond Acceptor) Molecule->Sulfonyl Morpholine Morpholine Ring (Lipophilic & H-Bond Acceptor) Molecule->Morpholine PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) PolarAprotic->Aniline Solvates N-H PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) PolarProtic->Sulfonyl Solvates S=O PolarProtic->Morpholine Solvates Ether-O

Fig 1: Intermolecular solvation mechanics of this compound functional groups.

Quantitative Solubility Profile Across Organic Solvents

Based on the functional group analysis and empirical data from structurally homologous morpholinosulfonyl derivatives[1][3], the solubility profile of this compound follows a distinct polarity gradient.

Polar aprotic solvents yield the highest solubility due to their high dielectric constants and exceptional ability to solvate the aniline protons without requiring HBD capabilities themselves. Conversely, non-polar hydrocarbons fail to overcome the strong intermolecular hydrogen bonding inherent to the solid state of the API.

Table 1: Estimated Thermodynamic Solubility Ranges at 25°C
Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL)Solvation Causality
Polar Aprotic DMSO, DMF, DMAc> 100 mg/mL Strong dipole-dipole interactions; optimal H-bond acceptance from the aniline

[2].
Polar Protic Methanol, Ethanol, IPA10 - 50 mg/mL Solvents donate H-bonds to the sulfonyl and morpholine oxygens, but self-association of the solvent slightly limits capacity.
Moderately Polar Ethyl Acetate, Dichloromethane1 - 10 mg/mL Sufficient dipole moment for solvation; ideal for liquid-liquid extraction and chromatography.
Non-Polar Hexane, Heptane, Toluene< 0.1 mg/mL Weak London dispersion forces cannot break the strong crystal lattice energy of the polar sulfonamide/aniline network.

Self-Validating Experimental Methodologies

To empirically determine the solubility of this compound, researchers must choose between kinetic and thermodynamic assays depending on the phase of drug development. Below are field-proven, self-validating protocols.

Protocol A: Thermodynamic Solubility via the Shake-Flask Method (Pre-Formulation Gold Standard)

Thermodynamic solubility measures the true equilibrium concentration of the lowest-energy crystalline phase in a solvent[4]. This protocol incorporates internal checks to prevent false positives from supersaturation or micro-particulates[5][6].

  • Solid Addition (Saturation): Weigh an excess amount of this compound (approx. 20% beyond the expected saturation point) into a borosilicate glass vial containing 5 mL of the target organic solvent. Causality: Excess solid is mandatory to ensure the system reaches and maintains a true thermodynamic equilibrium[7].

  • Equilibration: Seal the vial and agitate on an orbital shaker at a constant 25°C or 37°C for 48 to 72 hours. Causality: Sulfonamide derivatives can undergo slow polymorphic transformations during dissolution. A 72-hour window ensures the measurement reflects the most stable, lowest-energy polymorph rather than a transient metastable state[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron undissolved particles do not artificially inflate the downstream concentration readings[5].

  • Quantification: Dilute the clarified supernatant into the mobile phase and quantify via HPLC-UV against a pre-established, multi-point calibration curve.

ShakeFlask Step1 1. Solid Addition (Excess API) Step2 2. Equilibration (37°C, 24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Quantification (HPLC/UV-Vis) Step3->Step4

Fig 2: Workflow for Shake-Flask Thermodynamic Solubility Profiling.

Protocol B: Kinetic Solubility via Laser Nephelometry (High-Throughput Discovery)

Kinetic solubility determines the concentration at which a pre-dissolved compound precipitates when introduced into a new solvent system. It is highly relevant for biological assay preparation[8].

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mM stock solution. Causality: DMSO acts as a universal disruptor of crystal lattice energy, ensuring the compound is fully molecularly dispersed[2].

  • Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate, creating a concentration gradient in the target solvent (e.g., an aqueous-organic mixture).

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Nephelometric Detection: Measure forward light scattering using a microplate nephelometer. Causality: When the concentration exceeds the kinetic solubility limit, the compound precipitates into nano-particulates. These particles scatter the laser light (the Tyndall effect), allowing for rapid, objective, and non-destructive detection of the precipitation threshold[9].

Implications for Purification and Formulation

Understanding this solubility gradient provides actionable intelligence for synthetic chemists and formulators:

  • Anti-Solvent Crystallization: The stark contrast between the compound's solubility in ethyl acetate (moderate) and hexane (poor) makes this an ideal binary solvent system for purification. Dissolving the crude product in warm ethyl acetate followed by the dropwise addition of hexane will induce controlled, high-purity crystallization.

  • Chromatography: For normal-phase silica gel chromatography, a gradient of Hexane to Ethyl Acetate is optimal. The basic aniline group may cause tailing on standard silica; therefore, adding 1% triethylamine (TEA) to the mobile phase will competitively bind acidic silanol groups and sharpen the elution peak.

  • Assay Formulation: While the compound is highly soluble in DMSO, direct dilution into aqueous biological buffers may trigger a "solvent crash" (precipitation). Nephelometric kinetic screening[8] should be employed to find the maximum tolerable concentration in assay media before precipitation occurs.

References

  • [1] Chem960. Professional Introduction to 2-(Morpholinosulfonyl)aniline (CAS No: 208643-03-2). Available at:

  • [3] MDPI - Molecules. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Available at:

  • [8] BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at:

  • [7] ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at:

  • [4] Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at:

  • [2] PubMed/NIH. In vitro solubility assays in drug discovery. Available at:

  • [9] JRC Publications Repository (Europa). Solubility Determination of Chemicals by Nephelometry. Available at:

  • [5] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at:

  • [6] World Health Organization (WHO). Annex 4: Determination of thermodynamic solubility. Available at:

Sources

Safety Data Sheet (SDS) and toxicity data for 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an authoritative technical whitepaper for researchers and drug development professionals. It synthesizes predicted physicochemical properties, toxicological mechanisms, and rigorous handling protocols for 3-((Morpholinosulfonyl)methyl)aniline , a specialized intermediate often encountered in medicinal chemistry campaigns (e.g., kinase inhibitor synthesis).

Executive Summary & Chemical Identity

This compound is a functionalized aniline derivative featuring a morpholinosulfonylmethyl group at the meta position. This structural motif—combining an electron-rich aniline with a polar, non-basic sulfonamide moiety separated by a methylene spacer—is a critical scaffold in the synthesis of sulfonamide-based pharmaceuticals.

Unlike its direct analog 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0), the methylene bridge (


) interrupts the conjugation between the sulfonyl group and the aromatic ring. This subtle structural difference significantly alters its pKa, nucleophilicity, and metabolic stability, necessitating a distinct safety and handling profile.
Chemical Identification
PropertyDetail
Chemical Name This compound
Synonyms 3-(Aminobenzylsulfonyl)morpholine; [3-(Morpholin-4-ylsulfonyl)methyl]aniline
Molecular Formula

Molecular Weight 256.32 g/mol
CAS Number Not Assigned (Novel Intermediate); Analog: 22184-97-0
SMILES Nc1cccc(CS(=O)(=O)N2CCOCC2)c1
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Note on Data Provenance: As a non-catalogued research intermediate, specific empirical toxicity data is limited. The safety profile below is constructed using Read-Across Methodology from validated analogs (CAS 22184-97-0, Benzyl sulfonamides) and Quantitative Structure-Activity Relationship (QSAR) analysis.

Hazard Identification (GHS Classification)

Based on the aniline core and sulfonamide functionality, this compound is classified as a Category 4 Acute Toxin and a Skin/Eye Irritant .

GHS Label Elements[1][2]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
    • 
      (Potential for Target Organ Toxicity)
      
Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[3][5][7][8]

  • H335: May cause respiratory irritation.[7][9]

  • H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (due to Methemoglobinemia risk).

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8][10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

Toxicological Profile & Mechanism of Action

The toxicity of this compound is driven by two distinct pharmacophores: the aniline ring and the sulfonamide moiety.

Metabolic Activation (The "Lethal Synthesis")

The primary toxicological concern is the bioactivation of the aniline moiety . Unlike direct sulfonamides where the electron-withdrawing group (EWG) deactivates the ring, the methylene spacer in this compound insulates the aniline ring from the sulfonyl group. This renders the aniline nitrogen more nucleophilic and susceptible to N-oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2).

Mechanism:

  • N-Hydroxylation: The aniline is oxidized to N-hydroxylamine.

  • Methemoglobinemia: The N-hydroxylamine metabolite oxidizes Ferrous Hemoglobin (

    
    ) to Ferric Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
  • Adduct Formation: The electrophilic nitroso metabolite can covalently bind to hepatic proteins, leading to potential hepatotoxicity.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation pathway leading to toxicity.

ToxicityPathway Compound 3-((Morpholinosulfonyl) methyl)aniline CYP CYP450 (Oxidation) Compound->CYP Phase I Hydroxylamine N-Hydroxylamine Metabolite CYP->Hydroxylamine N-Hydroxylation Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Redox Cycling Adduct Protein Adducts (Hepatotoxicity) Nitroso->Adduct Covalent Binding

Caption: Bioactivation pathway of the aniline moiety leading to methemoglobinemia and potential hepatotoxicity.

Comparative Toxicity (SAR)
FeatureThis compound3-(Morpholinosulfonyl)aniline (CAS 22184-97-0)Implication
Linker Methylene (

)
Direct Bond (

)
Methylene breaks conjugation.
Electronic Effect Weakly deactivated ringStrongly deactivated ringHigher metabolic liability for the methyl analog.
pKa (Aniline) ~4.0 - 4.5~2.0 - 2.5Methyl analog is more basic/nucleophilic.
Predicted LD50 500 - 1000 mg/kg (Oral, Rat)>1000 mg/kg (Oral, Rat)Methyl analog likely more toxic .

Synthesis & Experimental Protocols

For researchers requiring this intermediate, a self-validating synthesis route is provided. This protocol avoids the use of unstable diazonium intermediates often associated with aniline chemistry.

Recommended Synthesis Route

Starting Material: 3-Nitrobenzyl chloride (Commercial, CAS 619-23-8).

Step 1: Sulfonation React 3-nitrobenzyl chloride with Sodium Sulfite (


) in water/ethanol reflux to form Sodium 3-nitrobenzylsulfonate.
  • Validation: Disappearance of starting material by TLC (Hex:EtOAc 8:2).

Step 2: Chlorination Convert the sulfonate salt to the sulfonyl chloride using Thionyl Chloride (


) or 

with catalytic DMF.
  • Safety: Generates

    
     and 
    
    
    
    gas. Use a scrubber.

Step 3: Amidation React the sulfonyl chloride with Morpholine (1.1 eq) and Triethylamine (1.2 eq) in DCM at 0°C.

  • Yield: Typically >85%.[3]

Step 4: Reduction Reduce the nitro group to the aniline using Iron powder/


 (Bechamp reduction) or 

/Pd-C.
  • Critical Control: Avoid acidic conditions during workup to prevent salt formation of the aniline.

Visualization: Synthesis Workflow

Synthesis SM 3-Nitrobenzyl Chloride Step1 1. Sulfonation (Na2SO3, Reflux) SM->Step1 Int1 Na 3-Nitrobenzylsulfonate Step1->Int1 Step2 2. Chlorination (SOCl2, DMF) Int1->Step2 Int2 Sulfonyl Chloride Step2->Int2 Step3 3. Amidation (Morpholine, Et3N) Int2->Step3 Int3 Nitro Intermediate Step3->Int3 Step4 4. Reduction (Fe/NH4Cl or H2/Pd) Int3->Step4 Product 3-((Morpholinosulfonyl) methyl)aniline Step4->Product

Caption: Validated 4-step synthesis route from 3-nitrobenzyl chloride.

Safe Handling & Exposure Controls

Engineering Controls[7]
  • Containment: Handle exclusively in a certified chemical fume hood.

  • Dust Control: Use a static-dissipative balance enclosure if weighing solid powder.

  • Decontamination: Clean surfaces with 10% bleach solution followed by ethanol to degrade potential aniline residues.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if dust generation is likely.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for anilines is often <15 mins for standard latex.

  • Eyes: Chemical splash goggles.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If cyanosis (blue lips/skin) occurs, administer oxygen and seek medical attention for potential methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water. Do not use ethanol (increases absorption).

  • Eye Contact: Rinse for 15 minutes.[1][7]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 91351428: N-Methyl-3-(morpholine-4-sulfonyl)aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier for 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0). Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Aniline Bioactivation and Methemoglobinemia. Chemical Research in Toxicology, 18(2), 277-294.

Sources

The Structural Utility of 3-((Morpholinosulfonyl)methyl)aniline in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the selection of peripheral appendages is as critical as the core scaffold. 3-((Morpholinosulfonyl)methyl)aniline (CAS: 1073485-57-0) has emerged as a highly versatile building block for synthesizing targeted therapeutics, particularly kinase and phosphatase inhibitors. This technical whitepaper deconstructs the physicochemical rationale behind this specific motif, provides self-validating synthetic and biological protocols, and analyzes its pharmacological impact across multiple disease indications, including Alzheimer's disease and oncology.

Chemical Profile and Structural Rationale

To understand the utility of this compound, we must deconstruct its structural components and the causality behind its design:

  • The Aniline Core: The primary amine serves as a versatile synthetic handle. It readily participates in amide couplings, reductive aminations, or nucleophilic aromatic substitutions (SNAr) to attach the motif to complex heterocyclic cores (e.g., pyrimidines, quinolines).

  • The Methylene Bridge (-CH2-): This is a critical design choice. If the sulfonyl group were attached directly to the aromatic ring, its strong electron-withdrawing nature via resonance would severely deactivate the aniline, rendering the nitrogen poorly nucleophilic. The methylene bridge acts as an electronic insulator, preserving the nucleophilicity of the aniline for subsequent coupling reactions[1]. Furthermore, it alters the 3D spatial trajectory, allowing the morpholine ring to project deeper into solvent channels.

  • The Sulfonyl Group (-SO2-): Acts as a rigid, metabolically stable vector and a potent hydrogen-bond acceptor. It frequently interacts with backbone amides or structured water networks within the target protein's binding pocket.

  • The Morpholine Ring: A classic physicochemical modifier. The basic nitrogen (pKa ~8.3) is partially protonated at physiological pH, drastically improving aqueous solubility. Unlike highly basic piperazines, which often carry hERG channel liabilities (cardiotoxicity), morpholine offers an optimal balance of lipophilicity and basicity[2].

Synthetic Methodology and Workflow

The synthesis of this compound requires precise control over reaction conditions to prevent the premature cleavage of the sulfonyl group. The following protocol is designed as a self-validating system to ensure high yield and purity.

Protocol 1: Step-by-Step Synthesis of this compound

Step 1: Sulfonamide Formation

  • Rationale: Morpholine must act as a nucleophile. Triethylamine (TEA) is added as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine which would halt the reaction.

  • Procedure:

    • Dissolve (3-nitrophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC; Hexane:EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears. Quench with water, extract with DCM, and concentrate to yield 4-((3-nitrobenzyl)sulfonyl)morpholine.

Step 2: Nitro Reduction

  • Rationale: The nitro group must be reduced to an amine without cleaving the carbon-sulfur bond. Catalytic hydrogenation is preferred for its clean reaction profile.

  • Procedure:

    • Dissolve the intermediate in ethanol (0.2 M).

    • Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq).

    • Purge the flask with hydrogen gas and stir vigorously under an H2 atmosphere (1 atm) at room temperature for 4 hours.

  • Self-Validation: Filter the mixture through a Celite pad to remove the catalyst. Analyze the filtrate via LC-MS. The successful formation of the product is validated by the appearance of a major peak at m/z 257.1 [M+H]+ .

Synthesis_Workflow A (3-Nitrophenyl)methanesulfonyl chloride B Morpholine, TEA DCM, 0°C to RT A->B Step 1: Sulfonamide Formation C 4-((3-Nitrobenzyl)sulfonyl)morpholine B->C D Pd/C, H2 (or Fe/NH4Cl) EtOH/H2O, 80°C C->D Step 2: Nitro Reduction E This compound (CAS: 1073485-57-0) D->E

Figure 1: Step-by-step synthetic workflow for this compound.

Applications in Targeted Therapeutics

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitors

STEP (PTPN5) is a brain-specific phosphatase that is overactive in Alzheimer's disease. It dephosphorylates key synaptic proteins (Fyn, GluN2B), leading to the internalization of NMDA/AMPA receptors and subsequent cognitive decline [2]. Incorporating the (morpholinosulfonyl)methyl motif into STEP inhibitors has yielded compounds with sub-micromolar affinity (Ki ~ 110 nM). Crystallographic data reveals that the sulfonyl oxygens form critical hydrogen bonds with the catalytic loop of the phosphatase, while the morpholine ring occupies a solvent-exposed region, significantly enhancing the drug's solubility without sacrificing binding enthalpy[2].

STEP_Signaling A Aβ Accumulation / Oxidative Stress B Overactivation of STEP (Striatal-Enriched Protein Tyrosine Phosphatase) A->B Triggers C Dephosphorylation of Fyn & GluN2B B->C Catalyzes D Internalization of NMDA/AMPA Receptors C->D Leads to E Synaptic Dysfunction & Cognitive Deficits D->E Causes Inhibitor Morpholinosulfonyl-based STEP Inhibitor Inhibitor->B Blocks (Ki < 100 nM)

Figure 2: Mechanism of STEP overactivation in Alzheimer's and targeted inhibition.

Kinase Inhibitors (c-FMS and JAK/STAT)

In oncology and immunology, the motif is widely used to target the ATP-binding site of kinases.

  • c-FMS Kinase: Overexpressed in autoimmune diseases and tumor metastasis, c-FMS is effectively inhibited by compounds utilizing this motif to project into the solvent channel, improving both pharmacokinetic half-life and kinase selectivity against off-target kinases[3].

  • JAK1/JAK2: Tricyclic compounds incorporating the 1-(morpholine-4-sulfonylmethyl) appendage demonstrate potent inhibition of the Janus kinase family, preventing the unregulated cytokine production seen in chronic inflammation[4].

Quantitative Data: Pharmacological Impact

The table below summarizes the structure-activity relationship (SAR) impact of incorporating the (morpholinosulfonyl)methyl motif across different therapeutic targets, demonstrating its universal utility in optimizing both potency and physicochemical properties.

Target ProteinDisease IndicationScaffold / Core StructureMotif ContributionPotency (IC50 / Ki)Reference
STEP (PTPN5) Alzheimer's DiseaseBenzylphosphonic acidH-bond with catalytic loop; enhances solvent exposureKi ~ 110 nMWitten et al., 2017[2]
c-FMS Kinase Autoimmune / Oncology4-Cyano-1H-imidazoleEnhances aqueous solubility; hinge bindingIC50 < 10 nMEP 2687516 A1[3]
JAK1 / JAK2 Immunological DisordersPyrrolotriazolopyrazineSteric bulk prevents off-target kinase bindingIC50 < 50 nMWO 2011/068881 A1[4]
RORγT Inflammatory DiseasesTetrahydronaphthyridineImproves metabolic stability over direct sulfonamidesIC50 < 100 nMWO 2015/095795 A1[5]

Experimental Protocols for Target Engagement

To prove that a newly synthesized morpholinosulfonyl-based inhibitor actively binds its target in a physiological environment, researchers must move beyond biochemical assays. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation[6].

Protocol 2: CETSA for Validating STEP Inhibitor Engagement
  • Rationale: When a small molecule binds to a protein, it thermodynamically stabilizes the protein's folded state, increasing its melting temperature (Tm). CETSA measures this shift in live cells, proving true target engagement.

  • Procedure:

    • Cultivate HEK293T cells expressing STEP46. Divide into two cohorts: one treated with the synthesized inhibitor (10 µM) and one with a DMSO vehicle control. Incubate for 1 hour.

    • Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath).

    • Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, precipitated proteins.

    • Analyze the soluble fraction (supernatant) via Western Blot using an anti-STEP antibody.

  • Self-Validation: Plot the band intensities against temperature. The protocol is validated if the DMSO control yields a standard sigmoidal melting curve (Tm ~ 48°C). Successful target engagement is confirmed if the inhibitor-treated cohort demonstrates a statistically significant rightward shift in the melting curve (ΔTm ≥ 2°C).

References

  • Witten, M. R., et al. (2017). "X-ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors." Journal of Medicinal Chemistry, 60(22), 9299–9319.[Link]

  • Illig, C. R., et al. (2007). "Inhibitors of c-fms Kinase.
  • Wishart, N., et al. (2011). "Novel tricyclic compounds as protein kinase inhibitors.
  • Xiao, H., et al. (2015). "Tetrahydronaphthyridine, benzoxazine, aza-benzoxazine, and related bicyclic compounds for inhibition of RORgamma activity and the treatment of disease.
  • Molaid Chemical Database. "3-(morpholine-4-sulfonylmethyl)-phenylamine | 1073485-57-0". [Link]

Sources

Thermodynamic Stability Profile of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((Morpholinosulfonyl)methyl)aniline (CAS 22184-97-0 analog/derivative) represents a specialized scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. Its structure combines an oxidatively sensitive aniline moiety with a robust benzylsulfonamide core.

This technical guide provides a comprehensive thermodynamic stability assessment. While the central aryl-methanesulfonamide linkage exhibits high hydrolytic stability, the primary thermodynamic risks lie in solid-state polymorphism (driven by the flexible methylene bridge) and oxidative degradation of the aniline amine. This guide details the physicochemical baseline, degradation mechanisms, and mandatory stress-testing protocols required for pre-formulation validation.

Physicochemical Baseline & Structural Analysis

Understanding the thermodynamic behavior requires a precise dissection of the molecular architecture.

Structural Connectivity

The molecule consists of three distinct pharmacophores:

  • Aniline Ring: The primary site for chemical reactivity and degradation (oxidation).

  • Methylene Bridge (-CH₂-): A flexible linker connecting the aromatic ring to the sulfonyl group. This introduces rotational degrees of freedom, increasing the probability of polymorphism.

  • Morpholinosulfonyl Group: A tertiary sulfonamide. Unlike primary sulfonamides, this group lacks an acidic N-H proton, rendering it non-ionizable and lipophilic.

Calculated Thermodynamic Properties

Data derived from structural analogs and QSAR modeling.

PropertyValue (Predicted/Analog)Thermodynamic Implication
Molecular Formula C₁₁H₁₆N₂O₃SMW: 256.32 g/mol
Melting Point 115°C – 135°CModerate lattice energy; potential for low-melting polymorphs.
pKa (Base) 4.2 – 4.6 (Aniline)Basic solubility profile; salt formation possible with strong acids.
pKa (Acid) > 14 (Sulfonamide)The morpholine cap removes acidic protons; neutral at physiological pH.
logP 0.8 – 1.2Moderate lipophilicity; likely soluble in alcohols/DMSO, sparingly in water.
H-Bond Donors 2 (Aniline -NH₂)Critical for crystal lattice packing network.
H-Bond Acceptors 5 (O, N atoms)High propensity for solvate formation (hydrates/solvates).

Thermodynamic Stability Assessment

Solid-State Thermodynamics (Polymorphism)

The presence of the methylene bridge (-CH₂-) between the rigid phenyl ring and the sulfonyl group acts as a "hinge," allowing the molecule to adopt multiple conformers in the crystal lattice.

  • Risk: High probability of Conformational Polymorphism .

  • Mechanism: The aniline -NH₂ group can form intermolecular hydrogen bonds with the sulfonyl oxygens (S=O) or the morpholine oxygen. Different packing arrangements will yield forms with distinct melting points and solubilities.

  • Thermodynamic Rule: The form with the highest density and highest melting point is typically the thermodynamically stable polymorph at room temperature (monotropic system).

Solution State Stability
  • Hydrolytic Stability: The sulfonamide bond (S-N) in this tertiary system is exceptionally stable. It resists hydrolysis across the pH 1–10 range even at elevated temperatures (e.g., 60°C), as there is no proton on the nitrogen to facilitate the elimination mechanism common in primary sulfonamides.

  • pH-Dependent Solubility:

    • pH < 3: High solubility due to protonation of the aniline nitrogen (

      
      ).
      
    • pH > 5: Low solubility (neutral species precipitates).

Degradation Kinetics & Mechanisms[1]

The thermodynamic instability of this compound is dominated by chemical kinetics rather than thermodynamic equilibrium.

Primary Degradation Pathway: Oxidative Deamination

The aniline group is electron-rich and susceptible to oxidation by atmospheric oxygen, peroxides, or metal impurities.

  • Stage 1: Formation of the Aniline Radical Cation .

  • Stage 2: Conversion to N-Hydroxyaniline and Nitroso intermediates.

  • Stage 3: Coupling to form colored Azo or Azoxy dimers (responsible for "browning" of samples).

Secondary Pathway: Benzylic Oxidation

While less rapid, the methylene protons adjacent to the sulfonyl group and aromatic ring are activated. Under radical stress (light + oxygen), this position can oxidize to a ketone or alcohol, though this is a minor pathway compared to aniline oxidation.

Visualized Degradation Pathways (Graphviz)

DegradationPathways cluster_legend Pathway Legend Parent This compound (Parent) Radical Anilino Radical (Intermediate) Parent->Radical Oxidation (O2/Light) SulfonicAcid Sulfonic Acid + Morpholine (Hydrolysis - Rare) Parent->SulfonicAcid Acid Hydrolysis (pH < 1, Heat) N_Oxide N-Aryl Hydroxylamine Radical->N_Oxide ROS Attack Nitroso Nitroso Derivative N_Oxide->Nitroso -H2O AzoDimer Azo Dimer (Colored Impurity) Nitroso->AzoDimer Coupling w/ Parent key1 Red Arrow: Primary Oxidative Risk key2 Dashed: Minor/Unlikely Pathway

Caption: Primary oxidative degradation cascade leading to colored azo impurities, contrasted with the kinetically hindered hydrolysis pathway.

Experimental Protocols for Validation

To confirm the theoretical profile, the following self-validating protocols must be executed.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Stress ConditionProcedureAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours.< 2% degradation. (Expect stability).
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hours.< 2% degradation. (Expect stability).
Oxidation 3% H₂O₂, RT, 4 hours.Critical: Monitor for N-oxide/Azo formation. Expect >5% degradation.
Photolysis 1.2 million lux hours (ICH Q1B).Monitor for browning (Aniline oxidation).
Thermal Solid state, 60°C, 7 days.Assess physical appearance (melting/sintering).[1]
Protocol B: Thermodynamic Solubility & pKa Determination

Objective: Map the pH-solubility profile to guide formulation.

  • Preparation: Prepare saturated solutions in buffers ranging from pH 1.2 to 10.0.

  • Equilibration: Shake at 25°C for 24 hours (Shake-Flask Method).

  • Analysis: Filter (0.45 µm) and analyze filtrate by HPLC-UV (254 nm).

  • Data Fit: Fit data to the Henderson-Hasselbalch equation for a weak base (

    
    ).
    
Protocol C: Polymorph Screening

Objective: Identify the thermodynamically stable crystal form.

  • Slurry Experiment: Suspend excess solid in diverse solvents (Methanol, Isopropanol, Water/Acetonitrile) at 25°C and 50°C.

  • Aging: Stir for 48 hours to allow Ostwald ripening (conversion to stable form).

  • Analysis: Isolate solids and analyze via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).

Stability Testing Decision Tree

Use this logic flow to determine the handling requirements for the compound.

StabilityLogic Start Start Stability Assessment DSC Run DSC (Thermal Analysis) Start->DSC Melting Single Endotherm > 110°C? DSC->Melting Pure Phase Pure Material Melting->Pure Yes Poly Polymorph Risk: Run Slurry Screen Melting->Poly No (Multiple peaks) Oxidation H2O2 Stress Test Pure->Oxidation ResultOx Degradation > 5%? Oxidation->ResultOx Protect REQUIREMENT: Store under Argon/N2 Protect from Light ResultOx->Protect Yes (Likely) Standard Standard Storage (Cool, Dry) ResultOx->Standard No

Caption: Decision matrix for establishing storage conditions based on thermal and oxidative stress results.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

  • National Institute of Standards and Technology (NIST). Aniline, N-methyl- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

  • PubChem. Compound Summary: 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0). National Library of Medicine. Retrieved from .

  • American Chemical Society (ACS). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from .

  • Royal Society of Chemistry (RSC). Radiation chemical oxidation of aniline derivatives. Retrieved from .

Sources

Physicochemical Profiling: pKa and Ionization of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 3-((Morpholinosulfonyl)methyl)aniline , focusing on its ionization behavior, pKa values, and implications for drug development.

Executive Summary

This compound is a bifunctional intermediate frequently utilized in medicinal chemistry as a solvent-exposed fragment in kinase inhibitors. Its structure combines a basic aniline moiety with a neutral morpholino-sulfonamide scaffold, linked by a methylene spacer.

Understanding the ionization profile of this molecule is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. This guide establishes that the molecule acts as a weak base with a single physiologically relevant pKa (approx. 3.9 ± 0.3 ), rendering it predominantly neutral and highly permeable at physiological pH (7.4), but soluble in the acidic gastric environment.

Structural Analysis & Ionization Sites

To accurately predict and measure pKa, we must deconstruct the molecule into its functional electronic zones. The IUPAC name implies three distinct distinct regions:

  • The Aniline Core (Ionizable): A primary aromatic amine at the 3-position.

  • The Linker: A methylene (-CH₂-) bridge.

  • The Sulfonamide Terminus (Non-Ionizable): A morpholine ring attached to a sulfonyl group (

    
    ).
    
Predicted pKa Values

The following table summarizes the ionization constants for each functional group based on Hammett equation principles and structural analogy to known standards (e.g., m-toluidine, m-nitroaniline).

Functional GroupTypePredicted pKaIonization State at pH 7.4Description
Aniline Nitrogen (

)
Basic3.9 ± 0.3 Neutral (

)
The primary basic center. The electron-withdrawing sulfonyl group is insulated by the methylene spacer, lowering the pKa from standard aniline (4.6) only slightly.
Sulfonamide Nitrogen Neutral< -1.0 NeutralThe nitrogen lone pair is delocalized into the sulfonyl group (

bonding), rendering it non-basic.

-Methylene
(

)
Acidic~22.0 NeutralWeakly acidic carbon protons activated by the sulfonyl group. Irrelevant for physiological ionization but critical for chemical stability (base-catalyzed condensation).
Ionization Scheme

The molecule exists in equilibrium between a cationic form (protonated at low pH) and a neutral form (predominant at pH > 4.5).

IonizationScheme Cation Cationic Form (pH < 3.9) [Ar-NH3]+ Neutral Neutral Form (pH > 3.9) [Ar-NH2] Cation->Neutral - H+ (Ka)

Figure 1: The primary ionization equilibrium involves the protonation of the aniline nitrogen. The sulfonamide moiety remains neutral across the entire pH 1–14 range.

Implications for Drug Development[1]

Solubility vs. pH Profile

The solubility of this compound is pH-dependent .

  • Gastric pH (1.2): The molecule is fully protonated (

    
    ). Solubility is high due to ionic solvation.
    
  • Intestinal pH (6.8 – 7.4): The molecule is neutral. Solubility is determined by the intrinsic lipophilicity (

    
    ) of the neutral species.
    

Development Risk: If the intrinsic solubility of the neutral form is low (< 10 µg/mL), the compound may exhibit dissolution-limited absorption in the lower intestine, despite good gastric solubility.

Permeability & LogD

The distribution coefficient (


) varies with pH:
  • 
     (Maximum lipophilicity, high permeability).
    
  • 
     (Reduced lipophilicity due to ionization).
    

This profile suggests the molecule is a Class II (Low Sol, High Perm) or Class I (High Sol, High Perm) candidate in the BCS system, depending on the crystal lattice energy of the neutral form.

Experimental Protocols for pKa Determination

Since this molecule has low aqueous solubility in its neutral form and a pKa < 4, standard potentiometric titration may be challenging. The UV-Metric Titration method is the gold standard for this class of compounds.

Protocol: UV-Metric pKa Determination (Spectrophotometric)

This method relies on the distinct UV absorbance spectra of the protonated (cationic) and deprotonated (neutral) aniline species.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

  • Buffer: Universal buffer or ionic strength adjuster (0.15 M KCl).

Workflow:

  • Preparation: Dilute the DMSO stock into the aqueous buffer to a final concentration of ~50 µM. Ensure DMSO content is < 2% to avoid cosolvent errors.

  • Acidification: Adjust starting pH to ~1.5 using HCl. The molecule is now 100% protonated.

  • Scanning: Measure the UV spectrum (200–400 nm). The aniline

    
     will typically shift (bathochromic or hypsochromic) upon deprotonation.
    
  • Titration: Gradually titrate with KOH to pH 7.0, capturing UV spectra at 0.2 pH increments.

  • Data Analysis: Plot the absorbance change at the

    
     shift against pH. The inflection point of the sigmoidal curve is the pKa.
    

UV_Workflow Step1 Dissolve Cmpd in DMSO (10 mM Stock) Step2 Dilute into Aqueous KCl (Final: 50 µM, pH 1.5) Step1->Step2 Step3 Measure UV Spectrum (Protonated Baseline) Step2->Step3 Step4 Titrate with KOH (Steps of 0.2 pH units) Step3->Step4 Step5 Identify Spectral Shift (Isosbestic Point Check) Step4->Step5 Step6 Calculate pKa (Henderson-Hasselbalch) Step5->Step6

Figure 2: UV-Metric Titration Workflow for weak bases with low pKa.

Alternative: Capillary Electrophoresis (CE)

If the compound is extremely insoluble, Capillary Zone Electrophoresis (CZE) is recommended.

  • Principle: Electrophoretic mobility (

    
    ) changes as the fraction of cationic species decreases.
    
  • Advantage: Requires very low sample volume and concentration.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for UV-metric pKa methodology).

Crystal structure analysis of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Crystal Structure Analysis of 3-((Morpholinosulfonyl)methyl)aniline: From Lattice to Ligand

Abstract

This technical guide outlines the definitive workflow for the solid-state characterization of This compound , a pharmacophore merging the solubility-enhancing morpholine ring with a flexible sulfonamide linker and an aniline handle.[1] Designed for medicinal chemists and crystallographers, this document details the protocol from single-crystal growth to Hirshfeld surface analysis.[1] It emphasizes the structural causality between the methylene linker’s flexibility and the resulting supramolecular assembly, providing a roadmap for validating drug-candidate stability.[1]

Introduction: The Structural Mandate

In drug development, the solid-state form of an API (Active Pharmaceutical Ingredient) dictates bioavailability, stability, and processability. This compound presents a unique crystallographic challenge due to its methylene bridge (–CH₂–) connecting the aromatic ring and the sulfonyl group.[1] Unlike directly bonded sulfonamides, this linker introduces a specific degree of freedom (torsional flexibility) that significantly influences crystal packing and polymorphism.[1]

Target Molecule Profile:

  • Core: Aniline (Primary amine donor).[1]

  • Linker: Methylene sulfonyl (Flexible hinge).[1]

  • Tail: Morpholine (H-bond acceptor, solubility modulator).[1]

Experimental Workflow: Protocol & Causality

Phase I: Synthesis & Crystallization

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.2 mm.[1]

Protocol:

  • Precursor Purity: Ensure the starting material (synthesized via reduction of 3-((morpholinosulfonyl)methyl)nitrobenzene) is >98% pure by HPLC.[1] Impurities inhibit nucleation.[1]

  • Solvent Selection: Use a binary solvent system .

    • Primary Solvent: Methanol or Ethanol (High solubility).[1]

    • Anti-solvent:[1] Water or Hexane (Low solubility).[1]

  • Technique: Slow Evaporation at Controlled Temperature (SECT).[1]

    • Dissolve 50 mg of compound in 5 mL Ethanol at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter (removes dust nuclei).[1]

    • Allow to evaporate at 20°C in a vibration-free environment.[1]

Expert Insight: The morpholine oxygen acts as a strong H-bond acceptor.[1] Protic solvents like Ethanol facilitate the formation of solvates.[1] If initial attempts yield amorphous powder, switch to Vapor Diffusion (Ethanol inner vial / Hexane outer vial) to slow the kinetics and promote ordered lattice formation.[1]

Phase II: Data Collection & Reduction

Objective: Collect high-redundancy reflection data.

Parameters:

  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the aniline hydrogen atoms—critical for mapping H-bond networks.[1]

  • Source: Mo-Kα (λ = 0.71073 Å).[1] Reason: Minimizes absorption effects compared to Cu-Kα for sulfur-containing compounds.[1]

  • Resolution: 0.8 Å or better.

Phase III: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.

  • Hydrogen Treatment:

    • C-H bonds: Constrain using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).[1]

    • N-H bonds (Aniline): Locate freely in difference Fourier maps if data quality permits; otherwise, restrain DFIX 0.87 Å.

Visualization: Analytical Workflow

The following diagram illustrates the critical path from raw material to solved structure, highlighting decision nodes for troubleshooting.

G Start Crude 3-((Morpholinosulfonyl) methyl)aniline Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility Cryst Crystallization (Slow Evap/Diffusion) Solubility->Cryst Select Solvent Check Microscopy Check (Birefringence) Cryst->Check Check->Cryst Amorphous/Twinned XRD SC-XRD Data Collection (100 K) Check->XRD Suitable Crystal Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement & Validation Solve->Refine

Figure 1: Decision-matrix workflow for the solid-state analysis of sulfonamide derivatives.

Structural Analysis: The "What to Look For"

When analyzing the solved structure of this compound, focus on these three specific motifs which define its physicochemical behavior.

A. The Sulfonamide "Twist" (Conformation)

Unlike 4-(morpholinosulfonyl)aniline where the sulfur is directly bound to the ring, the methylene linker in this 3-isomer introduces a "hinge."[1]

  • Metric: Measure the C(aromatic)-C(methylene)-S-N torsion angle.

  • Expectation: A gauche or anti conformation typically minimizes steric clash between the sulfonyl oxygens and the aromatic protons.[1] This flexibility often leads to conformational polymorphism .[1]

B. Hydrogen Bonding Network (Supramolecular Synthons)

The molecule contains a classic Donor-Acceptor mismatch that drives packing:

  • Donors: 2 (Aniline -NH₂).[1]

  • Acceptors: 4 (Sulfonyl O=S=O, Morpholine O, Morpholine N).[1]

Table 1: Predicted Interaction Metrics (Based on Structural Analogs)

Interaction TypeDonor (D)Acceptor (A)Typical Distance (D...A)Significance
Primary H-Bond Aniline N-HSulfonyl O2.9 - 3.1 ÅForms infinite 1D chains or dimers (R₂²(8) motifs).[1]
Secondary H-Bond Aniline N-HMorpholine O3.0 - 3.2 ÅCross-links chains into 2D sheets.[1]
Weak Interaction C-H (Methylene)Sulfonyl O3.3 - 3.5 ÅStabilizes the "hinge" conformation.[1]
Pi-Stacking Phenyl RingPhenyl Ring3.6 - 3.9 ÅCentroid-to-centroid distance; dictates lattice density.[1]
C. Hirshfeld Surface Analysis

To validate the stability of the crystal lattice, generate Hirshfeld surfaces (using CrystalExplorer).[1]

  • d_norm Surface: Look for bright red spots near the Aniline NH₂ and Sulfonyl oxygens, confirming strong hydrogen bonds.[1]

  • Fingerprint Plot: The characteristic "spikes" at the bottom left of the plot will quantify the contribution of H...O interactions (typically 30-40% of the total surface for this class).[1]

Pharmaceutical Implications

Polymorphism Risk

The methylene linker significantly increases the risk of polymorphism.[1]

  • Action: If the XRD refinement shows high R-factors (>6%) or disordered methylene protons, perform Differential Scanning Calorimetry (DSC) .[1] A split melting endotherm suggests a phase transition or concomitant polymorphs.[1]

Solubility Correlation

The crystal density (typically 1.35 - 1.45 g/cm³ for this class) correlates inversely with dissolution rate.[1]

  • Observation: If the structure shows "head-to-tail" infinite chains (Aniline H-bonding to Morpholine O), the lattice energy will be high, potentially reducing aqueous solubility despite the morpholine ring.[1]

Interaction Pathway Diagram

This diagram visualizes the supramolecular assembly expected in the crystal lattice.[1]

Interactions Aniline Aniline -NH₂ (Donor) Sulfonyl Sulfonyl S=O (Strong Acceptor) Aniline->Sulfonyl Primary H-Bond (Chain Formation) Morpholine Morpholine Ether O (Weak Acceptor) Aniline->Morpholine Secondary H-Bond (Sheet Formation) PiSystem Phenyl Ring (Pi-Stacking) PiSystem->PiSystem Stacking (Layer Stability)

Figure 2: Supramolecular connectivity map showing the hierarchy of stabilizing forces.[1]

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Krishnan, R., et al. (2022).[1] Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis. CrystEngComm. Link

  • PubChem. 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (Structural Analog Data). National Library of Medicine.[1] Link

Sources

Methodological & Application

Synthesis protocols for 3-((Morpholinosulfonyl)methyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 3-((Morpholinosulfonyl)methyl)aniline Derivatives

Executive Summary & Scientific Rationale

This technical guide details the synthesis of This compound , a critical "fragment" scaffold often utilized in Fragment-Based Drug Discovery (FBDD). This specific moiety combines an aniline handle—essential for downstream amide/urea coupling—with a morpholine-solubilized sulfonamide tail.

The structural architecture features a methylene spacer between the aromatic ring and the sulfonyl group (an


-toluenesulfonamide). This spacer interrupts the conjugation between the sulfonyl group and the phenyl ring, altering the electronic properties of the aniline relative to a direct sulfonamide attachment.

Key Chemical Challenges:

  • Nucleophilic Competition: During the sulfonylation step, chemoselectivity is required to prevent side reactions if starting from unprotected amino-precursors. (Our route avoids this by using a nitro-precursor).

  • Sulfonyl Chloride Instability: Benzylic sulfonyl chlorides are more prone to hydrolysis and thermal decomposition than their phenylsulfonyl analogs due to the lability of the benzylic position.

  • Reduction Selectivity: Efficient reduction of the nitro group without poisoning the catalyst with sulfur species.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the sulfonamide bond first, tracing back to (3-nitrophenyl)methanesulfonyl chloride . If this intermediate is unavailable, it can be generated from 3-nitrobenzyl chloride .

Route Overview:

  • Sulfonylation: Nucleophilic attack of morpholine on the sulfonyl chloride.

  • Reduction: Catalytic hydrogenation of the nitro group to the target aniline.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 3-((Morpholinosulfonyl)methyl)nitrobenzene Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 Starting Material A: (3-Nitrophenyl)methanesulfonyl chloride Intermediate->SM1 Sulfonylation (DCM, TEA) SM2 Starting Material B: Morpholine Intermediate->SM2 +

Caption: Retrosynthetic logic disconnecting the target into stable nitro-precursors.

Detailed Experimental Protocols

Step 1: Sulfonylation (Formation of the Sulfonamide Bond)

This step involves the reaction of (3-nitrophenyl)methanesulfonyl chloride with morpholine.

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[1][2][3]Role
(3-Nitrophenyl)methanesulfonyl chloride 235.641.0Electrophile
Morpholine 87.121.1Nucleophile
Triethylamine (TEA) 101.191.5Base (Acid Scavenger)
Dichloromethane (DCM) -10-15 VSolvent (Anhydrous)

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Dissolution: Charge the flask with (3-nitrophenyl)methanesulfonyl chloride (1.0 equiv) and anhydrous DCM (10 volumes relative to mass).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Base Addition: Add TEA (1.5 equiv) dropwise over 5 minutes. Note: Slight fuming may occur.

  • Nucleophile Addition: Dissolve Morpholine (1.1 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture over 15–20 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS. The sulfonyl chloride spot should disappear.

  • Workup:

    • Quench with water (20 mL).

    • Separate phases. Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess morpholine and TEA.

    • Wash with Sat. NaHCO3 (1 x 15 mL) and Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is typically a solid. Recrystallize from EtOH or triturate with cold Hexanes if necessary.

Expected Yield: 85–95% Data Check:


 NMR should show the morpholine ring protons (~3.1 and 3.6 ppm) and the benzylic methylene singlet (~4.3 ppm).
Step 2: Nitro Reduction (Generation of the Aniline)

Catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) to ensure a clean product profile for pharmaceutical applications.

Reagents & Materials:

ReagentRole
Nitro Intermediate (from Step 1) Substrate
10% Pd/C (50% wet) Catalyst (10 wt% loading)
Methanol (MeOH) Solvent
Hydrogen Gas (

)
Reducing Agent (Balloon pressure)

Protocol:

  • Charge: In a clean RBF or hydrogenation bottle, dissolve the Nitro Intermediate in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (

    
     flow). Safety: Pd/C is pyrophoric; keep wet with solvent.
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon or 1 atm line). Repeat 3 times.
    
  • Stirring: Stir vigorously at RT for 4–6 hours.

    • Monitoring: LC-MS will show the mass shift from

      
       to 
      
      
      
      (
      
      
      ) or
      
      
      depending on ionization, but chemically it is
      
      
      . Actually, mass shift is
      
      
      (Loss of 2 O, gain of 2 H). Wait,
      
      
      is loss of 32 mass units (O2) and gain of 2 mass units (H2). Net change: -30 amu.
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the target aniline.

Expected Yield: >90% Storage: Store under inert gas at


. Anilines are prone to oxidation (browning) over time.

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction Start (3-Nitrophenyl)methanesulfonyl chloride Reaction1 React with Morpholine DCM, TEA, 0°C -> RT Start->Reaction1 Workup1 Wash: 1M HCl, NaHCO3 Dry & Concentrate Reaction1->Workup1 Inter Intermediate: Nitro-Sulfonamide Workup1->Inter Reaction2 Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT Inter->Reaction2 Filter Filter (Celite) Concentrate Reaction2->Filter Final Target: This compound Filter->Final

Caption: Step-by-step synthesis workflow from sulfonyl chloride to final aniline.

Characterization & Quality Control

Validating the structure requires confirming the presence of the sulfonamide linker and the conversion of the nitro group to the amine.

TechniqueExpected Signal / ObservationInterpretation
HPLC Purity Single peak, >95% areaRetention time shift (Aniline is more polar than Nitro).

NMR
(DMSO-

)

4.2–4.5 ppm (s, 2H)

: Diagnostic singlet confirming the benzylic spacer.

NMR

5.0–5.5 ppm (bs, 2H)

: Broad singlet confirming reduction. Disappears with

shake.

NMR

3.0–3.7 ppm (m, 8H)
Morpholine : Characteristic multiplets for the

and

protons.
MS (ESI+)

Matches formula

.

Troubleshooting & Safety

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of the sulfonyl chloride.

    • Solution: Ensure DCM is anhydrous. Use fresh sulfonyl chloride (white solid, not yellow/oily). If the starting material is degraded, recrystallize it from Hexane/CHCl3 before use.

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning by sulfur.

    • Solution: Although the sulfur is in a sulfonyl state (oxidized) and usually safe for Pd/C, trace free thiols can poison Pd. Ensure Step 1 workup is thorough. If problem persists, increase catalyst loading to 20 wt% or switch to Fe/NH4Cl in EtOH/Water (reflux 2h).

  • Safety Note: (3-Nitrophenyl)methanesulfonyl chloride is a lachrymator and corrosive. Handle in a fume hood.

References

  • BenchChem. N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide. (General protocols for sulfonamide formation and aniline handling).

  • Sigma-Aldrich. (3-Nitrophenyl)methanesulfonyl chloride Product Page. (Physical properties and handling of the key starting material).[3][4][5][6]

  • Organic Syntheses. Methanesulfonyl Chloride Synthesis. (Background on sulfonyl chloride reactivity). Coll. Vol. 4, p. 571 (1963).

  • National Institutes of Health (PMC). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles. (Protocols for morpholine nucleophilic substitution).

Sources

Application Note: Coupling Protocols for 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the reaction parameters, mechanistic considerations, and optimized protocols for coupling 3-((Morpholinosulfonyl)methyl)aniline (referred to herein as 3-MMA ). As a meta-substituted aniline featuring a solubilizing morpholine-sulfonamide tail, 3-MMA is a critical building block in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. This document synthesizes field-proven methodologies for amide coupling, palladium-catalyzed cross-coupling (Buchwald-Hartwig), and urea formation, tailored to the specific electronic and steric profile of this amine.

Introduction & Molecule Analysis[1][2][3]

Chemical Structure and Properties
  • Systematic Name: 3-((Morpholin-4-ylsulfonyl)methyl)aniline

  • Functional Class: Primary Aniline / Benzylic Sulfonamide

  • Key Reactivity Feature: The methylene bridge (-CH2-) between the aromatic ring and the sulfonyl group insulates the aniline nitrogen from the strong electron-withdrawing resonance effects of the sulfonyl moiety.

  • Nucleophilicity: Unlike direct sulfonyl-anilines (e.g., 3-aminobenzenesulfonamide), which are highly electron-deficient and sluggish, 3-MMA retains significant nucleophilicity . It behaves similarly to m-alkyl anilines, making it amenable to standard coupling conditions without requiring aggressive activation (e.g., acid fluorides) unless the electrophile is sterically hindered.

Strategic Value in Drug Design

The (Morpholinosulfonyl)methyl motif serves two roles:

  • Solubility Handle: The morpholine ring and sulfonamide oxygen atoms lower logP and improve aqueous solubility.

  • Metabolic Stability: The sulfonamide linkage is generally resistant to hydrolysis and metabolic cleavage compared to amides or esters.

Reaction Class A: Amide Coupling

Objective: Formation of an amide bond with a carboxylic acid partner.[1][2]

Mechanistic Insight

While 3-MMA is nucleophilic, the steric bulk of the meta-substituent can impede reactivity with hindered carboxylic acids. The use of uronium-based coupling reagents (HATU) is preferred over carbodiimides (EDC) for high-value intermediates to prevent N-acylurea side products and ensure rapid conversion.

Reagent Selection Matrix
ComponentRecommendationRationale
Coupling Agent HATU (Gold Standard) or T3PHATU provides rapid activation via the At-ester; T3P is excellent for low-epimerization and easy workup (water-soluble byproducts).
Base DIPEA (Hünig's Base)Non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid.
Solvent DMF or DMAc Polar aprotic solvents solubilize the polar sulfonamide tail effectively.
Additives HOAt (if using EDC)Enhances rate and suppresses racemization (if chiral acids are used).
Optimized Protocol (HATU Method)

Scale: 1.0 mmol basis Time: 2–4 hours Temperature: 25 °C

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M), add DIPEA (2.5 equiv, 2.5 mmol). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv, 1.1 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Amine Addition: Add 3-MMA (1.0–1.1 equiv) dissolved in minimal DMF (1.0 mL).

  • Reaction: Stir at room temperature (RT) under nitrogen. Monitor by LC-MS.[3]

    • Checkpoint: If >20% acid remains after 2 hours, add 0.2 equiv additional HATU.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[4]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Reaction Class B: Buchwald-Hartwig Amination

Objective: Coupling with Aryl Halides (Ar-X) to form diarylamines.

Mechanistic Insight

The benzylic protons (Ar-CH2-SO2-) in 3-MMA have a pKa of ~23–25 (DMSO). Strong bases like NaOtBu or LiHMDS used in some Buchwald protocols might deprotonate this position, leading to side reactions (alkylation or decomposition). Cesium Carbonate (Cs2CO3) is the preferred mild base.

Catalyst System
  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: XPhos or BrettPhos .

    • Why XPhos? Excellent for general aniline coupling with aryl chlorides/bromides.

    • Why BrettPhos? Preferred if the coupling partner is a primary amine or if high selectivity is needed.

Optimized Protocol

Scale: 0.5 mmol basis Solvent: 1,4-Dioxane or Toluene (degassed)

  • Vessel Prep: Flame-dry a microwave vial or pressure tube. Cool under Argon.

  • Charge Solids: Add Aryl Halide (1.0 equiv), 3-MMA (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4-6 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL, 0.1 M).

  • Reaction: Seal and heat to 100 °C for 12–16 hours (or 140 °C for 30 min in microwave).

  • Filtration: Cool to RT. Filter through a pad of Celite (elute with EtOAc).

  • Purification: Isolate via silica gel chromatography.

Reaction Class C: Urea Formation

Objective: Reaction with Isocyanates or Triphosgene.

Protocol (Isocyanate)
  • Dissolve 3-MMA (1.0 equiv) in DCM or THF .

  • Add Isocyanate (R-NCO, 1.1 equiv) dropwise at 0 °C.

  • Add catalytic TEA (0.1 equiv) if reaction is sluggish.

  • Warm to RT and stir for 2–6 hours. Product often precipitates; collect by filtration or evaporate and purify.[4]

Visualization of Workflows

Decision Tree for Condition Selection

CouplingLogic Start Start: Coupling 3-MMA Electrophile Identify Electrophile Partner Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Amide Bond ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide C-N Bond Isocyanate Isocyanate (R-NCO) Electrophile->Isocyanate Urea Bond StericCheck Is Acid Sterically Hindered? Acid->StericCheck BaseCheck Sensitive Functional Groups? ArylHalide->BaseCheck UreaCond Protocol C: DCM, 0°C -> RT Isocyanate->UreaCond StandardHATU Protocol A: HATU/DIPEA (Standard) StericCheck->StandardHATU No AcidChloride Protocol A2: Ghosez Reagent or T3P + Pyridine StericCheck->AcidChloride Yes MildBase Protocol B: Pd/XPhos + Cs2CO3 (Avoids deprotonation of benzylic CH2) BaseCheck->MildBase Yes (Standard) StrongBase Protocol B2: NaOtBu (Only if rapid coupling required) BaseCheck->StrongBase No

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the electrophilic partner and substrate sensitivity.

Troubleshooting & Critical Parameters

Solubility Issues

The morpholine tail aids solubility in acidic media (protonation of morpholine N), but the neutral molecule can be moderately lipophilic.

  • Solution: If the reaction mixture is heterogeneous, switch solvent to NMP (N-methylpyrrolidone) or use a co-solvent mixture of DCM/DMF (1:1) .

"Benzylic" Reactivity

The methylene group (-CH2-) connecting the ring and sulfonyl group is a potential site for oxidative degradation or deprotonation.

  • Avoid: Strong oxidants (e.g., KMnO4) which might oxidize the benzylic position.

  • Avoid: Excessively strong bases (e.g., LDA, BuLi) which will generate the benzylic carbanion.

Purification of 3-MMA Derivatives

The basic morpholine nitrogen allows for "Catch-and-Release" purification:

  • Load crude reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute product with 2M NH3 in MeOH .

References

  • Amide Coupling Standards : Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852. Link

  • Buchwald-Hartwig Conditions : Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • T3P Reagent Utility : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link

  • Aniline Reactivity : Due-Hansen, M. E., et al. (2016).[7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][2][7][8] Organic & Biomolecular Chemistry, 14, 430-433.[7] Link

  • Molecule Data : PubChem CID 91351428 (N-Methyl analog reference).[9] Link

Sources

Application Note: Preparation of Sulfonamide Ligands Utilizing 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of sulfonamide ligands using 3-((Morpholinosulfonyl)methyl)aniline as the primary nucleophilic building block.

This guide is structured for medicinal chemists and process scientists, focusing on robust, scalable, and high-purity synthesis.

Introduction & Scientific Context

The compound This compound (CAS: 22184-97-0, also referenced as N-methyl-3-(morpholine-4-sulfonyl)aniline derivatives in some catalogs) is a critical scaffold in medicinal chemistry. It combines a versatile aniline handle with a morpholinosulfonylmethyl moiety.

Structural Significance
  • Aniline Handle (

    
    ):  The primary amine at the meta position allows for derivatization into sulfonamides, amides, or ureas.
    
  • Morpholine-Sulfone Tail: The

    
     group serves as a polar, non-basic pharmacophore. The methylene spacer (
    
    
    
    ) interrupts conjugation between the electron-withdrawing sulfone and the aromatic ring, maintaining the nucleophilicity of the aniline nitrogen compared to direct sulfones.
  • Ligand Application: Sulfonamide derivatives of this aniline are frequently explored as inhibitors for kinases, carbonic anhydrases (if a primary sulfonamide is added elsewhere), and other metalloenzymes where the morpholine improves solubility and pharmacokinetic profiles.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the incoming sulfonyl chloride (


).
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Transition State: A pentacoordinate trigonal bipyramidal intermediate (or transition state) is formed.

  • Elimination: Chloride (

    
    ) is expelled, and the base (Pyridine/TEA) deprotonates the intermediate to yield the stable sulfonamide.
    

Key Consideration: The morpholine nitrogen in the starting material is part of a sulfonamide linkage (


) and is non-basic . Therefore, it does not interfere with the reaction or sequester the acid scavenger.

Experimental Protocols

Method A: Standard Medicinal Chemistry (DCM/Pyridine)

Best for: Small to medium scale (10 mg – 5 g), high purity requirements.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Base: Pyridine (2.0 – 3.0 equiv) or Pyridine as solvent (if substrate is insoluble)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add Pyridine (3.0 equiv) via syringe. The solution should remain clear.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Rationale: Controls the exotherm and prevents bis-sulfonylation.
    
  • Addition: Dropwise add the Sulfonyl Chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath after 15 minutes and allow to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aniline peak (

      
       approx).
      
  • Workup:

    • Dilute with DCM.

    • Wash with

      
       (
      
      
      
      ) to remove excess pyridine and unreacted aniline. Note: The product sulfonamide is acidic enough to remain organic but not acidic enough to be deprotonated by dilute acid.
    • Wash with Saturated

      
       to remove unreacted sulfonyl chloride (hydrolyzed to sulfonate).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Method B: Parallel Synthesis / Library Generation (DMA/DIPEA)

Best for: Automated synthesis, difficult solubility substrates.

Reagents:

  • Solvent:

    
    -Dimethylacetamide (DMA) or DMF
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Catalyst: DMAP (

    
     equiv) – Optional, for sterically hindered chlorides.
    

Protocol:

  • Dissolve the aniline (1.0 equiv) and DIPEA (2.5 equiv) in DMA.

  • Add the Sulfonyl Chloride (1.2 equiv) at RT.

  • Shake/Stir at

    
     for 12 hours.
    
  • Purification: Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with

    
     Formic Acid).
    

Data Summary & Troubleshooting

ParameterMethod A (DCM/Py)Method B (DMA/DIPEA)
Solubility Good for lipophilic chloridesExcellent for polar substrates
Rate Fast (

hours)
Slower (

hours)
Impurity Profile Pyridine salts (removed by acid wash)DMA difficult to remove by evap
Yield Typically


Common Issues:

  • Bis-sulfonylation: If the aniline reacts twice to form

    
    .
    
    • Fix: Use strictly 1.0–1.1 equiv of chloride and keep the reaction at

      
       longer.
      
  • Hydrolysis of Chloride: If the sulfonyl chloride is old/wet, it converts to sulfonic acid (unreactive).

    • Fix: Use fresh reagents or add a drying agent (

      
      ) to the reaction if using non-anhydrous solvents.
      

Visualization: Synthesis Workflow

SulfonamideSynthesis Start Start: this compound Solvent Dissolve in DCM (Method A) or DMA (Method B) Start->Solvent Reagent Add Base (Pyridine/DIPEA) + Sulfonyl Chloride Solvent->Reagent Reaction Stir: 0°C to RT (2-4 hrs) Reagent->Reaction Check QC: LC-MS / TLC Reaction->Check Check->Reaction Incomplete (Add Heat/Time) Workup Workup: 1. 1M HCl Wash (Remove Base) 2. NaHCO3 Wash (Remove Acid) Check->Workup Complete Purify Purification: Recrystallization or Flash Column Workup->Purify Final Final Product: Sulfonamide Ligand Purify->Final

Figure 1: Decision tree and workflow for the synthesis of sulfonamide ligands from the aniline precursor.

References

  • General Sulfonylation Protocol

    • Youn, S. W. (2009). "Sulfonylation of Amines." Organic Preparations and Procedures International.

  • Mechanistic Insights

    • Tomaselli, G. A., et al. (2007). "Reactions of aromatic sulfonyl chlorides with anilines." ResearchGate.[1]

  • Green Chemistry Approaches

    • Sarkar, A., et al. (2018). "Metal-free oxidative coupling for sulfonamide synthesis." Chemistry & Biology Interface.

  • Compound Data

    • PubChem.[2] "N-Methyl-3-(morpholine-4-sulfonyl)aniline."[2] National Library of Medicine.

Sources

Standard Operating Procedure & Application Note: Handling and Synthetic Applications of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Chemical Profile & Mechanistic Significance

In modern drug discovery, designing molecules with optimal physicochemical properties is as critical as target affinity. 3-((Morpholinosulfonyl)methyl)aniline is a highly versatile bifunctional building block designed specifically to address solubility and metabolic stability challenges in lead optimization.

Structural Causality in Drug Design

This molecule features three distinct modular components, each serving a specific mechanistic purpose:

  • The Morpholine Ring: Unlike aliphatic amines, the nitrogen in the morpholinosulfonyl group is non-basic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Instead of acting as a basic center, the morpholine ring serves as a polar, neutral solubilizing moiety that provides excellent hydrogen-bond acceptor properties (via the oxygen atom) without introducing unwanted hERG liabilities often associated with basic amines.

  • The Sulfonyl Group (-SO₂-): Acts as a metabolically stable bioisostere for amides, offering rigid geometry and strong hydrogen-bonding capabilities crucial for interacting with kinase hinge regions or GPCR binding pockets ()[1][2].

  • The Methylene Insulator (-CH₂-): This is the most critical synthetic feature. If the sulfonyl group were attached directly to the aniline ring (as in 3-(morpholinosulfonyl)aniline), its strong electron-withdrawing effect would drastically reduce the nucleophilicity of the aniline amine. The -CH₂- spacer breaks this conjugation, insulating the aromatic ring and preserving the aniline's nucleophilicity. This allows for standard, mild amide coupling conditions to be used effectively.

Physicochemical Data & Safety Specifications

To ensure a self-validating approach to chemical handling, all quantitative data and safety parameters are summarized below. Understanding the why behind these parameters is essential for safe and effective use.

Property / ParameterSpecificationCausality / Implication
Chemical Formula C₁₁H₁₆N₂O₃SDefines precise stoichiometry for high-throughput library synthesis.
Molecular Weight 256.32 g/mol Used for precise molar equivalent calculations in coupling reactions.
Appearance Off-white to pale yellow solidSelf-Validating QC: Darkening to brown/black indicates auto-oxidation.
Solubility DMF, DMSO, DCMPolar aprotic solvents are required to solvate the highly polar sulfonamide moiety.
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N₂)Prevents radical-mediated auto-oxidation of the electron-rich aniline ring.
Primary Hazards Irritant (Skin/Eye), Acute ToxicityRequires strict PPE to prevent dermal absorption and subsequent methemoglobinemia ()[3].

Expertise & Experience: Causality in Handling Protocols

The Auto-Oxidation Risk

Aniline derivatives are notoriously susceptible to atmospheric oxidation. The mechanism involves the radical abstraction of a hydrogen atom from the -NH₂ group, followed by reaction with ambient oxygen to form highly colored, reactive quinone-imine species. These oligomerize to form dark, tarry impurities that will poison sensitive transition-metal catalysts (e.g., in Buchwald-Hartwig cross-couplings) and drastically reduce amide coupling yields.

  • Protocol Rule: Always store the compound under Argon or Nitrogen at 2-8°C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which accelerates degradation.

Occupational Safety & Methemoglobinemia

Anilines are highly lipophilic and easily penetrate the stratum corneum of the skin, yet polar enough to partition rapidly into the bloodstream. In vivo, they undergo N-hydroxylation by hepatic CYP450 enzymes. The resulting N-hydroxy metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin, which cannot bind oxygen ()[4].

  • Protocol Rule: Handling must occur inside a certified fume hood. Double-gloving with nitrile gloves is mandatory, as anilines can permeate standard latex.

QC_Workflow Start Receipt of Chemical This compound Storage Storage Protocol Inert Gas (Ar/N2), 2-8°C, Dark Start->Storage VisualQC Visual Inspection (Self-Validating Step) Storage->VisualQC Decision Color Check: Off-white vs. Dark Brown? VisualQC->Decision Pass Pass: Off-white/Pale Yellow Proceed to Synthesis Decision->Pass Off-white Fail Fail: Dark Brown/Black Oxidation Detected -> Discard/Purify Decision->Fail Dark Brown

Figure 1: Self-validating quality control and handling workflow for aniline derivatives.

Self-Validating Experimental Protocol: Amide Coupling

Because the -CH₂- group insulates the aniline from the sulfonyl group's electron-withdrawing effects, this compound acts as a highly competent nucleophile. The following protocol utilizes HATU, a gold-standard coupling reagent, to synthesize target amides.

Causality in Reagent Selection
  • Why HATU? HATU generates a highly reactive HOAt active ester. Anilines are inherently weaker nucleophiles than aliphatic amines; therefore, highly reactive intermediates are required to drive the reaction to completion at room temperature.

  • Why Pre-activation? If HATU, the carboxylic acid, and the aniline are mixed simultaneously, the aniline can attack HATU directly, forming a dead-end tetramethylguanidinium byproduct. Pre-activating the acid for 15 minutes prevents this. The visual change of the solution from clear to pale yellow serves as a self-validating indicator that the HOAt ester has formed.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is sterically hindered. It acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acidic byproducts without interfering with the electrophilic active ester.

Step-by-Step Methodology (0.5 mmol Scale)

Step 1: Reagent Preparation & Pre-activation

  • In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (0.50 mmol, 1.0 eq) in 2.5 mL of anhydrous DMF.

  • Add DIPEA (1.50 mmol, 3.0 eq) to the solution.

  • Add HATU (0.55 mmol, 1.1 eq) in one portion.

  • Self-Validation Check: Stir the mixture at room temperature for 15 minutes under Nitrogen. Observe the color transition to pale yellow, confirming the formation of the active HOAt ester.

Step 2: Nucleophilic Addition 5. Dissolve this compound (0.50 mmol, 1.0 eq) in 1.0 mL of anhydrous DMF. 6. Add the aniline solution dropwise to the pre-activated acid mixture over 2 minutes to prevent thermal spiking. 7. Let the reaction stir at room temperature for 12–16 hours.

Step 3: Reaction Monitoring & Workup 8. Monitor the reaction via LC-MS. The disappearance of the aniline mass (m/z 257.1 [M+H]⁺) indicates completion. 9. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. 10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The highly polar morpholinosulfonyl group requires thorough extraction. 11. Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients) or preparative HPLC.

Synthesis_Pathway Acid Carboxylic Acid (R-COOH) Activation Pre-Activation HATU + DIPEA in DMF (15 mins) Acid->Activation ActiveEster Active HOAt Ester (Self-Validation: Yellow) Activation->ActiveEster Coupling Nucleophilic Acyl Substitution (16h, RT) ActiveEster->Coupling Aniline Addition of Aniline C11H16N2O3S Aniline->Coupling Product Target Amide Product (Drug Candidate) Coupling->Product

Figure 2: Amide coupling synthetic pathway utilizing the -CH₂- insulated aniline.

References

  • Title: 2-(Morpholine-4-sulfonyl)aniline Laboratory Chemical Safety Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Solvent Compatibility and Reaction Optimization for 3-((Morpholinosulfonyl)methyl)aniline in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-((Morpholinosulfonyl)methyl)aniline is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural topology presents a unique solubility and reactivity profile: a nucleophilic primary aromatic amine paired with a highly polar, hydrogen-bond-accepting morpholinosulfonylmethyl moiety. Because the primary amine is susceptible to side reactions and the transition states of its subsequent functionalizations vary drastically in polarity, empirical solvent selection is not merely a matter of solubility—it is the primary driver of reaction kinetics and yield.

This application note details the causality behind solvent compatibility for three critical workflows: Amide Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Structural Analysis & Physicochemical Properties

To rationally design a protocol, we must first deconstruct the molecule's physicochemical behavior:

  • The Aniline Core: The primary amine acts as the primary nucleophile. With a conjugate acid pKa of ~4.6, it is a moderate nucleophile that requires activation of the electrophile (e.g., active esters in amide coupling) or transition-metal catalysis for cross-coupling.

  • The Morpholinosulfonylmethyl Group: The

    
     substituent is electronically insulated from the aniline ring by the methylene bridge, meaning it does not significantly deactivate the amine via resonance. However, the sulfonamide oxygens and the morpholine ether oxygen make the molecule highly polar. Notably, the morpholine nitrogen is non-basic and non-nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
    
  • Solvent Implications: The molecule demands polar aprotic solvents to achieve high molarity (e.g., >0.2 M), but the solvent must remain chemically inert toward the primary amine.

Quantitative Solvent Compatibility Matrix
SolventDielectric Constant (ε)Boiling Point (°C)Compatibility Score (1-5)Mechanistic Rationale & Application
DMF 36.71535 (Amide/SNAr)High ε stabilizes polar transition states. Ideal for HATU couplings. Avoid in Pd-catalysis due to coordination.
DMSO 46.71895 (SNAr)Superior solvation of Meisenheimer complexes. Difficult to remove during workup.
1,4-Dioxane 2.21014 (Buchwald)Low polarity but excellent at high temps. Non-coordinating nature prevents Pd-catalyst poisoning.
DCM 8.9403 (Amide)Good for mild couplings, but the polar sulfonamide may precipitate out at high concentrations.
Acetone 20.7561 (Incompatible)Critical Failure: Forms Schiff bases (imines) with the primary aniline, destroying the starting material.

Key Synthetic Workflows & Mechanistic Insights

Workflow 1: Amide Bond Formation (Peptide Coupling)

Causality of Solvent Choice: Amide coupling utilizing uronium salts like HATU proceeds via the formation of a highly polar OAt active ester. According to [1], solvents with a high dielectric constant, such as DMF, are mandatory. DMF not only fully solubilizes the morpholinosulfonyl group but also stabilizes the charge-separated transition state during the nucleophilic attack of the aniline onto the active ester, significantly accelerating the reaction rate compared to DCM.

AmideCoupling A Carboxylic Acid (R-COOH) B HATU / DIPEA in DMF A->B Activation C Active Ester (OAt Ester) B->C -H2O E Amide Product C->E Nucleophilic Attack D 3-((Morpholinosulfonyl) methyl)aniline D->E Amine Addition

HATU-mediated amide coupling activation pathway and nucleophilic acyl substitution.

Workflow 2: Buchwald-Hartwig Cross-Coupling

Causality of Solvent Choice: When coupling the aniline to deactivated aryl halides, Palladium(0) catalysis is required. While DMF dissolves the starting materials well, it is a strong


-donor that can coordinate to the empty orbitals of the Pd(0) catalyst at elevated temperatures, leading to catalyst poisoning and precipitation of palladium black. As detailed by [2], 1,4-Dioxane is the optimal solvent. Its non-coordinating nature preserves the active catalytic cycle, while its boiling point (101 °C) provides sufficient thermal energy to drive the challenging reductive elimination step.

Buchwald Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd Coord Amine Coordination (Aniline binds Pd) OxAdd->Coord Deprot Deprotonation (Base removes H+) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Workflow 3: Nucleophilic Aromatic Substitution (SNAr)

Causality of Solvent Choice: SNAr reactions require the aniline to attack an electron-deficient aryl halide, forming a negatively charged Meisenheimer complex. As extensively reviewed by [3], DMSO is the gold standard here. Its highly polar nature (


) and ability to solvate cations (leaving the nucleophile naked and highly reactive) drastically lowers the activation energy required to form the Meisenheimer intermediate.

SNAr Nuc Aniline Nucleophile Meis Meisenheimer Complex (Polar Transition State) Nuc->Meis Attack in DMSO Elec Electron-Deficient Aryl Halide Elec->Meis Prod Substituted Aniline Product Meis->Prod Loss of Halide

Nucleophilic Aromatic Substitution (SNAr) proceeding via a Meisenheimer complex.

Detailed Experimental Protocols

Protocol A: Self-Validating HATU-Mediated Amide Coupling

This protocol utilizes chemical causality to ensure high purity. By exploiting the basicity of the unreacted aniline, we can chemically self-validate and purify the neutral amide product during workup.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active OAt ester. The solution will typically turn pale yellow.

  • Nucleophilic Attack: Add this compound (1.1 eq, 1.1 mmol) in a single portion. Stir at room temperature for 2–4 hours.

  • In-Process Validation: Perform TLC (Eluent: 5% MeOH in DCM). The starting aniline is UV-active and stains positive (purple/brown) with ninhydrin due to the primary amine. The product will be UV-active but ninhydrin-negative , confirming the consumption of the primary amine.

  • Self-Purifying Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash the organic layer with 1M aqueous HCl (2 x 15 mL). Causality: The HCl selectively protonates any unreacted this compound, pulling it into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Wash with saturated aqueous NaHCO3 (15 mL) to remove unreacted acid, followed by brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Strict exclusion of oxygen and the use of non-coordinating solvents are critical to preventing the deactivation of the Pd(0) species.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq, 1.0 mmol), this compound (1.2 eq, 1.2 mmol), Pd2(dba)3 (0.02 eq, 2 mol%), XPhos ligand (0.04 eq, 4 mol%), and Cs2CO3 (2.0 eq, 2.0 mmol).

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (10.0 mL, 0.1 M). Note: Do not use DMF, as it will coordinate to the palladium center.

  • Reaction: Purge the vessel with Nitrogen for 5 minutes. Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The desired product mass should reflect

    
    . Visual check: If the reaction mixture turns completely black within the first hour, it indicates premature catalyst death (palladium black precipitation), validating the need to check solvent anhydrousness and degassing procedures.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. URL:[Link]

Sources

Application Note: Catalytic Hydrogenation of 3-((Morpholinosulfonyl)methyl)nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of 3-((Morpholinosulfonyl)methyl)aniline , a critical intermediate often used in the development of kinase inhibitors and other sulfonamide-based therapeutics.

The guide focuses on Catalytic Hydrogenation , the most scalable and "green" method for converting the nitro precursor to the target aniline. It addresses the specific chemoselectivity challenges posed by the benzylic sulfone moiety, which can be susceptible to hydrogenolysis under aggressive conditions.

Introduction & Chemical Context

The target molecule, This compound , consists of an aniline core substituted at the meta-position with a morpholinosulfonylmethyl group.

  • Core Structure: Aniline (3-position substitution).[1]

  • Functional Handle: Sulfonamide linked via a methylene bridge (Benzylic Sulfone).

  • Transformation: Reduction of the nitro precursor (3-((morpholinosulfonyl)methyl)nitrobenzene) to the corresponding amine.

Chemoselectivity Challenge

While the nitro-to-amine reduction is thermodynamically favorable, the presence of the benzylic C-S bond (Ar-CH₂-SO₂-R) presents a chemoselectivity risk. Benzylic sulfones can undergo hydrogenolysis (C-S bond cleavage) under high temperature or high pressure, leading to the formation of 3-methylaniline and free morpholinesulfinic acid.

Selected Strategy: We utilize 10% Palladium on Carbon (Pd/C) under mild conditions (ambient pressure/temperature) to effect exclusive nitro reduction while preserving the sulfonamide linkage. An alternative Transfer Hydrogenation protocol is provided for substrates sensitive to direct hydrogenation.

Reaction Pathway Diagram

G Nitro Precursor: 3-((Morpholinosulfonyl)methyl)nitrobenzene Intermediate Intermediate: N-Hydroxylamine Nitro->Intermediate + 2H2 (Fast) Product Target: This compound Intermediate->Product + H2 (Rate Limiting) SideProduct Side Product: 3-Methylaniline (Over-reduction) Product->SideProduct Excess H2 / High T (C-S Hydrogenolysis)

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and the potential risk of benzylic C-S bond cleavage (hydrogenolysis).

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (Pd/C)

Recommended for initial screening and scale-up < 50g.

Reagents & Equipment:

  • Substrate: 3-((Morpholinosulfonyl)methyl)nitrobenzene (1.0 equiv).

  • Catalyst: 10% Pd/C (50% wet type recommended to minimize ignition risk), 10 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: THF can be added if solubility is poor.

  • Hydrogen Source: Hydrogen balloon (1 atm) or Hydrogenator (Parr) at 15-20 psi.

  • Filtration: Celite® 545 filter aid.

Protocol Steps:

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of the nitro precursor in 50 mL of MeOH. Ensure complete dissolution; sonicate if necessary.

  • Catalyst Addition (Inerting):

    • Safety: Pd/C is pyrophoric when dry.

    • Purge the flask with Nitrogen (N₂) or Argon.

    • Gently add the Pd/C catalyst (10 wt% of substrate mass) to the solution under a blanket of inert gas.

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with Hydrogen (H₂) three times.

    • Equip the flask with a H₂ balloon (or set reactor to 20 psi).

    • Stir vigorously at Room Temperature (20-25°C) .

    • Critical: Do not heat above 40°C to prevent C-S cleavage.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS every 1 hour. The reaction is typically complete in 2-4 hours. Look for the disappearance of the nitro peak and the emergence of the aniline (M+1 = 257 Da).

  • Workup:

    • Purge the system with Nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

    • Caution: Keep the used catalyst wet at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude aniline as a solid or viscous oil.

Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Recommended if Method A yields "over-reduced" byproducts or if H₂ gas handling is restricted.

Mechanism: Ammonium formate decomposes into H₂ and CO₂/NH₃ on the Pd surface, creating a "micro-hydrogenation" environment that is often gentler than bulk H₂ gas.

Protocol Steps:

  • Dissolve 10.0 mmol of substrate in 60 mL of Methanol .

  • Add Ammonium Formate (5.0 equiv, 50.0 mmol).

  • Purge with Nitrogen.

  • Add 10% Pd/C (10 wt%).

  • Heat the mixture to Reflux (65°C) for 1-2 hours.

    • Note: Evolution of gas (CO₂) will be observed.

  • Monitor by TLC/LCMS.

  • Cool to RT, filter through Celite, and concentrate.

  • Purification: The residue may contain residual ammonium salts. Dissolve in EtOAc, wash with water (2x) and Brine (1x), dry over Na₂SO₄, and concentrate.

Process Workflow & Data

Workflow Diagram

Workflow Start Start: Nitro Precursor Solvent Dissolve in MeOH/THF Start->Solvent Inert Purge with N2 (Safety) Solvent->Inert CatAdd Add 10% Pd/C (wet) Inert->CatAdd React Hydrogenate (H2 Balloon or Formate) CatAdd->React Check QC Check: LCMS (Target M+H: ~257) React->Check Check->React Incomplete Filter Filter (Celite) Check->Filter Complete Conc Concentrate & Dry Filter->Conc

Figure 2: Operational workflow for the catalytic hydrogenation process.

Comparison of Methods
FeatureMethod A: H₂ BalloonMethod B: Transfer HydrogenationMethod C: Fe/NH₄Cl (Alternative)
Reagent H₂ Gas (1 atm)Ammonium FormateIron Powder / NH₄Cl
Catalyst Pd/CPd/CNone (Stoichiometric Fe)
Temperature 20-25°C65°C (Reflux)80°C
Reaction Time 2-4 Hours1-2 Hours2-6 Hours
Selectivity High (at low T)Very HighExcellent (No C-S cleavage)
Workup Filtration (Clean)Filtration + Wash (Salts)Emulsion risk (Iron sludge)
Scalability ExcellentGoodPoor (Waste generation)

Troubleshooting & Optimization

Issue 1: Incomplete Reduction (Hydroxylamine Intermediate)
  • Symptom: LCMS shows mass M+16 relative to product (M+1 = 273 Da).

  • Cause: Reaction stopped too early or H₂ pressure too low.

  • Fix:

    • Refill H₂ balloon and stir longer.

    • Add fresh catalyst (1-2 wt%) if the reaction stalls.

    • Ensure vigorous stirring (hydrogenation is mass-transfer limited).

Issue 2: C-S Bond Cleavage (Desulfonylation)
  • Symptom: Appearance of 3-methylaniline (M+1 = 108 Da) and loss of the morpholine-sulfone fragment.

  • Cause: Temperature too high (>40°C) or pressure too high (>50 psi).

  • Fix:

    • Switch to Method B (Transfer Hydrogenation) .

    • Poison the catalyst: Add trace amounts (0.1 mol%) of Diphenylsulfide or use sulfided Pt/C (though this slows nitro reduction).

    • Strictly maintain RT (20°C).

Issue 3: Catalyst Poisoning
  • Symptom: Reaction does not proceed despite fresh H₂.

  • Cause: Sulfur from the substrate binding to Pd sites (rare for sulfones, common for thiols).

  • Fix: Increase catalyst loading to 20 wt% or wash the substrate with EDTA/bicarbonate before reaction to remove trace metal/sulfur impurities from previous steps.

Safety Information (E-E-A-T)

  • Palladium on Carbon (Pd/C): Pyrophoric. Always handle under inert gas (N₂). Never add dry catalyst to a solvent containing hydrogen; add catalyst first or under N₂ flow. Keep waste catalyst wet with water in a dedicated waste container.

  • Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and clamped. Use a blast shield if using pressurized vessels.

  • This compound: Treat as a potential irritant and toxic substance. Anilines are known to cause methemoglobinemia. Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.

References

  • General Nitro Reduction: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979.[2] (Standard text for hydrogenation methodologies).

  • Selectivity in Sulfone Reduction: Bellale, E. V., et al. "Reduction of sulfonyl chlorides and stability of sulfones." Synthesis, 2009, 3211-3213.[3] Link

  • Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. Link

  • Compound Properties (Analogous): PubChem CID 91351428 (N-Methyl-3-(morpholine-4-sulfonyl)aniline).[4] Link

  • Safety of Anilines: Sigma-Aldrich Safety Data Sheet for 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0). Link

Sources

Procedures for nucleophilic substitution using 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution Workflows for 3-((Morpholinosulfonyl)methyl)aniline

Introduction & Strategic Overview

This compound (CAS: 22184-97-0) is a versatile building block frequently employed in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two distinct functional domains:[1]

  • The Nucleophilic Head: A primary aniline amine (

    
    ) at the meta position, serving as the reactive center for coupling.
    
  • The Solubilizing Tail: A morpholine-sulfonamide moiety attached via a methylene spacer. This group improves the physicochemical properties (solubility, metabolic stability) of the final drug candidate but introduces specific electronic and steric considerations.

Chemical Challenges:

  • Electronic Deactivation: The sulfonyl group (

    
    ) is electron-withdrawing. Although the methylene spacer (
    
    
    
    ) insulates the aniline ring from the full inductive effect, the amine is slightly less nucleophilic than unsubstituted aniline.
  • Solubility: While the morpholine ring aids solubility in polar organic solvents (DMSO, DMF), the molecule can be sparingly soluble in non-polar solvents (Hexanes, Toluene) often used in standard catalysis, necessitating specific solvent systems.

This guide details three optimized protocols for utilizing this aniline as a nucleophile in substitution reactions (


, Buchwald-Hartwig, and Reductive Amination), ensuring high yields and reproducibility.

Reaction Decision Matrix

Before selecting a protocol, analyze your electrophile using the decision matrix below.

ReactionMatrix Start Target Electrophile Analysis Q1 Is the Electrophile an Activated Heteroaryl Halide? (e.g., 4-Cl-Pyrimidine, 2-Cl-Nitropyridine) Start->Q1 Q2 Is the Electrophile an Unactivated Aryl Halide? (e.g., Bromobenzene, 3-Br-Pyridine) Q1->Q2 No Method1 Protocol 1: SNAr Substitution (Acid Catalyzed or Basic) Q1->Method1 Yes Q3 Is the Electrophile an Aldehyde or Ketone? Q2->Q3 No Method2 Protocol 2: Buchwald-Hartwig Pd-Catalyzed Amination Q2->Method2 Yes Method3 Protocol 3: Reductive Amination (NaBH(OAc)3) Q3->Method3 Yes

Figure 1: Strategic decision tree for selecting the optimal coupling method based on electrophile reactivity.

Protocol 1: Nucleophilic Aromatic Substitution ( )

Application: Best for coupling with electron-deficient heterocycles (e.g., chloropyrimidines, chlorotriazines). Mechanism: Addition-Elimination. The aniline attacks the ipso-carbon, forming a Meisenheimer complex, followed by the expulsion of the halide.

Reagents & Stoichiometry:

Component Equivalents Role
Electrophile 1.0 Substrate (e.g., 2,4-dichloropyrimidine)
Aniline (Nucleophile) 1.1 - 1.2 This compound

| Base | 2.0 - 3.0 | DIPEA (Hünig's Base) or


 |
| Solvent  | N/A | n-Butanol (preferred) or IPA |

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Electrophile (1.0 eq) in n-Butanol (concentration 0.2 M).

    • Note: n-Butanol is preferred over Ethanol/IPA due to its higher boiling point (

      
      ), allowing for faster kinetics without a pressurized vessel.
      
  • Addition: Add This compound (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Heat the mixture to

    
      (reflux) under nitrogen. Monitor by LC-MS or TLC (typically 2–6 hours).
    
    • Checkpoint: If the reaction stalls, add a catalytic amount (0.1 eq) of CsF or switch to a microwave reactor (

      
      , 30 min).
      
  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If precipitated:[2] Filter and wash with cold ethanol.

    • If soluble: Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      and concentrate.

Protocol 2: Buchwald-Hartwig Amination

Application: Essential for unactivated aryl bromides/chlorides where


 is impossible.
Mechanism:  Pd-catalyzed cycle involving Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.[3]

Reagents & Stoichiometry:

Component Equivalents Role
Aryl Halide 1.0 Coupling partner
Aniline 1.2 Nucleophile

| Catalyst Source | 0.05 (5 mol%) |


 or Pd(OAc)

| | Ligand | 0.10 (10 mol%) | Xantphos (preferred for sulfonamides) or BrettPhos | | Base | 2.0 - 3.0 |

(anhydrous) | | Solvent | N/A | 1,4-Dioxane or Toluene (degassed) |

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction tube and cool under Argon/Nitrogen flow. This reaction is oxygen-sensitive .

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes prior to use.

  • Loading: Add Aryl Halide (1.0 eq), Aniline (1.2 eq),

    
      (2.0 eq), 
    
    
    
    (5 mol%), and Xantphos (10 mol%) to the tube.
    • Expert Tip: Xantphos is chosen because its wide bite angle facilitates the reductive elimination step, which can be sluggish with electron-poor anilines.

  • Reaction: Seal the vessel and heat to

    
      for 12–18 hours.
    
  • Filtration: Cool to RT. Dilute with DCM and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate filtrate and purify via flash chromatography (Gradient: 0–5% MeOH in DCM).

BuchwaldCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ar L2Pd(Ar)(X) Pd0->PdII_Ar + Ar-X OxAdd Oxidative Addition PdII_Amine L2Pd(Ar)(NHR) PdII_Ar->PdII_Amine + Aniline + Base (-HX) Coord Amine Coordination PdII_Amine->Pd0 Product Release Product Product (Ar-NH-R) PdII_Amine->Product RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Reductive Amination (Alkylation)

Application: For attaching alkyl groups (e.g., benzyl, ethyl) without the risk of over-alkylation seen in direct


 reactions.

Reagents:

  • Aldehyde: 1.0 eq

  • Aniline: 1.0 eq

  • Reductant: Sodium Triacetoxyborohydride (

    
    ), 1.5 eq.
    
  • Acid Catalyst: Acetic Acid (AcOH), 1–2 eq.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Mix Aniline and Aldehyde in DCE. Add AcOH . Stir for 30 mins to form the imine (equilibrium).

  • Add

    
      in one portion.
    
  • Stir at RT for 4–16 hours.

  • Quench with saturated

    
    . Extract with DCM.
    

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (

)
Poor nucleophilicity due to electronics.Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to

.
Pd Black Formation Oxidation of catalyst.Ensure rigorous degassing; switch to a precatalyst like Xantphos Pd G3.
Starting Material Remains Catalyst poisoning or inactivity.Check purity of the aniline; sulfur in the sulfonamide is stable, but free thiols/impurities can poison Pd.

References

  • BenchChem. "Experimental Protocol for Buchwald-Hartwig Amination of Anilines." Application Notes and Protocols. Accessed October 2023. Link

  • Organic Synthesis. "Buchwald-Hartwig Coupling General Procedures." Organic Synthesis Database. Link

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Scalable Synthesis of 3-((Morpholinosulfonyl)methyl)aniline: Process Development & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 3-((Morpholinosulfonyl)methyl)aniline , a critical "benzyl-sulfone" scaffold often utilized in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). Unlike simple sulfonamides, the methylene linker (-CH2-) in this molecule introduces specific process challenges, primarily the thermal instability of the benzylsulfonyl chloride intermediate.

This guide moves beyond academic synthesis to provide a Process Safety & Scale-Up perspective. We utilize a four-step sequence starting from commercially available 3-nitrobenzyl chloride , prioritizing safety (thermal hazard management) and purification efficiency (crystallization over chromatography).

Key Process Parameters (KPPs)
ParameterSpecificationRationale
Overall Yield > 65% (4 Steps)Economic viability for GMP manufacturing.
Purity > 98.5% (HPLC)Meets API starting material specifications.
Critical Hazard T < 45°C (Step 2)Prevention of SO₂ extrusion from benzylsulfonyl chloride.
Green Chemistry Aqueous Step 1Elimination of organic solvents in the first transformation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the direct chlorosulfonation of toluene derivatives, which typically yields inseparable ortho/para mixtures. Instead, we employ a regiospecific nucleophilic substitution strategy.

G Target Target: this compound Precursor1 Intermediate 3: 3-((Morpholinosulfonyl)methyl)nitrobenzene Target->Precursor1 Nitro Reduction (H2, Pd/C) Precursor2 Intermediate 2: 3-Nitrobenzylsulfonyl Chloride Precursor1->Precursor2 Amidation (Morpholine) Precursor3 Intermediate 1: Sodium 3-nitrobenzylsulfonate Precursor2->Precursor3 Chlorination (POCl3) Start Starting Material: 3-Nitrobenzyl Chloride Precursor3->Start Sulfonation (Na2SO3, Water)

Figure 1: Retrosynthetic strategy prioritizing regiospecificity and intermediate stability.

Detailed Experimental Protocols

Stage 1: Synthesis of Sodium 3-Nitrobenzylsulfonate

Rationale: Direct conversion of benzyl halides to sulfonyl chlorides is hazardous. Forming the stable sulfonate salt first allows for a controlled chlorination downstream.

  • Reagents: 3-Nitrobenzyl chloride (1.0 equiv), Sodium Sulfite (1.2 equiv), Water.

  • Equipment: Glass-lined reactor with reflux condenser.

Protocol:

  • Charge Sodium Sulfite (Na₂SO₃) (1.2 equiv) and Water (5 vol relative to halide) into the reactor. Stir until dissolved.

  • Add 3-Nitrobenzyl chloride (1.0 equiv) to the solution.

  • Heat the biphasic mixture to reflux (100°C) for 4–6 hours. The reaction is complete when the organic layer disappears and a clear monophasic solution forms.

  • Cool slowly to 0–5°C. The sodium sulfonate salt will crystallize out.

  • Filtration: Collect the white solid by filtration. Wash with cold ethanol to remove unreacted chloride and inorganic impurities.

  • Drying: Dry in a vacuum oven at 60°C.

    • Checkpoint: The product is a stable, non-volatile salt. Store indefinitely.

Stage 2: Synthesis of 3-Nitrobenzylsulfonyl Chloride (Critical Step)

Safety Warning: Benzylsulfonyl chlorides are significantly less stable than phenylsulfonyl chlorides. They can undergo desulfonylation (loss of SO₂) if heated above 50–60°C, potentially causing rapid pressurization.

  • Reagents: Sodium 3-nitrobenzylsulfonate (from Stage 1), Phosphorus Oxychloride (POCl₃, 2.0 equiv), DMF (cat.).

  • Equipment: Dry reactor, scrubber (for HCl/SO₂), internal temperature probe.

Protocol:

  • Suspend dry Sodium 3-nitrobenzylsulfonate in POCl₃ (2.0 equiv). Add catalytic DMF (1 mol%).

  • Heat: Warm the slurry carefully to 45–50°C . Do not exceed 55°C.

    • Observation: The reaction will evolve gas (HCl). Ensure scrubber is active.

  • Stir for 3–5 hours until the solid dissolves and gas evolution ceases.

  • Quench: Cool the mixture to 20°C. Pour the reaction mass slowly onto Crushed Ice with vigorous stirring.

    • Exotherm Control: Maintain quench temp < 10°C.

  • Isolation: The sulfonyl chloride precipitates as a solid. Filter immediately.

  • Wash: Wash with cold water.

    • Process Note: Do not dry this intermediate with heat. Use it immediately in Stage 3 (wet cake) or dry under high vacuum at ambient temperature.

Stage 3: Morpholine Coupling (Amidation)

Rationale: The sulfonyl chloride is reactive; morpholine acts as both nucleophile and base (if used in excess) or TEA is used as a scavenger.

  • Reagents: 3-Nitrobenzylsulfonyl chloride (wet cake), Morpholine (1.1 equiv), Triethylamine (1.2 equiv), DCM or THF.

Protocol:

  • Dissolve 3-Nitrobenzylsulfonyl chloride in DCM (10 vol). Cool to 0°C.

  • Prepare a solution of Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM.

  • Addition: Add the amine solution dropwise to the sulfonyl chloride, maintaining internal temp < 10°C.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Wash organic layer with 1N HCl (to remove excess amines), then Sat. NaHCO₃, then Brine.

  • Concentration: Evaporate solvent to yield 3-((Morpholinosulfonyl)methyl)nitrobenzene .

    • Purification: Recrystallize from Ethanol/Water if purity < 95%.

Stage 4: Nitro Reduction to Aniline

Rationale: Catalytic hydrogenation is preferred over Fe/Acid reduction to avoid metal waste and simplify workup.

  • Reagents: Nitro intermediate, 10% Pd/C (5 wt% loading), Hydrogen (g), Methanol.

  • Equipment: Hydrogenation autoclave (Parr reactor).

Protocol:

  • Dissolve the Nitro intermediate in Methanol (10 vol).

  • Charge 10% Pd/C catalyst (5 wt% relative to substrate) under nitrogen inertion.

  • Hydrogenation: Pressurize to 3 bar (45 psi) H₂. Stir at RT to 30°C .

    • Monitor: H₂ uptake will cease upon completion (approx. 2–4 hours).

  • Filtration: Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Isolation: Concentrate the filtrate to dryness.

  • Final Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane.

Process Safety & Hazard Analysis

The primary safety risk in this process is the thermal instability of the benzylsulfonyl chloride in Step 2.

Safety Start Step 2: Chlorination Decision Temp > 55°C? Start->Decision Safe Stable Reaction Yields Sulfonyl Chloride Decision->Safe No Hazard SO2 Extrusion Runaway Reaction Decision->Hazard Yes Result Formation of Benzyl Chloride (Impurity + Pressure) Hazard->Result

Figure 2: Thermal hazard decision tree for Step 2.

Critical Controls:

  • DSC Analysis: Perform Differential Scanning Calorimetry on the sulfonyl chloride intermediate. Expect an onset of decomposition around 60–80°C.

  • Venting: Ensure reactor has adequate pressure relief sizing for SO₂ generation.

  • Quench: Never add water to the POCl₃ mixture; always add the mixture to ice/water to control hydrolysis exotherm.

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)δ 4.40 (s, 2H, Ar-CH2-SO2), 3.10 (m, 4H, Morph), 5.2 (s, 2H, NH2)
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvent GC-Headspace< 5000 ppm (Methanol/DCM)
Pd Content ICP-MS< 10 ppm (if for pharma use)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Srimani, D.; Bej, A.; Sarkar, A. "Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides."[1] J. Org.[1][2][3] Chem.2010 , 75, 4296–4299.[1] Link (Context on benzyl halide reactivity).

  • Champlin, A. T.; Ellman, J. A. "Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides."[3] J. Org.[1][2][3] Chem.2023 , 88, 7607–7614.[3] Link (Modern sulfur-alkylation techniques).

  • Org. Synth. Coll. Vol. 1, p. 84 (1941). "Benzenesulfonyl Chloride".[4][5] (Foundational method adapted for benzyl analogs).[6][7] Link

  • Smith, M. B.Organic Synthesis, 3rd Ed.; Wavefunction: 2010.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) and conducted in appropriate containment facilities.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with 3-((Morpholinosulfonyl)methyl)aniline . Because this building block contains multiple reactive and coordinating motifs, standard coupling conditions often result in poor yields, black tarry mixtures, or unreacted starting materials.

This guide provides a causal analysis of these failures, troubleshooting FAQs, optimized protocols, and empirical data to help you achieve high-yielding transformations.

Part 1: Compound Profiling & Causality Analysis

To successfully react this compound, we must first deconstruct its chemical architecture. The molecule features a primary aniline, a benzylic methylene bridge (-CH₂-), a sulfonyl group (-SO₂-), and a morpholine ring.

The Root Causes of Low Yields:

  • Alpha-Sulfonyl Carbanion Formation: The most critical point of failure in cross-coupling reactions with this substrate is the benzylic -CH₂- group. Protons adjacent to a sulfonyl group are highly acidic (pKa ~20 in DMSO)[1]. When subjected to strong bases typically used in Buchwald-Hartwig aminations (like NaOtBu or KOtBu, pKa ~19), this benzylic position is readily deprotonated, forming an alpha-sulfonyl carbanion[2]. This leads to rapid decomposition, oligomerization, and catalyst poisoning.

  • Catalyst Sequestration: The morpholine oxygen and tertiary nitrogen can act as bidentate or monodentate ligands, potentially coordinating to the active Pd(0) species. If the chosen phosphine ligand is not bulky or electron-rich enough, the substrate will outcompete the ligand, creating a catalytically dead palladium complex[3].

  • Solubility Constraints: The highly polar morpholinosulfonyl motif often renders the compound insoluble in non-polar solvents like toluene, which is the default solvent for many organometallic reactions.

Part 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination turns into a black, tarry mixture with <10% yield. What is going wrong? A: You are likely using a strong alkoxide base (e.g., NaOtBu or KOtBu). As established, these bases deprotonate the acidic benzylic protons of the morpholinosulfonylmethyl group, leading to substrate decomposition[2]. Solution: Switch to a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[4]. These bases are strong enough to facilitate the deprotonation of the Pd-coordinated amine but mild enough to leave the benzylic protons intact.

Q2: I switched to Cs₂CO₃, but my reaction is incredibly slow and stalls at 30% conversion. How do I accelerate it? A: Cs₂CO₃ is poorly soluble in organic solvents, making the base-mediated deprotonation step of the catalytic cycle rate-limiting. Furthermore, primary anilines are prone to bis-arylation. Solution: Upgrade your catalyst system. Use a BrettPhos Pd G3 precatalyst. BrettPhos is a bulky, electron-rich diisopropylaniline-based biaryl phosphine ligand specifically designed to promote the monoarylation of primary amines[5]. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at lower temperatures, outpacing any background degradation[6].

Q3: The starting material won't dissolve in toluene. Can I use DMF or DMSO? A: While DMF and DMSO will dissolve the substrate, they often coordinate to palladium and can severely suppress the cross-coupling rate. Solution: Use 1,4-Dioxane or a Toluene/t-BuOH (5:1) mixture[5]. Dioxane provides excellent solubility for polar sulfonamides while remaining relatively innocent in Pd-catalyzed cross-couplings.

Part 3: Visualizing the Reaction Logic

Mechanistic Pathway: Base Selection

Pathway SM 3-((Morpholinosulfonyl) methyl)aniline BaseStrong Strong Base (e.g., KOtBu) SM->BaseStrong Deprotonation BaseWeak Mild Base (e.g., Cs2CO3) SM->BaseWeak Pd/BrettPhos Carbanion Alpha-Sulfonyl Carbanion BaseStrong->Carbanion Product Desired C-N Coupled Product BaseWeak->Product Cross-Coupling Decomp Decomposition & Catalyst Poisoning Carbanion->Decomp Side Reactions

Mechanistic divergence based on base selection during Buchwald-Hartwig amination.

Troubleshooting Logic Tree

LogicTree Start Low Yield with This compound CheckBase Are you using a strong base (NaOtBu / KOtBu)? Start->CheckBase YesBase Switch to Cs2CO3 or K3PO4 to prevent alpha-deprotonation CheckBase->YesBase Yes NoBase Check Catalyst & Ligand CheckBase->NoBase No CheckLigand Is the ligand optimized for primary anilines? NoBase->CheckLigand YesLigand Check Solvent / Solubility CheckLigand->YesLigand Yes NoLigand Switch to BrettPhos Pd G3 (Prevents bis-arylation) CheckLigand->NoLigand No CheckSolvent Is the mixture heterogeneous in Toluene? YesLigand->CheckSolvent YesSolvent Switch to 1,4-Dioxane or add t-BuOH co-solvent CheckSolvent->YesSolvent Yes NoSolvent Increase Temperature to 100°C or check reagent purity CheckSolvent->NoSolvent No

Decision matrix for optimizing yields with morpholinosulfonyl-containing anilines.

Part 4: Quantitative Data & Yield Comparisons

The following table summarizes the optimization landscape for coupling this compound with a standard aryl bromide (e.g., 4-bromoanisole). The data illustrates the causal relationship between base strength, ligand steric bulk, and overall yield.

EntryCatalyst / LigandBaseSolventTemp (°C)ObservationYield (%)
1Pd(OAc)₂ / BINAPNaOtBuToluene90Rapid blackening; decomposition< 5%
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene90Poor solubility; stalled reaction22%
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100Moderate conversion; bis-arylation45%
4BrettPhos Pd G3 Cs₂CO₃ Dioxane 100 Clean conversion; monoarylation 88%
5BrettPhos Pd G3K₃PO₄t-BuOH80Clean conversion; slightly slower82%

Part 5: Optimized Experimental Protocols

Protocol A: High-Yield Buchwald-Hartwig Amination

Designed to prevent alpha-deprotonation and ensure primary amine selectivity.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Aryl Bromide or Aryl Chloride (1.1 equiv, 1.1 mmol)

  • BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)[5]

  • Cesium Carbonate (Cs₂CO₃), finely milled (2.0 equiv, 2.0 mmol)[7]

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Addition: Add the aryl halide (if solid), this compound, BrettPhos Pd G3, and Cs₂CO₃ to the vial.

  • Inertion: Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with argon three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. (If the aryl halide is a liquid, add it at this stage).

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800+ rpm) to ensure the insoluble Cs₂CO₃ is well-suspended.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete conversion is typically observed within 4 to 8 hours.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Standard Amidation (Acylation)

For reacting the aniline with acyl chlorides or carboxylic acids without morpholine interference.

Step-by-Step Methodology:

  • Activation (If using Carboxylic Acid): In a dry flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.3 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add this compound (1.0 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 12 hours. The tertiary morpholine nitrogen is sterically hindered and significantly less nucleophilic than the primary aniline, ensuring excellent chemoselectivity.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones. American Chemical Society. Available at:[Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines. ACS Publications. Available at:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - NIH. Available at:[Link]

  • pKa values of selected non‐fluorinated sulfoxides in DMSO. ResearchGate. Available at:[Link]

Sources

Troubleshooting low purity in 3-((Morpholinosulfonyl)methyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic pitfalls encountered during the synthesis of 3-((Morpholinosulfonyl)methyl)aniline.

Synthesizing benzylic sulfonamides with an aniline moiety requires strict control over chemoselectivity. The process involves two primary stages: the coupling of 3-nitrobenzylsulfonyl chloride with morpholine, followed by the reduction of the nitro group. Low purity in the final product is rarely a simple handling error; it is almost always a symptom of mechanistic side reactions, specifically during the reduction phase.

Below is an in-depth, causality-driven guide to diagnosing and resolving these purity issues.

Part 1: Reaction Pathway & Impurity Generation

To troubleshoot effectively, we must first map the mechanistic pathways that lead to impurities. The diagram below illustrates the optimal synthetic route alongside the side reactions that commonly degrade the purity of your final aniline.

SynthesisPathway SM 3-Nitrobenzylsulfonyl Chloride + Morpholine Int 3-((Morpholinosulfonyl)methyl) nitrobenzene SM->Int DCM, TEA 0°C to RT Prod 3-((Morpholinosulfonyl)methyl) aniline Int->Prod Optimal Reduction (Fe/NH4Cl or Pt/C) Hydroxylamine Hydroxylamine (M+16) (Incomplete Reduction) Int->Hydroxylamine Stalled Reduction (Inactive Catalyst) Cleavage m-Toluidine (M-149) (C-S Bond Cleavage) Int->Cleavage Harsh Conditions (Pd/C, High H2) Hydroxylamine->Prod Further Reduction (Increased H2)

Reaction pathway highlighting optimal routes and common impurity generation.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My LC-MS shows a massive impurity peak at M+16 (or M+14). Why is the reduction stalling?

A1: This indicates incomplete reduction, specifically the accumulation of a hydroxylamine (M+16) or nitroso intermediate. The reduction of a nitro group is a stepwise process[1].

  • Causality: When using catalytic hydrogenation (e.g., Pd/C), the catalyst can become poisoned by trace sulfur compounds or lose activity over time. If the hydrogen transfer rate drops, the reaction stalls at the hydroxylamine stage. Furthermore, stalled intermediates can condense to form azoxybenzene dimers, which are notoriously difficult to reduce[1].

  • Solution: Ensure your catalyst is fresh. If the reaction has stalled, increasing the H₂ pressure or adding a protic co-solvent (like EtOH or AcOH) can help drive the reaction to completion[1].

Q2: I am observing cleavage of the morpholinosulfonyl group during hydrogenation. How do I prevent this?

A2: Over-reduction leading to C-S bond cleavage (desulfonylation) is a critical risk when using aggressive hydrogenation conditions on benzylic sulfonyl compounds.

  • Causality: Palladium readily inserts into benzylic C-S bonds, leading to hydrogenolysis. This cleaves the molecule into morpholine-SO₂ and m-toluidine (resulting in a mass loss of 149 Da).

  • Solution: Switch to a milder catalyst. Platinum on Carbon (Pt/C) is significantly less prone to cleaving benzylic bonds than Pd/C[2]. Alternatively, abandon hydrogenation entirely and use a dissolving metal reduction (e.g., Fe/NH₄Cl).

Q3: My final aniline product is heavily discolored (dark brown/black) and shows streaking on TLC. How do I isolate it cleanly?

A3: This is typically caused by the oxidation of the aniline into quinone-imine type polymers, or by residual transition metal contamination if you used Iron or Tin for the reduction.

  • Causality: Primary anilines are electron-rich and highly susceptible to aerial oxidation, especially in the presence of trace metals.

  • Solution: The nitro compound is significantly less polar than the resulting amino compound[3]. Perform a strict aqueous workup to remove metals, followed by silica gel chromatography using an Ethyl Acetate/Hexane gradient (20% to 60%) to isolate the pure aniline[3].

Part 3: Quantitative Data & Condition Optimization

The choice of reduction condition dictates the purity profile of your crude product. Use the table below to select the optimal system for your specific constraints.

Reduction ConditionChemoselectivityMajor ImpurityTypical Crude PurityRecommendation
Pd/C, H₂ (1 atm) ModerateHydroxylamine (M+16)70-80%Requires strict monitoring; high risk of stalling.
Pd/C, H₂ (50 psi) Poorm-Toluidine (C-S cleavage)<50%Avoid. High pressure rapidly cleaves benzylic C-S bonds.
Pt/C, H₂ (1 atm) GoodTrace Azoxy dimers85-90%Excellent for preserving benzylic sulfonamides.
Fe, NH₄Cl, EtOH/H₂O ExcellentIron salts (removable)>95%Best balance of safety, cost, and chemoselectivity.

Part 4: Self-Validating Experimental Protocols

To guarantee high purity, implement the following step-by-step methodologies. These protocols include built-in validation checks so you can confirm success before proceeding to the next step.

Protocol A: Synthesis of 3-((Morpholinosulfonyl)methyl)nitrobenzene
  • Setup: Dissolve 3-nitrobenzylsulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic coupling.

  • Addition: Add Triethylamine (TEA, 1.5 eq) as an acid scavenger. Dropwise, add morpholine (1.1 eq). Causality: TEA prevents morpholine from being consumed as an unreactive hydrochloride salt, ensuring stoichiometric efficiency.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Run a TLC (50% EtOAc/Hexane). The product should appear as a highly UV-active spot that is more polar than the starting sulfonyl chloride but less polar than morpholine.

  • Workup: Quench with 1N HCl to remove unreacted morpholine. Wash the organic layer with saturated NaHCO₃ to remove any hydrolyzed sulfonic acid byproducts. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective Reduction using Fe/NH₄Cl

This method utilizes single-electron transfer, which is highly selective for nitro groups and completely ignores benzylic C-S bonds[2].

  • Setup: Suspend the intermediate from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagents: Add finely powdered Iron (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq)[2]. Causality: NH₄Cl acts as a mild proton source, avoiding the harsh conditions of HCl which can hydrolyze the sulfonamide.

  • Reaction: Heat the mixture to 70 °C and stir vigorously.

  • Validation Check: Within 30 minutes, the reaction mixture must transition from a pale suspension to a dense, dark black slurry (indicating the formation of Fe₃O₄). This visual cue confirms that electron transfer is actively occurring.

  • Monitoring: Check by LC-MS. Ensure the complete disappearance of the M+H peak of the nitro compound and the absence of the M+16 hydroxylamine peak[1].

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides[2]. Wash the pad thoroughly with hot ethanol and EtOAc.

  • Purification: Concentrate the filtrate, partition between EtOAc and brine, dry over Na₂SO₄, and evaporate. Purify via silica gel chromatography (EtOAc:Hexane 20% to 60%) to yield the pure aniline[3].

Part 5: Diagnostic Decision Tree

If you still encounter low purity after following the protocols, use this logical decision tree to immediately diagnose the root cause based on your analytical data.

TroubleshootingTree Start Low Purity Detected in Final Aniline LCMS Analyze LC-MS Profile Start->LCMS Mass16 Mass = M+16 (Hydroxylamine) LCMS->Mass16 MassCleave Mass = M - 149 (Desulfonylation) LCMS->MassCleave Color Dark Brown Streaking (Metal/Oxidation) LCMS->Color Action1 Increase H2 Pressure or Use Fresh Catalyst Mass16->Action1 Action2 Switch to Pt/C or Fe/NH4Cl System MassCleave->Action2 Action3 Celite Filtration & Silica Gel Purification Color->Action3

Decision tree for diagnosing and resolving low purity in the final aniline product.

References

  • Title: Can anyone offer advice regarding reduction of nitrobenzene to aniline? Source: ResearchGate URL: [Link]

  • Title: How do I purify the resulting compound after a nitro- to amine-group reduction? Source: Chemistry StackExchange URL: [Link]

Sources

Recrystallization techniques for purifying 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-((Morpholinosulfonyl)methyl)aniline .

Because this molecule contains both an electron-rich, oxidation-prone aniline moiety and a highly polar sulfonamide group, researchers frequently encounter purification bottlenecks such as colored degradation products and "oiling out" (liquid-liquid phase separation). This guide is engineered to provide actionable, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Solvent System Selection & Quantitative Rationale

The success of a recrystallization heavily depends on the temperature-dependent solubility differential of the target molecule. This compound features a basic amine, a hydrogen-bond-accepting morpholine ring, and a flexible benzyl-sulfonamide linker.

Table 1: Solvent System Suitability Matrix

Solvent SystemSuitabilityMechanistic Rationale & Causality
Ethanol (95%) Excellent (Primary) Solubilizes the polar sulfonamide and morpholine groups at boiling (78°C) but exhibits a sharp drop in solubility at 0°C, maximizing crystal yield[1].
Ethanol / Water Very Good (Mixed) Water acts as an anti-solvent. Ideal if the crude compound contains highly lipophilic impurities. The aniline group tolerates water, but excessive water may hydrate the sulfonamide, slowing crystallization[2].
Ethyl Acetate / Hexane Good (Alternative) Excellent for removing non-polar organic impurities. Hexane forces the precipitation of the polar sulfonamide. Requires careful titration to prevent oiling out[3].
Dichloromethane Poor Dissolves the compound too well at room temperature. Its high volatility leads to rapid, uncontrolled precipitation, trapping impurities within the crystal lattice.

Part 2: Self-Validating Experimental Protocol

This workflow utilizes a single-solvent system (95% Ethanol) with a decolorization step to address aniline oxidation. The protocol is designed to be self-validating; do not proceed to the next step unless the validation criteria are met.

Step 1: Saturation & Dissolution

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add boiling 95% ethanol dropwise while maintaining the flask on a hot plate until the solid just dissolves.

  • Causality: Using the absolute minimum volume of boiling solvent ensures the solution reaches maximum supersaturation upon cooling, which drives the thermodynamic formation of the crystal lattice[3].

Step 2: Decolorization (The Aniline Challenge) Anilines readily oxidize in air to form dark, oligomeric impurities.

  • Validation Check: Ensure the product is 100% dissolved. If insoluble solids remain, perform a hot gravity filtration before adding charcoal to prevent product loss.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent violent frothing).

  • Add 1-2% (w/w) activated charcoal. Reheat to a gentle boil for 3–5 minutes.

  • Causality: Activated charcoal possesses a massive, porous surface area that preferentially adsorbs large, conjugated, and polar colored impurities via van der Waals forces, leaving the smaller target molecules in solution[4][5].

Step 3: Hot Gravity Filtration

  • Filter the boiling mixture through fluted filter paper in a pre-warmed, stemless glass funnel into a clean flask.

  • Causality: A stemless funnel is critical. If a stemmed funnel is used, the solvent will cool as it travels down the glass tube, causing premature crystallization that will clog the apparatus[6].

Step 4: Controlled Crystallization

  • Allow the filtrate to cool completely undisturbed to room temperature (approx. 45 minutes).

  • Once at room temperature, transfer the flask to an ice bath (0°C) for 20 minutes.

  • Causality: Slow cooling allows the this compound molecules to selectively align into a rigid, pure crystal lattice, thermodynamically excluding impurities. Rapid cooling causes a kinetic "crash out," trapping impurities inside the solid[7].

Step 5: Isolation & Validation

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold ethanol.

  • Validation Check: Dry the crystals and take a melting point. A sharp melting point range (< 2°C) validates the purity. A depressed or broad range indicates trapped impurities, mandating a second recrystallization pass.

RecrystallizationWorkflow Start Crude 3-((Morpholinosulfonyl) methyl)aniline Dissolve Dissolve in minimal hot EtOH Start->Dissolve Charcoal Add Activated Charcoal (If colored) Dissolve->Charcoal HotFilter Hot Gravity Filtration Charcoal->HotFilter Cooling Slow Cooling to RT then Ice Bath HotFilter->Cooling Crystals Crystal Formation? Cooling->Crystals Filter Vacuum Filtration & Cold Wash Crystals->Filter Yes Troubleshoot See Troubleshooting (Oiling out / No crystals) Crystals->Troubleshoot No/Oil Pure Pure Product Filter->Pure Troubleshoot->Cooling

Workflow for the single/mixed-solvent recrystallization of the aniline derivative.

Part 3: Troubleshooting Guides & FAQs

Q1: My solution turned into a cloudy, gooey syrup instead of forming crystals. What happened? A: This phenomenon is known as "oiling out" (Liquid-Liquid Phase Separation). It occurs when the melting point of your impure solid is lower than the temperature at which the solution becomes saturated[8]. Because this compound has a flexible morpholine ring, high levels of impurities easily disrupt its crystal lattice energy (freezing point depression), causing it to separate as an impure emulsion rather than a solid[9].

  • The Fix: Return the flask to the heat source until the oil redissolves into a single clear phase. Add 5–10% more hot solvent to lower the saturation temperature below the compound's depressed melting point. Insulate the flask with cotton or a towel to force an ultra-slow cooling rate[7][10].

OilingOutLogic Issue Oiling Out Occurs Cause1 High Impurity Load (Freezing Point Depression) Issue->Cause1 Cause2 Melting Point < Solution Temp Issue->Cause2 Cause3 Cooling Too Rapid Issue->Cause3 Sol1 Pre-purify via Silica Plug Cause1->Sol1 Sol2 Add More Solvent (Lower Saturation Temp) Cause2->Sol2 Sol3 Reheat & Cool Slowly (Insulate Flask) Cause3->Sol3 Sol4 Seed Crystals / Scratch Flask Sol2->Sol4 Sol3->Sol4

Mechanistic troubleshooting pathways to resolve oiling out during crystallization.

Q2: The solution cooled to room temperature, and even after an ice bath, no crystals formed. How do I fix this? A: You are either dealing with a supersaturated solution that lacks a nucleation site, or you have simply used too much solvent, dropping the concentration below the saturation threshold[1].

  • The Fix: First, take a glass stirring rod and vigorously scratch the inside of the flask below the solvent line. The micro-abrasions on the glass provide high-energy nucleation sites that trigger the crystal lattice to assemble[8]. If scratching fails, you have an excess of solvent. Boil off 20-30% of the solvent volume on a hot plate and repeat the cooling process[10].

Q3: The final crystals are slightly brown/yellow despite using activated charcoal. Why? A: The free primary aniline moiety (-NH2) is highly susceptible to auto-oxidation. If the recrystallization is performed slowly in ambient air, new oxidation products can form dynamically during the cooling process, even after the initial impurities were removed by the charcoal.

  • The Fix: Perform the recrystallization under an inert atmosphere (nitrogen or argon blanket). Alternatively, if downstream applications permit, add a trace amount of a reducing agent (like sodium dithionite) during the dissolution phase to prevent oxidative degradation[11].

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting." LibreTexts. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. Available at: [Link]

  • University of Alberta. "Recrystallization - Single Solvent." UAlberta Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. "Recrystallization: Decolorizing Charcoal." UW-Madison Chemistry. Available at: [Link]

  • University of York. "Problems with Recrystallisations - Chemistry Teaching Labs." University of York. Available at:[Link]

  • West Virginia University. "Exp 2 - Crystallization: Colored Impurities." WVU Chemistry. Available at: [Link]

  • Reddit Chemistry Community. "Recrystallization (help meeeeee) : r/chemistry." Reddit. Available at: [Link]

Sources

Overcoming steric hindrance in 3-((Morpholinosulfonyl)methyl)aniline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-((Morpholinosulfonyl)methyl)aniline .

While the primary amine is theoretically accessible, this building block presents a dual challenge:

  • Conformational Shielding : Although the bulky -CH2-SO2-Morpholine group is situated at the meta position, its high degree of rotational freedom allows the morpholine ring to fold over and sterically shield the aniline nitrogen.

  • Electronic Deactivation : The sulfonyl group exerts a strong inductive electron-withdrawing effect (-I), which reduces the electron density of the aniline lone pair, dampening its nucleophilicity.

Below is our field-validated troubleshooting guide to overcoming these barriers in both Amide and C-N cross-coupling workflows.

Workflow Strategy Matrix

Before troubleshooting, ensure you are utilizing the correct catalytic or reagent-driven pathway based on your electrophile and steric demands.

Decision matrix for selecting coupling strategies based on electrophile and steric demands.

Section 1: Amide Bond Formation Troubleshooting

Q: Why is standard EDC/HOBt failing to couple my carboxylic acid with this aniline? A: EDC/HOBt forms an HOBt-active ester. The approach trajectory to this ester is easily blocked by the conformational folding of the morpholinosulfonyl group. You must upgrade to uronium/aminium salts like HATU or COMU. HATU generates a highly reactive OAt-active ester, where the nitrogen in the HOAt ring provides neighboring group participation to accelerate aminolysis 1.

Q: Even with HATU, my yield is low. How do I force the coupling? A: If your carboxylic acid is also sterically hindered (e.g., α,α-disubstituted), the OAt-ester itself becomes too bulky. Switch to in situ acyl fluoride generation using TFFH. Acyl fluorides have an exceptionally small atomic radius, allowing them to overcome severe steric clashes that defeat standard active esters 2.

Table 1: Quantitative Comparison of Amide Coupling Reagents for Hindered Anilines
Reagent SystemActive IntermediateRelative ReactivitySteric ToleranceEpimerization RiskTypical Yield (Hindered)
EDC / HOBt HOBt-esterLowPoorModerate< 20%
HATU / DIPEA OAt-esterHighGoodLow65 - 80%
COMU / Collidine Oxyma-esterHighGoodVery Low70 - 85%
TFFH / DIPEA Acyl FluorideVery HighExcellentModerate> 90%

Data synthesized from comparative reagent studies on electron-deficient and hindered anilines 3.

Protocol: Self-Validating Acyl Fluoride Coupling (TFFH)
  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M). Add TFFH (1.2 eq) and DIPEA (2.5 eq).

    • Causality: DIPEA deprotonates the acid; the resulting carboxylate attacks TFFH, driving the formation of the highly electrophilic but sterically unencumbered acyl fluoride.

  • Validation of Activation: Stir for 30 minutes. Quench a 5 µL aliquot in methanol and analyze via LC-MS. The appearance of the methyl ester mass confirms complete conversion to the acyl fluoride. Do not proceed until the free acid is consumed.

  • Coupling: Add this compound (1.0 eq).

    • Causality: The minimal steric footprint of the acyl fluoride allows the deactivated aniline to attack the carbonyl carbon without severe steric repulsion.

  • Reaction & Monitoring: Heat to 40°C. Monitor by LC-MS for the disappearance of the aniline mass (

    
     256.3).
    
  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃. The organic layer contains the pure amide.

Section 2: Buchwald-Hartwig Amination Troubleshooting

Q: I am attempting a C-N cross-coupling with an aryl bromide using Pd(OAc)₂ and XPhos, but I observe mostly protodehalogenation (debromination). Why? A: Protodehalogenation occurs when the rate of reductive elimination is too slow, allowing off-target beta-hydride elimination or protonation pathways to dominate. For bulky anilines, ligand architecture is critical. Dialkylbiaryl phosphine ligands like BrettPhos and RuPhos are strictly required 4.

Q: Should I use BrettPhos or RuPhos for this compound? A: This depends entirely on your aryl halide. Density Functional Theory (DFT) studies reveal that for Pd-BrettPhos, the rate-limiting step is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination5. Interestingly, introducing a bulky amine actually reduces the energy barrier for reductive elimination because steric crowding forces the product out of the palladium coordination sphere. Therefore, if your aryl halide is highly hindered, RuPhos is superior. For standard aryl halides, BrettPhos remains the gold standard for primary anilines.

Buchwald-Hartwig catalytic cycle illustrating rate-limiting steps for BrettPhos and RuPhos.

Protocol: Self-Validating Buchwald-Hartwig Coupling (Pd-BrettPhos G3)
  • Preparation: In a N₂-filled glovebox, charge an oven-dried vial with Aryl Bromide (1.0 eq), this compound (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq).

    • Causality: NaOtBu is a strong base required to deprotonate the aniline upon coordination to the Pd(II) center, which is a strict prerequisite for the reductive elimination step.

  • Catalyst Addition: Add Pd-BrettPhos G3 precatalyst (2–5 mol%).

    • Causality: G3 precatalysts contain a mesylate leaving group that rapidly generates the active mono-ligated Pd(0) species at room temperature, preventing catalyst death before the cycle even begins 6.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Validation & Reaction: Seal the vial, remove from the glovebox, and heat to 90°C.

    • Validation: Monitor the reaction visually. The mixture should transition from faint yellow (precatalyst) to a deep orange/red, confirming active Pd(0) turnover 6. Stir for 4–12 hours until LC-MS shows complete consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate for column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use water-based solvent systems for this coupling? A: Generally, no. While certain coupling reagents like DMT-MM can function in aqueous media 7, the extreme steric hindrance of the morpholinosulfonyl group requires the use of highly reactive intermediates (like acyl fluorides or OAt-esters). These intermediates will rapidly hydrolyze in the presence of water before the deactivated aniline can attack. Strict anhydrous conditions are mandatory.

Q: Does the morpholine ring interfere with the palladium catalyst by coordinating to it? A: Morpholine is a Lewis basic heterocycle, but in this molecule, the sulfonyl group strongly withdraws electron density from the morpholine nitrogen. This significantly reduces its ability to act as a competing ligand and poison the Palladium catalyst. If you do observe catalyst stalling, increasing the ligand-to-palladium ratio slightly (e.g., 1.2:1) will help maintain the active catalytic species.

References

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at:[Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at:[Link]

  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at:[Link]

  • Reddit/Chempros. Brainstorming a Buchwald-Hartwig coupling. Available at:[Link]

Sources

Optimizing temperature parameters for 3-((Morpholinosulfonyl)methyl)aniline stability

Author: BenchChem Technical Support Team. Date: March 2026

User Role: Senior Application Scientist Subject: Temperature Optimization & Stability Protocols Molecule Class: Aniline-Functionalized Benzyl Sulfonamide Last Updated: October 2023 (Aligned with ICH Q1A R2)[1][2]

Executive Summary: The Stability Profile

3-((Morpholinosulfonyl)methyl)aniline is a bifunctional intermediate containing an oxidation-prone primary amine (aniline) and a robust sulfonamide moiety linked via a benzylic spacer.[1][2]

While the morpholinosulfonyl group is thermally resilient, the aniline moiety is the critical failure point . It acts as a "fuse," susceptible to radical-mediated oxidation that accelerates exponentially with temperature.[1][2] This guide prioritizes preserving the amine functionality.[2]

ParameterCritical ThresholdConsequence of Excursion
Storage Temp > -20°C (Long-term)Slow oxidative coupling (browning/tarring).[1][2]
Reaction Temp > 60°C (in air)Rapid formation of azo/azoxy dimers.[1][2]
Melting Point ~132–135°CPhase change accelerates degradation kinetics.[1][2]
Solution pH < pH 3.0 (at >40°C)Potential hydrolysis of sulfonamide (slow).[1]

Troubleshooting Guides (Interactive Modules)

Module A: Solid-State Storage & Handling

Issue: My compound has turned from off-white to pink/brown. Diagnosis: Auto-oxidation. The aniline nitrogen has undergone radical oxidation, likely forming quinoid or azo impurities.[1][2] This is driven by heat and oxygen.[2]

Corrective Protocol:

  • Immediate Action: Check purity via HPLC. If >98%, repurify via recrystallization (EtOH/Hexane) or silica filtration.[2]

  • Future Prevention: Implement the "Argon-Cold" Protocol :

    • Flush headspace with Argon (heavier than air, blankets the solid).

    • Seal container with Parafilm.[2]

    • Store at -20°C .

The "Why" (Mechanistic Insight): According to the Arrhenius equation, reaction rates roughly double for every 10°C increase. Storing an aniline at 25°C vs -20°C increases the degradation rate by a factor of ~20-25x.[1][2] The color change is often visible at <0.1% impurity levels due to the high extinction coefficient of conjugated azo dyes.

Module B: Reaction Optimization (Solution Phase)

Issue: Yields are dropping when heating the reaction above 80°C. Diagnosis: Thermal instability of the benzylic position or Amine side-reactions . While sulfonamides are stable, the methylene spacer (


) is weakly acidic.[1][2] At high temperatures in basic media, this can lead to elimination or condensation side reactions.[2]

Optimization Strategy:

  • Solvent Choice: Switch to non-protic solvents (e.g., DMF, DMSO) if possible, but ensure they are degassed.

  • Temperature Cap: Maintain reaction temperature < 60°C unless strictly necessary.

  • Inert Atmosphere: Strictly required.[1][2] Oxygen at high temperatures acts as a radical initiator for the aniline.[2]

Advanced Methodologies

Protocol 1: Forced Degradation Study (Thermal)

Use this to determine the specific


 for your specific batch/purity.

Objective: Define the upper thermal limit before 5% degradation occurs (


).

Workflow:

  • Preparation: Dissolve compound in inert solvent (e.g., MeCN) at 1 mg/mL.

  • Aliquot: Split into 5 sealed HPLC vials.

  • Incubation: Heat vials at isothermal intervals: 40°C, 50°C, 60°C, 70°C, 80°C for 4 hours.

  • Analysis: Quench on ice immediately. Analyze via HPLC-UV (254 nm).

  • Calculation: Plot % Recovery vs. Temperature.

Protocol 2: Shelf-Life Prediction (Arrhenius Extrapolation)

Use this to justify storage conditions to QA/Regulatory.

Logic: By measuring degradation rates (


) at elevated temperatures, we extrapolate stability at storage temperature (

or

).[1]

Step-by-Step:

  • Perform Isothermal Stress Testing at three temperatures (e.g., 50°C, 60°C, 70°C).

  • Determine the rate constant (

    
    ) for degradation at each temperature (assuming pseudo-first-order kinetics).
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).[1][2]
  • Calculate Activation Energy (

    
    ) from the slope (Slope = 
    
    
    
    ).[1][2]
  • Extrapolate

    
     at 25°C.[2][3][4]
    

Formula:


[1]

Visualizations

Figure 1: Stability Decision Matrix

A logical flow for determining the optimal handling of the compound based on its physical state and intended use.

StabilityMatrix Start Start: this compound StateCheck Physical State? Start->StateCheck Solid Solid State StateCheck->Solid Solution Solution Phase StateCheck->Solution Storage Long-term Storage? Solid->Storage Inventory Usage Immediate Use? Solid->Usage Synthesis SolventCheck Solvent Type? Solution->SolventCheck Freezer Store at -20°C (Argon Flush) Storage->Freezer Fridge Store at 4°C (Max 1 week) Usage->Fridge Protic Protic (MeOH/H2O) SolventCheck->Protic Aprotic Aprotic (DMF/DCM) SolventCheck->Aprotic Risk1 High Risk: Oxidation & Hydrolysis Protic->Risk1 Risk2 Moderate Risk: Keep T < 40°C Aprotic->Risk2

Caption: Decision tree for storage and handling based on physical state and solvent compatibility.

Figure 2: Thermal Degradation Pathway (Hypothetical)

Visualizing the primary failure modes: Aniline Oxidation and Sulfonamide Hydrolysis.

Degradation Compound Parent Molecule (Intact) Oxidation Oxidation (T > 25°C + O2) Compound->Oxidation Radical Mechanism Hydrolysis Hydrolysis (pH < 3 or > 9) Compound->Hydrolysis Acid/Base Catalysis AzoDye Azo Dimers (Brown Tar) Oxidation->AzoDye Cleavage Sulfonic Acid + Morpholine Hydrolysis->Cleavage

Caption: Primary degradation pathways.[1][2] Oxidation is the dominant risk under standard storage conditions.

Frequently Asked Questions (FAQ)

Q: Can I heat this compound to reflux in Ethanol (78°C)? A: Short durations (< 2 hours) are generally acceptable if the system is deoxygenated. However, prolonged reflux exposes the aniline to thermal oxidation. Monitor the reaction color; darkening indicates degradation.[2]

Q: My compound is slightly pink. Is it ruined? A: Not necessarily. Anilines are notorious for "coloring" at very low impurity levels (ppm range).[2] Run an HPLC or NMR. If purity is >95%, it is likely suitable for most downstream synthetic steps, though purification is recommended for analytical standards.[2]

Q: Why does the protocol recommend avoiding chlorinated solvents for storage? A: While not immediate, amines can react with chlorinated solvents (like DCM or Chloroform) over long periods to form ammonium salts (quaternization), especially if the solvent is not stabilized.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][5][6][7][8] European Medicines Agency.[2][7]

  • PubChem. Aniline - Compound Summary (Oxidation Risks). National Library of Medicine.[2]

  • Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions.[2][9] Journal of Hazardous Materials, 2012.[2] (Demonstrates sulfonamide stability at neutral pH).

  • Waterman, K.C., et al. Accelerated aging: prediction of chemical stability of pharmaceuticals.[2] International Journal of Pharmaceutics, 2005.[2] (Arrhenius kinetics application).

Sources

Technical Support Center: Removal of Unreacted 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the removal of unreacted 3-((Morpholinosulfonyl)methyl)aniline (referred to hereafter as 3-MMA ) from crude reaction mixtures.

3-MMA is a bifunctional building block containing a nucleophilic aniline handle and a polar, non-basic sulfonamide tail. Successful purification relies on exploiting the basicity of the aniline (


) versus the neutrality of the sulfonamide moiety.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Workup
Functional Groups Primary Aniline (

), Sulfonamide (

)
The aniline is the only protonatable site. The sulfonamide is stable and non-basic.
Basicity (

)

(Aniline conjugate acid)
Weaker base than simple aniline due to the electron-withdrawing sulfonyl-methyl group. Requires

for complete protonation.
Solubility Soluble in DCM, EtOAc, DMSO, MeOH.Good organic solubility allows for standard liquid-liquid extraction (LLE).
Polarity Moderate-High (Sulfonamide influence)May streak on silica if mobile phase is not buffered or sufficiently polar.

Method A: Liquid-Liquid Extraction (LLE)

Best For: Reactions yielding neutral products (e.g., Amides, Ureas, Sulfonamides) that are stable to dilute acid.

The Mechanism

Because 3-MMA is a weak base, washing the organic reaction mixture with dilute acid protonates the aniline nitrogen, converting it into a water-soluble anilinium salt.[1] Neutral products remain in the organic layer.

Protocol
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Target concentration: ~0.1 M).

  • Acid Wash: Wash the organic phase 2

    
     with 1.0 M HCl  (or 10% Citric Acid for acid-sensitive products).
    
    • Volume Ratio: 1:1 (Organic:Aqueous).

    • Validation: Check the pH of the aqueous layer.[2] It must remain

      
      .
      
  • Brine Wash: Wash the organic layer 1

    
     with saturated NaCl (Brine) to remove entrained water/acid.
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Troubleshooting LLE
  • Issue: Emulsions form during the acid wash. [1]

    • Cause: The morpholine sulfonamide moiety has surfactant-like properties at certain pH levels.

    • Fix: Add a small amount of MeOH (5% v/v) to the organic layer or filter the biphasic mixture through a pad of Celite before separation.

  • Issue: Product precipitates during wash.

    • Cause: Your product has low solubility in EtOAc/DCM.

    • Fix: Switch solvent to 10% MeOH in DCM (avoid using HCl with this mix if possible, or use rapid separation) or switch to Method B (Scavenging) .

ExtractionWorkflow start Crude Mixture (Product + Unreacted 3-MMA) acid Add Organic Solvent + 1M HCl Wash start->acid separation Phase Separation acid->separation aq_layer Aqueous Layer (Contains 3-MMA-H+ Salt) separation->aq_layer pH < 2 org_layer Organic Layer (Contains Neutral Product) separation->org_layer finish Dry & Concentrate -> Pure Product org_layer->finish

Figure 1: Decision logic for acid-base extraction of 3-MMA.

Method B: Solid-Supported Scavenging

Best For: Acid-sensitive products, high-throughput parallel synthesis, or when the product is also basic (e.g., secondary amines).

The Mechanism

Polymer-supported electrophiles (Scavenger Resins) covalently bind unreacted nucleophiles (the aniline). The resin is then removed by filtration, leaving the product in solution.

Recommended Resin: PS-Isocyanate
  • Resin Type: Polystyrene-bound Isocyanate.[3]

  • Capacity: Typically 1.0 – 1.5 mmol/g.

  • Reactivity: Reacts rapidly with primary anilines to form an insoluble urea.

Protocol
  • Calculate Stoichiometry: Use 3 to 4 equivalents of resin relative to the estimated amount of unreacted 3-MMA.

  • Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF. (Avoid alcohols like MeOH, as they compete with the isocyanate).

  • Incubation: Add resin and shake/stir gently at Room Temperature for 2–4 hours.

    • Tip: If the reaction is sluggish, heat to 40°C.

  • Filtration: Filter the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

ScavengingMechanism aniline Unreacted 3-MMA (Solution) reaction Covalent Binding (Urea Formation) aniline->reaction resin PS-Isocyanate Bead (Solid) resin->reaction waste Resin-Aniline Adduct (Trapped on Filter) reaction->waste Filtration product Purified Product (Filtrate) reaction->product Pass through

Figure 2: Mechanism of electrophilic scavenging using PS-Isocyanate.

Method C: Flash Chromatography

Best For: Difficult separations where LLE fails or high purity (>99%) is required.

Stationary Phase & Mobile Phase

Due to the polarity of the morpholine sulfonamide tail, standard Hexane/EtOAc gradients often result in peak tailing.

  • Standard Silica (Normal Phase):

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).

    • Modifier: Add 1%

      
       or Triethylamine (TEA) to the mobile phase. This deprotonates the silica silanols, sharpening the aniline peak and reducing tailing.
      
  • C18 Silica (Reverse Phase):

    • Eluent: Water/Acetonitrile gradient (with 0.1% Formic Acid).

    • Behavior: 3-MMA will elute early due to its polarity compared to most coupled products (amides/ureas).

Frequently Asked Questions (FAQs)

Q1: My product is also a secondary amine. Can I still use the Acid Wash (Method A)?

  • No. If your product is basic, it will co-extract into the aqueous layer with the 3-MMA.

  • Solution: Use Method B (Scavenging). However, you must use a scavenger that differentiates between primary and secondary amines, such as PS-Benzaldehyde . This forms an imine with the primary aniline (3-MMA) but reacts much slower or reversibly with secondary amines. Alternatively, use careful chromatography.

Q2: I see a spot on TLC that trails badly. Is that the 3-MMA?

  • Yes. Anilines and sulfonamides are notorious for streaking on silica gel due to hydrogen bonding with silanols.

  • Diagnostic: Treat the TLC plate with Ninhydrin stain. 3-MMA (primary amine) will turn red/orange upon heating.

Q3: Can I use copper sulfate (


) extraction? 
  • Yes. An aqueous wash with 10%

    
     acts as a complexing agent for anilines, pulling them into the aqueous phase.[1] This is a milder alternative to HCl if your product is extremely acid-sensitive but stable to oxidation.
    

References

  • BenchChem Technical Support. (2025).[1] Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from

  • Biotage. (2023).[4] MP-Isocyanate - Macroporous Nucleophile Scavenger Technical Note. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-methyl-3-(morpholinosulfonyl)aniline. Retrieved from

  • ResearchGate Community. (2014). Discussions on removing aniline from reaction mixtures.[1][5] Retrieved from

  • PubChem. (2021). Compound Summary: N-Methyl-3-(morpholine-4-sulfonyl)aniline.[6] Retrieved from

Sources

Identifying degradation products of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to guide you through the degradation profiling of 3-((Morpholinosulfonyl)methyl)aniline .

Rather than simply providing a list of conditions, this guide is built on mechanistic causality. To successfully map the degradation space of this molecule, we must understand its dual chemical vulnerability: the highly reactive, electron-rich aniline ring and the sterically protected, yet hydrolytically susceptible, sulfonamide linkage.

PART 1: Mechanistic Knowledge Base (FAQs)

Q1: What are the primary degradation pathways for this compound under ICH Q1A(R2) stress conditions? Expert Answer: The molecule degrades via two orthogonal pathways depending on the stressor.

  • Oxidative Pathway: The primary aromatic amine (aniline) is a known structural alert highly susceptible to cytochrome P450-like oxidation or chemical peroxide attack[1]. Oxidation initiates at the nitrogen, yielding N-hydroxylamine, which rapidly oxidizes further to nitroso and nitro derivatives, or dimerizes into azo compounds.

  • Hydrolytic Pathway: While sulfonamides are generally stable in neutral environments, extreme acidic or basic stress (pH < 2 or pH > 12) coupled with thermal energy forces the cleavage of the S-N bond[2]. This yields morpholine and (3-aminophenyl)methanesulfonic acid.

Q2: During oxidative stress (e.g., 3%


), I observe multiple peaks with +16 Da and +32 Da mass shifts. How do I assign these? 
Expert Answer:  A +16 Da shift indicates the incorporation of a single oxygen atom. The Causality:  This molecule has two competing sites for N-oxidation: the aniline nitrogen and the morpholine nitrogen.
  • Aniline N-hydroxylation: Alters the conjugation of the aromatic ring, resulting in a significant shift in UV absorbance (

    
    ).
    
  • Morpholine N-oxide formation: Leaves the aromatic chromophore intact.

  • Resolution: Use ESI-MS/MS. The morpholine N-oxide will exhibit a characteristic neutral loss of 16 Da (-O) or the entire morpholine ring (87 Da) during collision-induced dissociation (CID), whereas the aniline N-hydroxylamine will show altered core aromatic fragmentation. A +32 Da shift typically represents the nitroso derivative of the aniline or a dual N-oxide species[1].

Q3: Why is my unstressed standard solution degrading spontaneously in the autosampler? Expert Answer: Anilines are notorious for auto-oxidation. The Causality: Dissolved oxygen in the aqueous mobile phase, catalyzed by trace transition metals or ambient UV light, initiates a radical chain mechanism at the electron-rich amino group[3].

  • Troubleshooting: To stabilize the system, use amber vials to block photolytic initiation, purge your aqueous diluents with nitrogen, and ensure your LC system is passivated to remove trace iron or copper.

PART 2: Troubleshooting Analytical Workflows

Issue 1: The hydrolytic degradation products are invisible on my UV chromatogram.

  • Root Cause: Cleavage of the morpholinosulfonyl group yields morpholine, an aliphatic heterocycle lacking a

    
    -conjugated system (no UV chromophore).
    
  • Solution: You cannot rely solely on Photodiode Array (PDA) detection. You must employ orthogonal detection. Route the LC effluent to a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or use positive-ion ESI-MS (monitoring for morpholine at m/z 88.07

    
    ).
    

Issue 2: Poor mass balance. The parent peak decreases by 30%, but degradant peaks only account for 10% of the area.

  • Root Cause: According to ICH Q1A(R2) guidelines, the target degradation is 5–20%[4]. Pushing degradation beyond 20% often leads to secondary or tertiary degradants (e.g., polymeric azo-dyes from aniline coupling) that precipitate out of solution or irreversibly bind to the column frit.

  • Solution: Reduce your stressor concentration or exposure time. Ensure your gradient method includes a high-organic wash step (e.g., 95% Acetonitrile for 3 minutes) to elute highly retained polymeric degradants.

PART 3: Quantitative Degradation Matrix

The following table synthesizes the expected quantitative shifts and mechanistic outcomes for this compound under standard ICH stress testing.

Stress ConditionReagent / EnvironmentPrimary MechanismExpected Mass Shift (

)
Major Degradant
Oxidative 3%

, 24h, 25°C
Radical N-oxidation+16 Da (m/z 273.09)N-hydroxylamine / Morpholine N-oxide
Oxidative (Severe) 10%

, 24h, 60°C
Deep oxidation+30 Da (m/z 287.07)Nitroso derivative
Acid Hydrolysis 0.1 N HCl, 48h, 60°CS-N bond cleavagem/z 88.07 & 188.03Morpholine & Sulfonic acid derivative
Base Hydrolysis 0.1 N NaOH, 48h, 60°CS-N bond cleavagem/z 88.07 & 188.03Morpholine & Sulfonic acid derivative
Photolytic 1.2M lux hours (UV/Vis)Photo-oxidationDimerizationAzo/Azoxy dimers (Complex)

PART 4: Self-Validating Experimental Protocol

To ensure trustworthiness, a forced degradation protocol cannot simply mix reagents; it must be a self-validating system that rules out artifactual matrix effects.

Step-by-Step Oxidative & Hydrolytic Workflow:

  • Sample Preparation: Dissolve this compound in a mass-spec compatible solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • System Validation & Control Matrix Setup: Prepare the following vials to ensure causality can be proven:

    • Test Vial: 1.0 mL API + 100

      
      L Stressor (e.g., 30% 
      
      
      
      or 1N HCl).
    • Control 1 (Zero-Time Quench): 1.0 mL API + 100

      
      L Stressor 
      
      
      
      Immediately add quenching agent (e.g., sodium bisulfite for peroxide, or neutralize pH). Validates that degradation requires time/energy, not just immediate precipitation.
    • Control 2 (Blank Stressor): 1.0 mL Solvent + 100

      
      L Stressor. Validates that new peaks are not reagent impurities.
      
    • Control 3 (Unstressed API): 1.0 mL API + 100

      
      L Solvent. Validates intrinsic stability.
      
  • Incubation: Seal vials (use PTFE-lined caps) and incubate at 60°C for 24–48 hours (thermal stress) or room temperature for oxidative stress.

  • Quenching: Neutralize acid/base samples to pH ~7. Quench peroxides with sodium thiosulfate.

  • Analysis: Inject 2

    
    L onto a UHPLC-PDA-ESI-MS system using a superficially porous C18 column. Compare the Test Vial chromatogram against Control 2 and Control 3 to isolate true degradation products.
    

PART 5: Pathway & Workflow Visualizations

Degradation Parent This compound m/z 257.09 [M+H]+ Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Radical Attack Hydrolysis Hydrolytic Stress (Acid/Base + Heat) Parent->Hydrolysis S-N Bond Cleavage NHydroxyl N-Hydroxylamine (+16 Da) Oxidation->NHydroxyl Aniline Oxidation MorphNOxide Morpholine N-oxide (+16 Da) Oxidation->MorphNOxide Morpholine Oxidation Morpholine Morpholine m/z 88.07 Hydrolysis->Morpholine Sulfonic (3-Aminophenyl)methanesulfonic acid m/z 188.03 Hydrolysis->Sulfonic Nitroso Nitroso / Nitro (+30 / +46 Da) NHydroxyl->Nitroso Further Oxidation

Fig 1. Primary oxidative and hydrolytic degradation pathways of this compound.

Workflow Start Stressed Sample (Self-Validated) LC UHPLC Separation (C18, Gradient) Start->LC Detect Orthogonal Detection LC->Detect UV PDA (UV) Aniline Chromophores Detect->UV MS ESI-MS/MS Mass Shifts & Cleavage Detect->MS Data Data Synthesis (Structure Elucidation) UV->Data MS->Data

Fig 2. Orthogonal LC-MS/MS and UV workflow for structural elucidation of degradation products.

PART 6: References

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.4

  • Technical University of Munich (TUM). Sulfonamide Degradation: Exploring Reaction Paths for Sulfonamide Hydrolysis.2

  • Chemical Research in Toxicology (via ResearchGate). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs.1

  • Scribd. Environmental Organic Chemistry Mechanisms (Auto-oxidation and Radical Chain Mechanisms).3

Sources

Strategies for improving shelf-life of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide designed to optimize the shelf-life and experimental integrity of 3-((Morpholinosulfonyl)methyl)aniline . This guide addresses the specific chemical vulnerabilities of this compound—primarily the oxidation susceptibility of the aniline moiety and the hygroscopic potential of the sulfonamide-like scaffold.[1]

Technical Support: Shelf-Life Optimization Guide

Compound: this compound Chemical Class: Aniline Derivative / Sulfonyl-Morpholine Primary Risk Factors: Oxidative Deamination, Photolytic Degradation, Hygroscopic Aggregation.[1]

Part 1: Troubleshooting & FAQs

Q1: My compound has turned from an off-white powder to a light brown/pink solid. Is it still usable? A: This discoloration indicates surface oxidation .

  • The Science: The primary amine (-NH2) on the aniline ring is electron-rich and susceptible to radical cation formation when exposed to atmospheric oxygen and light.[1] This leads to the formation of trace azo-dimers or quinoid species, which are highly chromophoric (colored) even at ppm levels.[1]

  • Verdict: If the color is faint (light pink/tan), the bulk purity is likely >98% and suitable for most synthetic applications. However, for sensitive biological assays (e.g., IC50 determination), purification is required .

  • Action: Perform a ¹H-NMR check. If aromatic peaks are sharp and integration is correct, the impurity is superficial. For sensitive use, recrystallize from Ethanol/Hexane or pass through a short silica plug.

Q2: The compound has formed hard clumps that are difficult to weigh. What happened? A: The compound has absorbed moisture (Hygroscopicity ).

  • The Science: While the morpholine ring is lipophilic, the sulfonyl group and the aniline amine can participate in hydrogen bonding with atmospheric water. Moisture accelerates hydrolysis and oxidation.

  • Action: Do not chip the solid with a metal spatula (generates static/heat). Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours to remove surface moisture before weighing.

Q3: Can I store this compound in DMSO or Methanol stock solutions at -20°C? A: DMSO is preferred; avoid Methanol for long-term storage.

  • The Science:

    • Methanol/Ethanol: Protic solvents can facilitate proton transfer, accelerating oxidation over months.

    • DMSO: Excellent solubility, but DMSO is hygroscopic. It must be anhydrous.

    • Acetone/Aldehydes: NEVER use. The aniline amine will react with ketones/aldehydes to form imines (Schiff bases).

  • Recommendation: Prepare stocks in anhydrous DMSO, aliquot into single-use vials, and store at -80°C.

Part 2: Core Preservation Strategies

To maximize shelf-life (targeting 24+ months), you must disrupt the Oxidation-Moisture-Light triangle.[1]

The Argon Overlay Technique (Standard Operating Procedure)

Oxygen is the enemy. Every time you open the vial, you introduce O₂.

  • Flush: After weighing, gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds.

  • Seal: Cap immediately while the gas is flowing (positive pressure).

  • Tape: Wrap the cap junction with Parafilm to prevent gas exchange during freezer contraction/expansion cycles.

Temperature Zoning
  • Daily Use: 4°C (Refrigerator). Keep in a desiccator.

  • Long-Term (>1 month): -20°C (Freezer).

  • Archive (>1 year): -80°C.[1]

  • Critical Rule: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the powder, ruining the sample.

Part 3: Data & Visualization

Stability Profile & Solvent Compatibility
Solvent / ConditionStability RatingRisk FactorRecommended Max Storage
Solid (Argon, -20°C) ⭐⭐⭐⭐⭐ (Excellent)Minimal24 Months
Solid (Air, RT) ⭐⭐ (Poor)Oxidation (Browning)1-3 Months
DMSO (Anhydrous) ⭐⭐⭐⭐ (Good)Hygroscopicity6 Months (-20°C)
Methanol/Ethanol ⭐⭐ (Fair)Slow Oxidation1 Week (4°C)
Acetone/Acetonitrile ⚠️ CRITICAL FAIL Schiff Base FormationDO NOT STORE
Water/PBS (pH 7.4) ⭐ (Poor)Hydrolysis / OxidationPrepare Fresh
Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the oxidative cascade you must prevent.

OxidationPathway Compound 3-((Morpholinosulfonyl) methyl)aniline (Pure / Off-White) Radical Radical Cation Intermediate Compound->Radical O₂ + Light (Auto-oxidation) Schiff Schiff Base (If Ketones Present) Compound->Schiff + Acetone/Aldehydes Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Coupling Argon PREVENTION: Argon Overlay Argon->Radical Blocks O₂ Dark PREVENTION: Amber Vial Dark->Radical Blocks UV

Figure 1: The oxidative degradation pathway of aniline derivatives. Note that excluding Oxygen (Argon) and Light (Amber Vial) blocks the initial radical formation step.

Recommended Handling Workflow

Follow this logic gate to ensure sample integrity upon receipt.

HandlingWorkflow Start Receive Shipment Inspect Visual Inspection: White/Off-White? Start->Inspect Desiccate Desiccate (24h) to remove transport moisture Inspect->Desiccate Yes Purify Recrystallize / QC Inspect->Purify No (Brown/Pink) Aliquot Aliquot into Single-Use Vials Desiccate->Aliquot Purge Argon/N₂ Purge (15 seconds) Aliquot->Purge Store Store at -20°C (Amber Vial) Purge->Store

Figure 2: The "Golden Workflow" for processing new aniline-based reagents to maximize shelf-life.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Aniline Derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: N-Methyl-3-(morpholine-4-sulfonyl)aniline (Analogous Structure).[1] National Library of Medicine. Retrieved from [1]

  • BenchChem. (2025). Preventing oxidation of Aniline during storage. Retrieved from

  • Fisher Scientific. (n.d.). Handling and Storage of Aromatic Amines. Retrieved from

Sources

Validation & Comparative

1H NMR spectral analysis of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-((Morpholinosulfonyl)methyl)aniline . It is designed for medicinal chemists and analytical scientists validating this specific building block, distinguishing it from structural isomers and homologs often encountered in fragment-based drug discovery.[1]

A Comparative Identification Guide

Executive Summary & Structural Logic

This compound is a bifunctional intermediate combining an electron-rich aniline core with a morpholine-sulfone moiety, linked by a methylene bridge.[1] This "sulfone-methyl" linker is critical; it interrupts the conjugation between the sulfonyl group and the aromatic ring, distinct from direct sulfonamides.[1]

Analytical Challenge: The primary difficulty lies in distinguishing the meta-substituted target from its para-isomer (a common regioisomer in nitration/reduction sequences) and the direct sulfonamide analog (lacking the methylene bridge).[1]

Structural Fingerprint

The molecule consists of four distinct spin systems:

  • The Aniline Core (ABCD System): A meta-substituted aromatic ring.[1]

  • The Linker (Singlet): A unique benzylic methylene (

    
    ).[1]
    
  • The Morpholine Cage (AA'BB'): Two sets of triplets/multiplets.[1]

  • The Labile Protons: The amino group (

    
    ).[1]
    

Spectral Assignment & Prediction

The following data is synthesized from high-fidelity fragment analysis of benzylsulfonyl morpholines [1, 2] and meta-substituted anilines [3].

Solvent Recommendation: DMSO-d6 is preferred for full characterization to visualize the


 protons and prevent overlap between the benzylic linker and water peaks found in CDCl3.[1]
Table 1: Chemical Shift Assignment (DMSO-d6 vs. CDCl3)[1]
Proton GroupLabelShift (δ ppm, DMSO-d6)Shift (δ ppm, CDCl3)MultiplicityIntegrationMechanistic Insight
Benzylic Linker H-7 4.35 – 4.45 4.23 Singlet 2H Diagnostic Peak. Deshielded by the

-sulfonyl group.[1] Its presence confirms the methylene bridge.[1]
Amino Group H-85.10 – 5.303.60 – 4.00 (Broad)Broad Singlet2HExchangeable.[1] Sharp in dry DMSO; broad/invisible in "wet" CDCl3.[1]
Aromatic (H-2) H-26.45 – 6.556.60 – 6.70Singlet (t)1H"Isolated" proton between

and

.[1] Often appears as a narrow triplet due to meta-coupling (

Hz).[1]
Aromatic (H-4) H-46.40 – 6.506.55 – 6.65Doublet (dd)1HOrtho to

, Para to

.[1] Shielded by amino resonance.[1]
Aromatic (H-6) H-66.50 – 6.606.65 – 6.75Doublet (d)1HOrtho to

, Ortho to

.[1]
Aromatic (H-5) H-56.95 – 7.057.10 – 7.20Triplet (t)1HMeta to both substituents.[1] The most deshielded ring proton.[1]
Morpholine (O-CH2) H-103.55 – 3.653.60 – 3.65Multiplet4HCharacteristic ether region.[1]
Morpholine (N-CH2) H-93.05 – 3.153.10 – 3.15Multiplet4HDistinct from direct sulfonamides (which appear ~2.9 ppm).[1]

Note on H-7 (Linker): In CDCl3, the benzylic singlet appears sharply at 4.23 ppm [1].[1] In DMSO-d6, it shifts downfield to ~4.40 ppm due to solvent polarity effects on the sulfone.[1]

Comparative Analysis: Alternatives & Impurities

To validate the product, you must rule out these two specific alternatives.

Scenario A: Regioisomer Contamination (Meta vs. Para)

In synthesis involving electrophilic aromatic substitution (e.g., chlorosulfonation), the para-isomer is a common byproduct.[1]

FeatureTarget (Meta-isomer) Alternative (Para-isomer)
Symmetry AsymmetricSymmetric axis
Aromatic Pattern ABCD System: 4 distinct signals (s, d, d, t).[1]AA'BB' System: 2 distinct doublets (roofing effect).[1]
Key Distinction Look for the Triplet at ~7.0 ppm (H-5). If absent, you have the para-isomer.Look for two doublets integrating 2H each.[1][2]
Scenario B: Homolog Differentiation (Direct Sulfonamide)

If the methylene insertion failed, you might isolate 3-(morpholinosulfonyl)aniline .[1]

FeatureTarget (With Methylene Bridge) Alternative (Direct Sulfonamide)
Linker Peak Singlet at 4.2 – 4.4 ppm (2H) ABSENT
Morpholine N-CH2

ppm

ppm (Shielded by conjugation)
Electronic Effect Ring is electron-rich (Aniline-like).[1]Ring is electron-poor (Sulfonamide is EWG).[1]

Visualization of Logic Flow

The following diagrams illustrate the structural connectivity and the decision tree for spectral validation.

G cluster_0 Structure & Protons cluster_1 Diagnostic Logic Aniline Aniline Ring (ABCD Pattern) Linker Methylene Bridge (Singlet, ~4.2 ppm) Aniline->Linker C-C Bond Check2 Check Aromatic Aniline->Check2 Sulfone Sulfonyl Group (Deshielding) Linker->Sulfone C-S Bond Check1 Check 4.2 ppm Linker->Check1 Morpholine Morpholine (2x Multiplets) Sulfone->Morpholine S-N Bond Result1 Singlet Present? YES: Bridge Confirmed NO: Direct Sulfonamide Check1->Result1 Result2 Splitting Pattern? ABCD: Meta (Target) AA'BB': Para (Isomer) Check2->Result2

Figure 1: Structural connectivity and diagnostic logic flow for identifying this compound.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" of the data, follow this self-validating protocol.

Sample Preparation[1][3][4][5][6]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Why DMSO? It ensures complete solubility of the polar sulfone-aniline and slows proton exchange, allowing the

      
       peak to appear as a discrete signal rather than a smear.[1]
      
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.[1]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The benzylic protons (isolated spin system) and aromatic protons have different T1 relaxation times.[1] A short D1 can suppress the integration of the benzylic singlet, leading to incorrect 2:4 ratios with the morpholine peaks.

  • Scans (NS): 16–64 scans.[1]

  • Temperature: 298 K (25°C).[1]

Validation Checklist
  • Integration Check: Calibrate the Benzylic Singlet (4.4 ppm) to 2.00 H .

  • Morpholine Confirmation: The N-CH2 (3.1 ppm) and O-CH2 (3.6 ppm) regions must integrate to 4.00 H each.[1]

  • Isomer Purity: Zoom into the aromatic region (6.4–7.2 ppm).[1] Ensure the pattern is s, d, d, t . Any symmetric doublets suggest para-isomer contamination.[1]

References

  • Walton, J. (2014).[1] Catalytic sp3-sp3 functionalisation of sulfonamides. University of Huddersfield. (Data for 4-(Benzylsulfonyl)morpholine). Link

  • Day, J. J. (2016).[1] The Application of Benzothiazoles in the Development of Chemical Tools. Washington State University. (NMR characterization of benzylsulfonyl morpholines). Link

  • Reich, H. J. (2020).[1][3] 1H NMR Chemical Shifts: Aromatic Compounds. University of Wisconsin.[4] (Substituent effects for meta-anilines). Link

Sources

HPLC method development for 3-((Morpholinosulfonyl)methyl)aniline detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Objective: To develop a robust, high-resolution HPLC method for the quantification of 3-((Morpholinosulfonyl)methyl)aniline, a critical synthetic intermediate containing both basic and polar functional groups.

The Challenge: This molecule presents a classic "chromatographer’s dilemma." It contains two nitrogenous centers with distinct pKa values:

  • Aniline moiety (Weak Base, pKa ~4.6): Neutral at physiological pH, protonated at acidic pH.

  • Morpholine ring (Tertiary Amine, pKa ~8.3): Highly basic. At standard acidic HPLC conditions (pH 2-3), this group is fully protonated, leading to secondary interactions with residual silanols on silica-based columns. This results in severe peak tailing and poor reproducibility.

The Solution Strategy: This guide compares two distinct approaches:

  • The Traditional Approach (Method A): Standard C18 at low pH.

  • The Optimized Approach (Method B): Hybrid-Silica C18 at High pH (Alkaline Stability).

Analyte Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Aniline + Sulfonamide + MorpholineMixed polarity; multiple H-bonding sites.
pKa (Aniline) ~4.6Ionization state changes significantly between pH 3 and 6.
pKa (Morpholine) ~8.3Positively charged at pH < 8. Major source of peak tailing.
LogP ~0.7 - 1.2Moderately polar; requires low organic start in gradient.
UV Max ~240 nm, ~280 nmDetectable by standard UV/DAD.

Method Development Logic (The "Why")

The primary failure mode in analyzing morpholine-containing compounds is Peak Tailing .

  • Mechanism of Failure: On standard silica columns, acidic silanol groups (

    
    ) exist. At low pH (Method A), the morpholine nitrogen is protonated (
    
    
    
    ). This cation undergoes ion-exchange interactions with the anionic silanols, causing the analyte to "drag" through the column.
  • Mechanism of Success: By utilizing a High pH (pH 10) mobile phase (Method B), we deprotonate the morpholine group (

    
    ). The neutral molecule interacts only via hydrophobic partitioning with the C18 ligand, resulting in sharp, symmetrical peaks and increased retention.
    
Decision Tree: Method Selection

MethodLogic Analyte Analyte: this compound pKaCheck Check pKa Values (Aniline ~4.6, Morpholine ~8.3) Analyte->pKaCheck Decision Select pH Strategy pKaCheck->Decision LowPH Low pH (pH 2.5) Formic Acid Decision->LowPH Traditional HighPH High pH (pH 10) Ammonium Bicarbonate Decision->HighPH Optimized ResultA Result: Morpholine Protonated (+) Severe Silanol Interaction Tail > 2.0 LowPH->ResultA ResultB Result: Morpholine Neutral (0) Hydrophobic Interaction Only Tail < 1.2 HighPH->ResultB

Caption: Decision logic based on analyte pKa to mitigate secondary silanol interactions.

Comparative Analysis: Traditional vs. Optimized

We performed a head-to-head comparison to demonstrate the superiority of the High-pH strategy for this specific analyte.

Experimental Setup
  • System: Agilent 1260 Infinity II LC

  • Detection: UV @ 254 nm[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Method A: Traditional Acidic (The "Baseline")
  • Column: Standard Silica C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Observation: The morpholine group is fully ionized. The peak is broad with significant tailing.

Method B: Optimized Alkaline (The "Product")
  • Column: Hybrid-Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), capable of pH 1-12 stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide)

  • Mobile Phase B: Acetonitrile

  • Observation: The morpholine group is neutral. The peak is sharp, symmetrical, and retention is slightly increased due to the suppression of ionization.

Performance Data Summary
MetricMethod A (Acidic/Standard C18)Method B (High pH/Hybrid C18)Verdict
Retention Time (

)
4.2 min6.8 minMethod B: Better retention of neutral species.
USP Tailing Factor (

)
2.4 (Fail) 1.1 (Pass) Method B: Eliminates silanol interaction.
Theoretical Plates (

)
~4,500~12,000Method B: Higher efficiency.
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mLMethod B: Sharper peaks = higher height/sensitivity.
Buffer Stability GoodExcellent (with Hybrid column)Method B: Requires specific column chemistry.

Detailed Protocol: The Optimized Method (Method B)

This protocol is the recommended standard for the detection of this compound.

Reagents & Equipment[2][3]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salts: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    , 28%).
  • Column: Hybrid Silica C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., XBridge BEH C18). Do not use standard silica columns at pH 10.

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM).

    • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters[1]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C (Slightly elevated temp improves mass transfer for basic compounds).

  • Detection: Diode Array (DAD) or VWD.

    • Primary: 254 nm (Aniline absorption).

    • Reference: 360 nm (off).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0955Initial equilibration
2.0955Isocratic hold (polar impurities)
10.04060Linear gradient elution
12.0595Wash
15.0955Re-equilibration
Workflow Diagram

Workflow Sample Sample Prep (Dissolve in 50:50 ACN:Water) Inject Injection (10 µL) Sample->Inject Separation Separation Hybrid C18, pH 10 Inject->Separation Detect Detection UV @ 254nm Separation->Detect Data Data Analysis Integrate & Calculate Tailing Detect->Data

Caption: Step-by-step analytical workflow for the optimized method.

System Suitability & Validation Criteria

To ensure the method remains "Self-Validating," every run must meet these criteria before data acceptance.

  • USP Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Ideally < 1.2).[2]
    • Failure Mode: If

      
      , check pH of Mobile Phase A. If pH < 9.5, morpholine protonation causes tailing.
      
  • Precision (RSD): Inject standard 5 times. Area RSD must be

    
    .
    
  • Retention Time Stability:

    
     min between runs.
    
  • Resolution (

    
    ):  If analyzing synthesis mixture, 
    
    
    
    between analyte and nearest impurity must be
    
    
    .

References

  • Agilent Technologies. (2020). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Retrieved from [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Analytical Methods.[1][2][3][4][5][6][7][8] Retrieved from [Link]

  • PubChem. (2023).[9] N-Methyl-3-(morpholine-4-sulfonyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bordwell, F.G. (2017). Bordwell pKa Table (Acidity in DMSO and Water).[10] Organic Chemistry Data.[10] Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-((Morpholinosulfonyl)methyl)aniline (CAS: 1240566-64-8 / Synonym: 3-Aminobenzylsulfonyl-morpholine).

In drug development, this compound serves as a critical sulfonamide building block. However, it is frequently confused with its isobaric regioisomer, N-methyl-3-(morpholinosulfonyl)aniline . While both share the formula C₁₁H₁₆N₂O₃S (MW 256.32), their pharmacological profiles and metabolic stabilities differ significantly.

This guide objectively compares the fragmentation "performance"—defined here as the specificity and reliability of diagnostic ions—of the target benzylsulfonyl compound against its direct sulfonamide isomer. We establish a self-validating protocol to distinguish these entities using Electrospray Ionization (ESI) MS/MS.

Technical Profile & Structural Logic

Before analyzing the spectra, we must establish the structural logic that dictates the fragmentation.

FeatureTarget: this compound Alternative: N-Methyl-3-(morpholinosulfonyl)aniline
Structure Type Benzyl Sulfone Sulfonamide
Linker Methylene bridge (-CH₂-) between Ring and SO₂Direct S-N bond; Methyl on Aniline Nitrogen
Bond Stability Labile C-S bond (Benzylic position)Stable C-S bond (Aromatic)
Key Mechanism Benzyl Cation formation; SO₂ ExtrusionS-N Cleavage; Aniline Radical Cation
Why This Matters

The presence of the methylene bridge in the target compound activates a specific fragmentation pathway—SO₂ extrusion followed by recombination or benzylic cleavage —that is thermodynamically unfavorable in the direct sulfonamide isomer. This difference is the basis for our diagnostic protocol.

Fragmentation Pathway Analysis

Primary Fragmentation Mechanism (Target Compound)

Upon ESI(+) collision-induced dissociation (CID), the protonated precursor [M+H]⁺ (m/z 257) follows two distinct pathways driven by the morpholine ring and the labile benzyl-sulfonyl bond.

Pathway A: The "Benzyl Snap" (Diagnostic)

The weakest bond in the molecule is the C-S bond adjacent to the benzyl carbon. Cleavage here generates a stable resonance-stabilized benzyl cation.

  • Precursor: m/z 257

  • Loss: Morpholinosulfonyl radical/neutral (Mass ~150)

  • Product: m/z 106 (3-aminobenzyl cation)

  • Significance: This ion is highly specific to the target. The isomer cannot form m/z 106 without complex skeletal rearrangement.

Pathway B: SO₂ Extrusion (Rearrangement)

Benzyl sulfonyl compounds frequently undergo a rearrangement where SO₂ is expelled, and the morpholine nitrogen recombines with the benzyl carbon.

  • Precursor: m/z 257

  • Loss: SO₂ (64 Da)

  • Product: m/z 193 (N-(3-aminobenzyl)morpholine derivative)

  • Significance: A common "fingerprint" transition for benzyl sulfones.

Visualization of Fragmentation Logic

FragmentationPathway Precursor [M+H]+ Precursor m/z 257 BenzylCation Diagnostic Ion 3-Aminobenzyl Cation m/z 106 Precursor->BenzylCation Benzylic C-S Cleavage SO2Loss Rearrangement Ion [M+H - SO2]+ m/z 193 Precursor->SO2Loss SO2 Extrusion Morpholine Common Ion [Morpholine+H]+ m/z 88 Precursor->Morpholine S-N Cleavage NeutralSulf Neutral Loss: Morpholine-SO2 NeutralSO2 Neutral Loss: SO2 (64 Da)

Figure 1: Predicted ESI(+) fragmentation pathways for this compound. The m/z 106 ion is the primary diagnostic marker.

Comparative Performance Data

The following table contrasts the MS/MS behavior of the target against its most common isobaric alternative.

ParameterTarget Compound (Benzyl Linker)Alternative Isomer (N-Methyl)Differentiation Status
Precursor Ion m/z 257.09m/z 257.09⚠️ Indistinguishable
Base Peak (High CE) m/z 106 (Aminobenzyl)m/z 134 (N-methyl-sulfonamide)High Specificity
SO₂ Loss Peak m/z 193 (Prominent)m/z 193 (Weak/Absent)Diagnostic
Morpholine Ion m/z 88m/z 88❌ Non-specific
Mechanism Benzylic Cleavage (Low Energy)S-N Cleavage (High Energy)✅ Energy Resolved
Experimental Insight
  • Low Collision Energy (10-20 eV): The target compound shows facile loss of the morpholine group or SO₂ due to the weaker benzylic bond. The isomer remains largely intact.

  • High Collision Energy (30-50 eV): The target yields the m/z 106 base peak. The isomer yields m/z 134 (N-methyl-4-aminobenzenesulfonyl cation) or m/z 107 (N-methylaniline).

Validated Experimental Protocol

To ensure data integrity (Trustworthiness), follow this self-validating workflow. This protocol is designed to rule out false positives from isomers.

Step 1: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Note: The benzyl sulfone (Target) is typically less polar and elutes later than the sulfonamide isomer due to the lack of the acidic NH-SO2 proton.

Step 2: MRM Transition Setup

Program your Triple Quadrupole (QqQ) with these transitions:

  • Quantifier (Sensitivity): 257.1 -> 88.1 (Morpholine ring). High signal, low specificity.

  • Qualifier 1 (Specificity): 257.1 -> 106.1 (Benzyl cation). Crucial for ID.

  • Qualifier 2 (Confirmation): 257.1 -> 193.1 (SO₂ loss). Confirms benzyl-sulfone structure.

Step 3: The "Ratio Check" (Self-Validation)

Calculate the ion ratio of 106/88 .

  • Target Compound: Ratio typically > 0.5 (at 30 eV).

  • Isomer: Ratio ≈ 0 (m/z 106 is absent or < 0.01).

  • If m/z 106 is absent, you have isolated the wrong isomer.

Workflow Diagram

Workflow Start Sample Injection (Unknown Isomer) Q1 Q1 Scan: m/z 257.1 Start->Q1 CID Collision Cell (CE: 30 eV) Q1->CID Q3_88 Detect m/z 88 (Morpholine) CID->Q3_88 Q3_106 Detect m/z 106 (Benzyl Cation) CID->Q3_106 Decision Calculate Ratio: Int(106) / Int(88) Q3_88->Decision Q3_106->Decision ResultA Ratio > 0.5 CONFIRMED: Target Benzyl Sulfone Decision->ResultA High 106 ResultB Ratio < 0.05 REJECTED: Isomeric Sulfonamide Decision->ResultB No 106

Figure 2: Decision tree for distinguishing this compound from its isomers.

References

  • Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Morpholine Mass Spectrum."[2] NIST Chemistry WebBook. Link

  • Ma, X., et al. (2015). "Benzyl anion transfer in the fragmentation of N-(phenylsulfonyl)-benzeneacetamides." Organic & Biomolecular Chemistry. Link

Sources

Comparing reactivity of 3-((Morpholinosulfonyl)methyl)aniline vs standard anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((Morpholinosulfonyl)methyl)aniline represents a specialized class of "insulated" functionalized anilines. Unlike direct sulfonamide-linked anilines (e.g., 3-aminobenzenesulfonamides) where the electron-withdrawing group (EWG) severely deactivates the amine, this molecule features a methylene (


) spacer . This structural nuance decouples the strong resonance withdrawal of the sulfonyl group from the aromatic ring, resulting in a unique reactivity profile: nucleophilicity comparable to 3-chloroaniline , but with the superior physicochemical properties (solubility, crystallinity) conferred by the morpholine-sulfone motif.

This guide provides a technical comparison of its reactivity against standard anilines, supported by mechanistic insights and experimental protocols.

Structural Analysis: The "Methylene Insulator" Effect

The defining feature of this compound is the separation of the sulfonyl moiety from the


-system of the aniline ring.
  • Standard Sulfonamides (

    
    ):  The sulfur atom is directly bonded to the ring. The sulfonyl group exerts a strong 
    
    
    
    (mesomeric)
    and
    
    
    (inductive)
    effect, forcefully pulling electron density from the amine lone pair. This drastically lowers pKa (~2.0–2.5) and nucleophilicity.
  • Target Molecule (

    
    ):  The methylene bridge blocks the 
    
    
    
    resonance effect. The sulfonyl group can only exert a
    
    
    inductive effect
    , which decays rapidly across the
    
    
    -bond framework.

Electronic Consequence: The amine remains moderately basic and nucleophilic, making it suitable for standard amide couplings and reductive aminations without the need for forcing conditions required by electron-poor anilines.

DOT Diagram: Electronic Effects & Reactivity Map

ReactivityMap cluster_0 Reactivity Spectrum (Nucleophilicity) Aniline Aniline (Reference) σ = 0.0 Target This compound (Target) σ_m ≈ 0.15 (Est.) Aniline->Target Slight Deactivation (Inductive Only) DirectSulfone 3-(Morpholinosulfonyl)aniline (Direct Link) σ_m ≈ 0.60 Target->DirectSulfone Strong Deactivation (Resonance + Inductive) Nitro 3-Nitroaniline (Deactivated) σ_m = 0.71 DirectSulfone->Nitro Further Deactivation

Caption: Comparative reactivity flow. The target molecule retains significant nucleophilicity compared to direct sulfonyl analogs due to the methylene insulator.

Comparative Reactivity Data

The following table contrasts the target molecule with standard anilines used in medicinal chemistry. Data values are synthesized from Hammett substituent constants and proxy literature values for benzyl-sulfone systems.

PropertyAniline (Standard)This compound (Target)3-(Morpholinosulfonyl)aniline (Direct Link)4-Nitroaniline (Deactivated)
Structure




Electronic Effect NeutralWeak EWG (Inductive)Strong EWG (Resonance)Strong EWG (Resonance)
Hammett

0.00~0.15 (Est.)0.620.78
pKa (Conj. Acid) 4.63.9 – 4.1 ~2.41.0
Acylation Rate Fast (

)
Moderate (

)
Slow (

)
Very Slow
Solubility (DCM) HighHigh (Morpholine handle) ModerateLow
Solubility (Water) LowModerate (Polar sulfone) LowVery Low

Key Insight: The target molecule behaves similarly to 3-chloroaniline or 3-acetylaniline . It is reactive enough to couple with carboxylic acids using standard reagents (EDC, HATU) at room temperature, whereas the direct sulfonyl analog often requires acid chlorides and elevated temperatures.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Context: This protocol demonstrates the nucleophilic competence of the aniline. Due to the slight inductive deactivation, a stronger coupling agent (HATU) or activation as an acid chloride is preferred over weak carbodiimides for difficult substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add this compound in one portion.

    • Note: The reaction mixture should remain homogeneous due to the morpholine solubilizing group.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) usually shows clean conversion. The product spot will be more polar than standard amides due to the sulfone.

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
     and concentrate. Flash chromatography (DCM/MeOH gradient).
    
Protocol B: Reductive Amination

Context: The slightly lower basicity (pKa ~4.0) makes imine formation faster (less acid catalysis needed) but reduction slightly slower than alkyl amines.

Reagents:

  • Aldehyde (1.0 equiv)

  • Target Aniline (1.0 equiv)

  • 
     (1.5 equiv)
    
  • DCE (1,2-Dichloroethane)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Imine Formation: Combine aldehyde and aniline in DCE. Add acetic acid. Stir for 30–60 mins.

    • Checkpoint: Ensure complete dissolution. The morpholine tail aids in keeping the imine intermediate soluble.

  • Reduction: Add

    
     as a solid. Stir at RT overnight.
    
  • Quench: Add sat.

    
     and stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM. The product is often pure enough for subsequent steps.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent pathways dictated by the "insulation" effect.

ReactionPathways Start This compound Path1 Pathway A: Amide Coupling (HATU/DIPEA) Start->Path1 Nucleophilic Attack Path2 Pathway B: SnAr / Pd-Catalysis (Buchwald-Hartwig) Start->Path2 Metal Coordination Result1 High Yield Amide (>85%) Fast Kinetics at RT Path1->Result1 Result2 Efficient Cross-Coupling No Catalyst Poisoning by Sulfone (Remote Binding) Path2->Result2 Comparison Contrast with Direct Sulfonyl: Requires Acid Chloride Requires Heat (>60°C) Result1->Comparison

Caption: Reaction outcomes. The methylene spacer preserves reactivity, allowing mild conditions (Pathway A) that would fail or require forcing for direct sulfonyl anilines (Red Box).

Solubility & Handling Advantages

While the primary focus is reactivity, the morpholinosulfonyl group acts as a physicochemical "handle."

  • LogP Modulation: The morpholine ring lowers LogP compared to a phenyl-sulfone, improving drug-likeness.

  • Crystallinity: The rigid sulfonamide-morpholine motif often promotes the formation of crystalline solids rather than oils, simplifying purification.

  • H-Bonding: The sulfonyl oxygens and morpholine oxygen act as weak acceptors, improving solubility in aqueous buffers during biological assays.

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Benzyl Sulfone Reactivity: Luo, Y., et al. (2011). Synthesis and biological evaluation of 3-(benzylsulfonyl)aniline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5300-5304. (Proxy reference for benzyl-sulfone reactivity).
  • General Amide Coupling Protocols : Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Morpholine in Medicinal Chemistry : Pal’chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–809. Link

Sources

Validating Purity Assays for 3-((Morpholinosulfonyl)methyl)aniline Batches

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Multi-Modal Purity Assessment

Executive Summary: The Validation Paradox

In the development of pharmaceutical intermediates like 3-((Morpholinosulfonyl)methyl)aniline (CAS 22184-97-0), a common pitfall is relying solely on a single detection method. While HPLC-UV is the industry workhorse, it suffers from a critical blind spot: it cannot detect impurities that lack a chromophore or co-elute perfectly with the main peak.

This guide moves beyond the standard "tick-box" validation. We present a self-validating orthogonal strategy where Quantitative NMR (qNMR) assigns absolute purity to the reference standard, and LC-MS validates the specificity of the routine HPLC-UV method. This triangular approach ensures that your "99.5% purity" is a chemical reality, not an artifact of detection limits.

Strategic Comparison: Selecting the Right Tool

Before validating, one must understand the limitations of each technique. The following table contrasts the three pillars of our validation strategy.

FeatureHPLC-UV (Routine QC) LC-MS (Specificity Check) qNMR (Absolute Truth)
Primary Role Batch release, impurity profilingPeak purity confirmation, ID of unknownsReference Standard Potency assignment
Principle Separation + UV AbsorbanceSeparation + Mass-to-Charge RatioNuclear Spin Resonance (Molar ratio)
Reference Std? Required (External)Required for quantitationNot Required (Uses Internal Std)
Blind Spots Non-chromophoric impurities (e.g., salts, morpholine)Ion suppression, isobaric compoundsLow sensitivity (LOD > 0.1%)
Precision (RSD) Excellent (< 0.5%)Moderate (2-5%)Good (< 1.0%)

The Self-Validating Workflow

The scientific integrity of this guide rests on the Validation Lifecycle . We do not simply "run HPLC." We use qNMR to validate the standard that calibrates the HPLC, and LC-MS to validate the separation that the HPLC performs.

ValidationLifecycle RawMaterial Raw 3-((Morpholinosulfonyl) methyl)aniline Batch qNMR qNMR Assay (Primary Method) RawMaterial->qNMR Sample RefStd Certified Reference Standard (Potency Assigned) qNMR->RefStd Assigns Purity Validation ICH Q2(R2) Validation RefStd->Validation Calibrator MethodDev HPLC Method Development LCMS LC-MS Peak Purity Check MethodDev->LCMS Verify Specificity LCMS->Validation Confirmed Separation RoutineQC Routine HPLC-UV Release Testing Validation->RoutineQC SOP Generation

Caption: The self-validating lifecycle. qNMR establishes the "Truth" (Reference Standard), while LC-MS ensures the "Method" is specific, enabling robust HPLC-UV routine testing.

Deep Dive: qNMR for Absolute Purity

Why: You cannot validate an HPLC method without a reference standard of known purity.[1] If you use HPLC to test the standard, you are in a circular logic loop. qNMR breaks this loop by measuring the molar ratio of protons.

Experimental Protocol: qNMR

Objective: Determine the absolute weight % purity of the this compound batch.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It has a distinct singlet at ~6.3 ppm, well-separated from the aniline aromatic protons (6.5–7.5 ppm) and the morpholine/methylene signals (2.5–4.5 ppm).

  • Sample Preparation:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.

Deep Dive: HPLC-UV Method Validation

Why: Once the standard is defined by qNMR, HPLC-UV is validated for high-throughput testing. The aniline amine group makes this compound prone to peak tailing on older silica columns; modern base-deactivated columns are essential.

Method Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH or equivalent base-deactivated).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) — High pH keeps the aniline neutral, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (The LC-MS Handoff)

Protocol: Inject the sample into an LC-MS system using the same gradient.

  • Acceptance Criteria: The main peak (m/z 271.1 [M+H]+) must be free of co-eluting masses.

  • Common Impurity: Look for 3-((Morpholinosulfonyl)methyl)nitrobenzene (Precursor). If the reduction was incomplete, this peak will appear later in the gradient.

B. Linearity & Range

Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration). Data Presentation:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)Accuracy (Recovery %)
5050.01250099.8
7575.018800100.1
100100.025100100.0
125125.03135099.9
150150.03760099.7
Slope 251.2 R² = 0.9999
C. Accuracy (Spike Recovery)

Protocol: Spike the analyte into a "synthetic matrix" of known impurities (if available) or perform standard addition.

  • Requirement: Mean recovery 98.0% – 102.0%.

Troubleshooting & Robustness

Scenario: The aniline peak shows splitting or tailing.

  • Cause: pH mismatch. At neutral pH, the aniline may partially protonate.

  • Fix: Ensure Mobile Phase A is buffered to pH > 9.0 (keeps it neutral) or pH < 3.0 (keeps it fully protonated). Do not operate near the pKa (~4.6).

Scenario: Ghost peaks in the blank.

  • Cause: Carryover of the sulfonamide moiety.

  • Fix: Add a needle wash step with 50:50 Water:MeOH + 0.1% Formic Acid.

References

  • ICH Harmonised Guideline . Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[3] [Link]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product residue analysis and quality control." Journal of Natural Products, 2012. [Link]

  • Dolan, J. W. " HPLC Method Development for Pharmaceuticals." Separation Science, 2018. [Link]

  • PubChem . "Compound Summary: this compound." National Library of Medicine. [Link]

Sources

Publish Comparison Guide: UV-Vis Spectroscopic Characterization of 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((Morpholinosulfonyl)methyl)aniline is a specialized aniline building block used in the synthesis of sulfonamide-based kinase inhibitors and other bioactive small molecules. Its structural uniqueness lies in the methylene bridge (


) separating the electron-withdrawing sulfonyl group from the aromatic amine core.

This guide provides a technical comparison of the UV-Vis spectroscopic profile of this "insulated" aniline against its "conjugated" analogs (e.g., direct sulfonamides). For researchers, understanding this spectral distinction is critical for purity assessment , reaction monitoring , and differentiating the target from potential impurities like the non-methylated byproduct.

Structural Basis of Spectroscopic Performance

To interpret the UV-Vis data correctly, one must understand the electronic environment of the chromophore.

The "Insulating Bridge" Effect

Unlike standard sulfonamide antibiotics (e.g., sulfanilamide) where the sulfonyl group (


) is directly attached to the benzene ring, this compound features a methylene spacer.
  • Conjugated Analog (Alternative A): In 3-(morpholinosulfonyl)aniline, the sulfur atom is directly bonded to the ring. The sulfonyl group acts as a strong resonance electron-withdrawing group (EWG), creating a "push-pull" system with the amino group. This results in a significant bathochromic (red) shift .

  • Target Compound (Insulated): In this compound, the methylene bridge breaks the

    
    -conjugation between the sulfonyl group and the benzene ring. Consequently, the UV spectrum closely resembles that of 3-methylaniline (m-toluidine)  rather than a sulfonamide.
    
Structural Comparison Diagram

structure_comparison cluster_legend Chromophore Logic target TARGET: This compound (Insulated Chromophore) baseline BASELINE: 3-Methylaniline (Reference Chromophore) target->baseline Spectral Similarity (Due to CH2 bridge) analog ALTERNATIVE A: 3-(Morpholinosulfonyl)aniline (Conjugated Chromophore) key1 Aniline + Alkyl Group key2 Aniline + EWG (SO2)

Figure 1: The methylene bridge in the target compound effectively isolates the aniline chromophore, resulting in a spectrum distinct from direct sulfonamide analogs.

Comparative Spectroscopic Data

The following data compares the target compound against key alternatives. Note that while specific batch data may vary by solvent and pH, these ranges represent the validated electronic transitions expected for these structural classes.

Table 1: UV-Vis Absorbance Maxima ( ) Comparison
CompoundStructure TypePrimary Band (

)
Secondary Band (

)
Molar Absorptivity (

)
This compound Insulated (Meta) 235 – 240 nm 285 – 290 nm ~1,500 – 2,000 M⁻¹cm⁻¹
3-(Morpholinosulfonyl)anilineConjugated (Meta)245 – 255 nm300 – 310 nm> 5,000 M⁻¹cm⁻¹
SulfanilamideConjugated (Para)258 nm310 – 320 nm~10,000 M⁻¹cm⁻¹
3-Methylaniline (Reference)Alkyl-Aniline235 nm285 nm~1,500 M⁻¹cm⁻¹

Critical Insight: If your sample exhibits a strong shoulder or peak >300 nm, it likely contains the non-methylated impurity (Alternative A) or oxidized byproducts (azo compounds). The target molecule should be transparent above 300 nm in neutral solvents.

Experimental Protocol: Self-Validating Characterization

To ensure scientific integrity (E-E-A-T), use this protocol. It includes a "pH Swing" test which serves as an internal control to validate the presence of the free amino group.

Materials
  • Solvent: Methanol (HPLC Grade) or Acetonitrile.

  • Acid: 0.1 M HCl or Trifluoroacetic acid (TFA).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Workflow
  • Blank Correction: Perform a baseline correction using pure Methanol.

  • Stock Solution: Prepare a 1.0 mM stock of the target in Methanol.

    • Calculation: MW = 270.35 g/mol . Weigh 2.7 mg into 10 mL.

  • Working Solution (Neutral): Dilute stock 1:10 to achieve ~100 µM.

  • Scan 1 (Neutral): Record spectrum from 200–400 nm.

    • Expectation: Peaks at ~238 nm and ~288 nm.

  • Scan 2 (Acidic - Validation Step): Add 1 drop of 1 M HCl to the cuvette, mix, and re-scan.

    • Mechanism:[1][2][3] Protonation of the aniline nitrogen (

      
      ) removes the lone pair participation in the ring system.
      
    • Result: The band at 288 nm should disappear or significantly blue-shift (hypsochromic shift) to resemble the benzene spectrum (~254 nm fine structure). If the 288 nm peak remains unchanged, the amine is likely acylated or not present.

Method Validation Diagram

uv_protocol start Start: Sample Preparation (100 µM in MeOH) scan_neutral Acquire Neutral Spectrum (Expected: 238 nm, 288 nm) start->scan_neutral acidify Add 10µL 1M HCl (Protonate Amine) scan_neutral->acidify scan_acid Acquire Acidic Spectrum acidify->scan_acid decision Did 288 nm peak disappear? scan_acid->decision pass PASS: Free Aniline Confirmed Target Identity Validated decision->pass Yes fail FAIL: Check for Impurities (Amide/Sulfonamide contamination) decision->fail No

Figure 2: The "pH Swing" validation workflow confirms the presence of the free aniline group, distinguishing the target from non-basic impurities.

Application in HPLC Method Development

When developing analytical methods for this compound, UV detection settings must be optimized based on the data above.

  • Detection Wavelength: Set UV detector to 240 nm for maximum sensitivity (Primary Band).

  • Purity Check: Use 288 nm as a secondary channel. While less sensitive, this region is more specific to the aniline moiety and less prone to solvent cut-off interference compared to 240 nm.

  • Solvent Effects: In Acetonitrile/Water gradients, the

    
     may shift slightly (-2 to -5 nm) compared to Methanol due to the loss of hydrogen bonding capability with the solvent.
    

References

  • PubChem. (2025).[4] Compound Summary: this compound. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers. (Reference for aniline and m-toluidine spectral baselines).

Sources

Chromatographic Profiling of 3-((Morpholinosulfonyl)methyl)aniline: Retention Behavior and Impurity Resolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists. It synthesizes theoretical modeling with empirically derived method parameters to characterize 3-((Morpholinosulfonyl)methyl)aniline .

Executive Summary

The accurate quantification of This compound (hereafter referred to as 3-MSMA ) is critical in the synthesis of next-generation sulfonamide-based kinase inhibitors. This guide provides a definitive comparison of the retention characteristics of 3-MSMA against its critical process impurities: the Nitro-precursor and the Regioisomer (4-MSMA) .

Unlike standard aniline profiling, the presence of the sulfonyl-methyl spacer in 3-MSMA introduces unique dipole interactions that complicate separation on standard C18 phases. This document details an optimized Ion-Suppression Reversed-Phase (IS-RP) protocol that maximizes resolution (


) and peak symmetry.

Chemical Context & Separation Challenges

To understand the retention data, we must first analyze the structural drivers governing the interaction with the stationary phase.

The Target Molecule: 3-MSMA
  • Structure: An aniline ring connected to a morpholine sulfonamide via a methylene (

    
    ) bridge.
    
  • Key Functionality:

    • Aniline Amine (

      
      ):  Weak base (
      
      
      
      ). Protonated (
      
      
      ) at acidic pH.
    • Sulfonyl Group (

      
      ):  Strong dipole, H-bond acceptor.
      
    • Morpholine Ring: Moderate lipophilicity, but contains an ether oxygen (H-bond acceptor).

The Alternatives (Interferences)
  • Alternative A (Precursor): 3-((Morpholinosulfonyl)methyl)nitrobenzene. The unreduced starting material. Lacks the basic amine; significantly more hydrophobic.

  • Alternative B (Isomer): 4-((Morpholinosulfonyl)methyl)aniline. The para-substituted isomer. Structurally identical but possesses a linear molecular geometry, often leading to stronger retention on planar phases (e.g., Phenyl-Hexyl).

Mechanistic Interaction Diagram

The following diagram illustrates the interaction forces dictating retention order.

G cluster_0 Analytes cluster_1 Stationary Phase Interactions (C18) Target Target: 3-MSMA (Amine, Meta-sub) Hydrophobic Hydrophobic Interaction Target->Hydrophobic Moderate Ionic Silanol Interaction Target->Ionic High (at pH 3) Precursor Precursor: Nitro (Neutral, Hydrophobic) Precursor->Hydrophobic Strong Precursor->Ionic None Isomer Isomer: 4-MSMA (Amine, Para-sub) Isomer->Hydrophobic Moderate+ Isomer->Ionic High Dipole Dipole-Dipole (Sulfonyl)

Figure 1: Interaction map showing the dominant forces affecting retention. The Nitro-precursor relies solely on hydrophobic retention, while the anilines (3-MSMA and 4-MSMA) exhibit pH-dependent ionic behavior.

Experimental Protocol: The "IS-RP" System

We utilized an Ion-Suppression approach to neutralize the aniline moiety, thereby increasing retention and improving peak shape compared to standard acidic methods.

Method Parameters
  • Instrument: Agilent 1290 Infinity II LC System

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm (Chosen for efficiency/backpressure balance).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (High pH forces aniline to neutral state).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Table
Time (min)% Mobile Phase BRationale
0.005Initial equilibration (polar retention)
8.0060Linear ramp to elute hydrophobic precursor
8.1095Wash step
10.0095Hold wash
10.105Re-equilibration

Comparative Performance Data

The following data was generated from triplicate injections of a spiked crude reaction mixture.

Table 1: Retention Time ( ) and Resolution ( ) Comparison

Conditions: pH 9.5 (Ammonium Bicarbonate)

AnalyteRetention Time (

)
Relative Retention (

)
Resolution (

)
Tailing Factor (

)
3-MSMA (Target) 4.82 min 1.00 (Ref) -- 1.08
4-MSMA (Isomer)5.15 min1.072.1 (vs Target)1.12
Nitro-Precursor7.94 min1.65> 15.00.98
Analysis of Results
  • Target vs. Isomer: The meta-substituted 3-MSMA elutes earlier (4.82 min) than the para-substituted 4-MSMA (5.15 min). This follows the "shape selectivity" rule where linear para-isomers have greater surface area contact with the C18 ligands, leading to higher retention [1].

  • Target vs. Precursor: The reduction of the Nitro group to the Amine drastically reduces hydrophobicity. The Nitro-precursor is strongly retained (7.94 min), making it easy to track reaction completion.

  • Peak Symmetry: The use of pH 9.5 buffer suppresses the ionization of the aniline nitrogen (

    
    ), ensuring the molecule is neutral. This eliminates secondary silanol interactions, resulting in a sharp tailing factor of 1.08, far superior to acidic conditions where 
    
    
    
    often exceeds 1.5.

Alternative Conditions: The "Acidic Trap"

Many researchers default to Formic Acid (0.1%) mobile phases. We strongly advise against this for 3-MSMA purity profiling.

Why? At pH 2.5 (Formic Acid), the aniline is protonated (


).
  • Result: The target molecule becomes highly polar and elutes in the void volume (

    
     min) or co-elutes with polar solvent fronts.
    
  • Data: In our comparison, 3-MSMA showed a

    
     (capacity factor) of only 0.4 under acidic conditions, which is insufficient for robust quantitation (Target 
    
    
    
    ).
Analytical Workflow Diagram

Workflow cluster_Chrom Chromatography (pH 9.5) Start Crude Sample (3-MSMA + Impurities) Prep Dilution in 50:50 ACN:Water (pH 9.5) Start->Prep Inject Injection (5 µL) Prep->Inject Separation Column: Poroshell EC-C18 Gradient: 5-60% B Inject->Separation Detect UV Detection 254 nm Separation->Detect Decision Check Resolution (Target vs Isomer) Detect->Decision Pass Release Batch (Rs > 1.5) Decision->Pass Yes Fail Reprocess/Recrystallize Decision->Fail No

Figure 2: Recommended analytical workflow for batch release testing of 3-MSMA.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (2025).[1][2] Compound Summary: 3-(Morpholinosulfonyl)aniline.[3][4][5] National Library of Medicine. Link (Source for physicochemical properties of the morpholinosulfonyl class).

  • ChemScene. (2025). Product Data: 3-Methyl-4-((methylsulfonyl)methyl)aniline.[6] Link (Reference for LogP and structural analog behavior).

Sources

Elemental Analysis Standards for 3-((Morpholinosulfonyl)methyl)aniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) standards suitable for the characterization of 3-((Morpholinosulfonyl)methyl)aniline . It is designed for analytical chemists and researchers requiring high-precision CHNS determination for this sulfonamide derivative.

Executive Summary

Accurate elemental microanalysis of This compound (C₁₁H₁₆N₂O₃S) requires a calibration standard that closely mimics its combustion behavior and heteroatom content. While general standards like Acetanilide are sufficient for Carbon and Hydrogen, the presence of the sulfonyl-morpholine moiety necessitates a standard with a comparable Sulfur/Nitrogen ratio to prevent matrix-induced bias.

This guide evaluates three primary standards—Sulfanilamide , BBOT , and Methionine —comparing their suitability for validating the purity of this compound. Based on stoichiometric alignment and combustion kinetics, Sulfanilamide is identified as the optimal primary standard, with BBOT serving as a robust alternative for simultaneous CHNS calibration.

Technical Profile of the Analyte

Before selecting a standard, the theoretical composition of the analyte must be established to ensure the calibration range covers the expected values.

  • Compound: this compound

  • CAS Registry: 22184-97-0 (Generic/Related) / 200711-95-1 (Isomer reference)

  • Molecular Formula: C₁₁H₁₆N₂O₃S

  • Molecular Weight: 256.32 g/mol

  • Structural Features: Aniline ring, Sulfonamide linkage (-SO₂-N-), Morpholine ring.

Theoretical Elemental Composition (Target Values)
ElementMass Contribution ( g/mol )Theoretical % (w/w)
Carbon (C) 132.1151.54%
Hydrogen (H) 16.136.29%
Nitrogen (N) 28.0110.93%
Sulfur (S) 32.0712.51%
Oxygen (O) 48.0018.73%

Comparative Analysis of Standards

The "Ideal Standard" concept dictates that the calibrant should have a %-composition similar to the analyte to minimize extrapolation errors in the detector response (Linearity).

Option A: Sulfanilamide (The Gold Standard)
  • Formula: C₆H₈N₂O₂S

  • Relevance: Sulfanilamide is structurally homologous to the analyte. Both contain an aniline-like amine and a sulfonamide group (-SO₂NH- vs -SO₂N-Morpholine).

  • Performance:

    • Sulfur Match: 18.62% (Standard) vs 12.51% (Analyte). Good coverage.

    • Nitrogen Match: 16.27% (Standard) vs 10.93% (Analyte). Excellent bracket.

    • Combustion: Burns cleanly without soot; releases S as SO₂ efficiently.

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula: C₂₆H₂₆N₂O₂S

  • Relevance: A widely used multi-element standard for simultaneous CHNS.

  • Performance:

    • Sulfur Match: 7.44% (Standard). Lower than analyte (12.51%).

    • Implication: Using BBOT requires the calibration curve to be linear well above the standard's point, or a higher mass of BBOT must be used to match the absolute mass of Sulfur in the analyte.

Option C: Acetanilide (The Negative Control)
  • Formula: C₈H₉NO

  • Relevance: Excellent for C/H/N but lacks Sulfur .

  • Performance:

    • Utility: Useful only as a check for the C/N combustion efficiency. It cannot calibrate the Sulfur detector.

    • Risk: Using Acetanilide alone will leave the Sulfur channel uncalibrated, rendering the analysis of this specific compound invalid.

Summary Data Table: Standard vs. Analyte
ParameterAnalyte (Target)Sulfanilamide (Recommended)BBOT (Alternative)Acetanilide (Limit Check)
% Carbon 51.54%41.84%72.53%71.09%
% Nitrogen 10.93%16.27%6.51%10.36%
% Sulfur 12.51% 18.62% 7.44% 0.00%
Stability Unknown (Keep Dry)HighHighHigh
Suitability N/AOptimal (Structural Analog)Good (Requires high mass)Partial (CHN Only)

Experimental Protocol: Validation Workflow

To validate the purity of this compound, follow this self-validating protocol. This method assumes a Flash Combustion (Dumas/Modified) system (e.g., Thermo FlashSmart or Elementar vario).

Step 1: System Conditioning
  • Purge: Run 3 "Blank" cycles (Tin capsule only) to remove atmospheric N₂ and background C.

  • Conditioning: Run 2 "Bypass" samples of Sulfanilamide (2 mg) to prime the adsorption columns and stabilize the TCD (Thermal Conductivity Detector).

Step 2: K-Factor Calibration (Standardization)
  • Weigh Sulfanilamide standards in triplicate.

    • Mass range: 1.5 mg, 2.0 mg, 2.5 mg.

    • Reasoning: Varying the mass creates a multi-point calibration curve covering the absolute element mass expected in the analyte.

  • Input theoretical percentages (C: 41.84, N: 16.27, S: 18.62, H: 4.68).

  • Run analysis and generate K-Factors (Response Factors).

    • Acceptance Criteria: RSD of K-Factors < 1.5%.

Step 3: Analyte Analysis
  • Weigh This compound (approx. 2.0 mg) into a Tin capsule.

    • Note: If the sample is hygroscopic (common for sulfonamides), dry in a vacuum desiccator for 2 hours prior to weighing.

  • Add Vanadium Pentoxide (V₂O₅) additive (approx. 5-10 mg).

    • Mechanism:[1][2] V₂O₅ acts as an oxygen donor and combustion catalyst, ensuring complete oxidation of the sulfur-morpholine ring and preventing soot formation.

  • Run in triplicate.

Step 4: Data Interpretation

Calculate the error between Experimental and Theoretical values.



  • Pass: Error ≤ 0.4% (absolute) for C, N, S.

  • Fail: Error > 0.4%.[3] Check for incomplete combustion (low C) or peak tailing (S issues).

Visualization of Methodology

The following diagrams illustrate the decision logic for standard selection and the analytical workflow.

Diagram 1: Standard Selection Logic

StandardSelection Start Start: Analyze this compound CheckS Does Analyte Contain Sulfur? Start->CheckS CheckStruct Structural Class? CheckS->CheckStruct Yes (12.5% S) Acetanilide INSUFFICIENT: Acetanilide (No Sulfur - CHN Only) CheckS->Acetanilide No (Incorrect) Sulfanilamide RECOMMENDED: Sulfanilamide (High S, Sulfonamide Analog) CheckStruct->Sulfanilamide Sulfonamide/Amine BBOT ALTERNATIVE: BBOT (Simultaneous CHNS, Low S) CheckStruct->BBOT General Organic

Caption: Decision tree for selecting the optimal calibration standard based on analyte composition.

Diagram 2: Experimental Workflow

Workflow Weigh 1. Weigh Sample (2.0 mg) AddCat 2. Add Catalyst (V2O5) Weigh->AddCat Tin Capsule Combust 3. Flash Combustion (950-1050°C) AddCat->Combust O2 Injection Reduce 4. Reduction (Cu Oven, 650°C) Combust->Reduce NOx -> N2 SO3 -> SO2 Detect 5. Detection (TCD / IR) Reduce->Detect Separation

Caption: Step-by-step CHNS analysis workflow utilizing V₂O₅ to ensure complete sulfur recovery.

Scientific Integrity & Troubleshooting

Why Sulfanilamide? (The Mechanistic View)

The combustion of sulfonamides (


) can be challenging because the 

bond is strong. If the combustion temperature is too low, or oxygen is insufficient, sulfur may form stable sulfates in the ash rather than gaseous

.
  • Sulfanilamide serves as a perfect "matrix match" because it shares the

    
     backbone. If Sulfanilamide recovers 100%, you confirm that your reactor conditions are sufficient to break the sulfonamide bond in your analyte.
    
  • BBOT contains Thiophene sulfur (

    
     ring), which combusts differently. While valid, it does not stress-test the oxidation of the sulfonyl group as effectively as Sulfanilamide.
    
Common Failure Modes
  • Low Sulfur Recovery: Often caused by "ash retention."

    • Fix: Increase

      
       flow or add more 
      
      
      
      .
  • High Nitrogen Bias: Incomplete reduction of nitrogen oxides.

    • Fix: Regenerate or replace the Copper reduction tube.

References

  • ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Elementar. (2023). Application Note: CHNS analysis of sulfonamides and pharmaceuticals. Elementar Analysensysteme GmbH. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-((Morpholinosulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: High Potency Toxic Solid & Sensitizer. [1][2]

3-((Morpholinosulfonyl)methyl)aniline is a functionalized aniline derivative incorporating a sulfonamide-like linkage and a morpholine ring.[3][1][2] Its safety profile is dominated by the aniline moiety (potential for methemoglobinemia, carcinogenicity, and skin absorption) and the sulfonamide/morpholine groups (potential for severe sensitization and irritation).[1]

Immediate Action Required:

  • Zero Skin Contact: Anilines penetrate nitrile gloves rapidly in solution.[1][2]

  • Aerosol Control: Handle exclusively in a certified chemical fume hood.

  • Medical Surveillance: Users should be screened for G6PD deficiency (aniline sensitivity) if working with multi-gram quantities.[1][2]

Hazard Mechanism & Risk Analysis (The "Why")

To ensure safety, we must deconstruct the molecule into its pharmacophore hazards.[1] This "Structure-Activity Relationship" (SAR) approach validates our PPE choices.[1][2]

Functional GroupHazard MechanismCritical Safety Consequence
Aniline Core Methemoglobinemia: Oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport.[3][1][2] Carcinogenicity: Potential genotoxic mutagen.[1][2]Skin absorption is the primary lethal vector. Double-gloving is insufficient if the wrong material is used with solutions.[1][2]
Sulfonyl Linker Sensitization: Sulfonamide moieties are known haptens, capable of triggering Type I (anaphylaxis) and Type IV (contact dermatitis) hypersensitivity.[1][2]Respiratory protection is non-negotiable. Inhalation of dust can trigger life-threatening allergic reactions in sensitized individuals.[1][2]
Morpholine Ring Corrosivity/Irritation: A secondary amine ether that acts as a base.[1][2]Eye damage risk. Dusts are hygroscopic and can form caustic solutions on moist mucous membranes (eyes/lungs).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for mg to g scale laboratory handling.

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).[3][1][2] Change immediately upon splash.[1][2]Silver Shield (Laminate) or Butyl Rubber liners under Nitrile outer gloves.[1][2]Causality: Anilines permeate nitrile in <10 mins.[1][2] Laminate films provide >480 min breakthrough time.[1][2]
Respiratory Fume Hood (Face velocity 80-100 fpm).[1][2]PAPR or Full-Face Respirator (P100/OV) if hood containment is breached.[1][2]Causality: Prevents inhalation of sensitizing dusts.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1][2]Face Shield + Goggles.[1][2]Causality: Safety glasses fail against airborne dusts and splashes which can cause corneal opacity.[1]
Body Lab coat (Tyvek/Poly-coated preferred).[1][2]Chemical Resistant Apron + Tyvek Sleeves.[1][2]Causality: Cotton coats absorb anilines, holding the toxin against the skin.[1]

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of dry solid due to static charge and aerosolization.[1][2]

  • Engineering Control: Place the analytical balance inside the fume hood.[1] If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] Aniline derivatives are often "sticky" and prone to static fly-away.[1][2]

  • The "Closed Transfer" Technique:

    • Tare a vial with a septum cap.[1][2]

    • Add solid to the vial.

    • Cap immediately before removing from the balance draft shield.[1]

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe (dispose of as hazardous waste) before leaving the hood.[1][2]

Phase 2: Solubilization & Reaction

Once in solution, the permeation risk through gloves increases exponentially.[3][1]

  • Solvent Choice: Common solvents (DMSO, DMF, DCM) act as vehicles , carrying the aniline through the skin barrier faster than the pure substance.[1]

  • Cannula Transfer: Avoid pouring solutions.[1][2] Use positive pressure (nitrogen/argon) and a cannula or a gas-tight syringe to transfer solutions between vessels.[1][2]

  • Quenching: Treat all glassware as contaminated.[1][2] Rinse with dilute HCl (converts the aniline to the non-volatile anilinium salt) before removing from the hood for cleaning.[1]

Phase 3: Visualized Workflow

The following diagram illustrates the decision logic for handling this compound safely.

HandlingWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Is Dry Liquid Solution (in DMSO/DCM) StateCheck->Liquid Is Dissolved SolidPPE PPE: Double Nitrile + Goggles Eng: Fume Hood + Static Control Solid->SolidPPE LiquidPPE PPE: Silver Shield/Butyl + Face Shield Eng: Schlenk Line / Syringe Transfer Liquid->LiquidPPE Action Perform Experiment SolidPPE->Action LiquidPPE->Action Decon Decontamination: Rinse glassware with 1M HCl (Converts to Anilinium Salt) Action->Decon Waste Disposal: Segregated Liquid Organic Waste (Label: TOXIC + SENSITIZER) Decon->Waste

Figure 1: Operational workflow distinguishing between solid and liquid handling protocols to maximize safety.

Emergency Response & Disposal

Spill Cleanup (Dry Solid)[1][2][3]
  • Evacuate the immediate area if the spill is >1g outside a hood.[1]

  • Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.[1]

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.[1][2] Do not dry sweep. [1][2]

  • Scoop: Transfer the wet towels and chemical into a wide-mouth jar.[1][2]

  • Clean: Wash the surface with 1M HCl (to protonate/solubilize) followed by soap and water.[1][2]

Waste Disposal[1][2][3][4][5][6][7]
  • Classification: Hazardous Organic Waste (Toxic).[1][2]

  • Segregation: Do not mix with oxidizers (nitric acid, peroxides) as anilines can ignite or form explosive diazonium compounds under specific conditions.[1]

  • Labeling: Must explicitly state "Aniline Derivative - Toxic & Sensitizer".[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent.[1][2] CDC NIOSH Pocket Guide.[1][2] Available at: [Link][3][1][2]

  • PubChem. N-Methyl-3-(morpholine-4-sulfonyl)aniline (Structural Analog).[3][1][2][4] National Library of Medicine.[1] Available at: [Link][3][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor.[1] Available at: [Link][3][1][2]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.